Methyl 2-(2-aminoacetamido)acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-[(2-aminoacetyl)amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3-7-4(8)2-6;/h2-3,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOAGVGJBLVHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515690 | |
| Record name | Methyl glycylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2776-60-5 | |
| Record name | Methyl glycylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10515690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-aminoacetamido)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as glycylglycine methyl ester hydrochloride (CAS No: 2776-60-5)[1]. As a fundamental dipeptide ester, this compound serves as a valuable building block in peptidomimetics, drug discovery, and various biochemical studies. This document offers a detailed, field-proven perspective on its multi-step synthesis, purification, and rigorous analytical characterization. The protocols described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure reproducibility and high purity of the final product.
Introduction: The Significance of a Simple Dipeptide Ester
This compound is the methyl ester of the simplest dipeptide, glycylglycine. Its importance in the broader context of medicinal chemistry and biochemical research lies in its utility as a scaffold for more complex molecules. The presence of a free primary amine, a methyl ester, and a peptide bond within a compact structure makes it an ideal starting point for derivatization. Understanding its synthesis and characterization is crucial for its effective application in the development of novel therapeutics and research tools. This guide will walk through a logical and robust synthetic pathway, followed by a multi-technique approach to its characterization, ensuring the identity, purity, and stability of the synthesized compound.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached via a convergent synthesis strategy. This involves the preparation of two key glycine derivatives, followed by their coupling and a final deprotection step. This method allows for better control over side reactions and facilitates purification of the intermediates.
The overall synthetic workflow can be visualized as follows:
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of Precursors
The esterification of glycine is a critical first step. The use of thionyl chloride in methanol is a classic and highly effective method for this transformation, as it generates HCl in situ, which catalyzes the reaction and provides the counter-ion for the final salt[2].
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.
-
Cool the flask in an ice bath. Slowly and carefully add 8.0 mL of thionyl chloride (SOCl₂) dropwise to the methanol.
-
After the addition is complete, remove the ice bath and stir the solution for 30 minutes at room temperature.
-
Add 10.0 g of glycine to the methanolic HCl solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the glycine spot disappears.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting white solid is washed with cold diethyl ether and dried under vacuum to yield glycine methyl ester hydrochloride.
The protection of the amino group of glycine is essential to prevent self-coupling and ensure the desired peptide bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under coupling conditions and its facile removal under acidic conditions[3].
Protocol:
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g of glycine in 100 mL of 1M sodium hydroxide solution.
-
In a separate beaker, dissolve 30.0 g of di-tert-butyl dicarbonate ((Boc)₂O) in 100 mL of dioxane or THF.
-
Cool the glycine solution in an ice bath and slowly add the (Boc)₂O solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The following day, wash the reaction mixture with 50 mL of hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield N-Boc-glycine as a white solid.
Peptide Coupling and Deprotection
The coupling of the two glycine derivatives is the core step in forming the dipeptide backbone. The use of a carbodiimide coupling agent like EDC, in conjunction with an additive such as HOBt, is a standard and efficient method to facilitate amide bond formation while minimizing racemization (though not a concern for glycine) and side reactions[4].
Protocol:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of N-Boc-glycine (2) in 100 mL of dichloromethane (DCM).
-
Add 12.0 g of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 8.0 g of 1-Hydroxybenzotriazole (HOBt) to the solution. Stir at 0 °C for 30 minutes.
-
In a separate flask, suspend 8.0 g of glycine methyl ester hydrochloride (1) in 50 mL of DCM and add 8.8 mL of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add the neutralized glycine methyl ester solution to the activated N-Boc-glycine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture successively with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude Boc-protected dipeptide ester. This can be purified by column chromatography on silica gel if necessary.
The final step is the removal of the Boc protecting group to liberate the free amine and form the hydrochloride salt. A solution of HCl in an organic solvent like dioxane is highly effective for this purpose, as it provides anhydrous acidic conditions that cleanly cleave the Boc group[5][6].
Protocol:
-
Dissolve the crude Boc-Gly-Gly-OMe (3) in a minimal amount of ethyl acetate or methanol.
-
Add a 4M solution of HCl in dioxane (typically 5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.
-
The product will precipitate out of the solution as a white solid.
-
Filter the solid and wash it with cold diethyl ether.
-
Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain pure this compound.
Characterization of the Final Product
Rigorous characterization is imperative to confirm the structure and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₁₁ClN₂O₃ |
| Molecular Weight | 182.61 g/mol |
| Solubility | Soluble in water and methanol |
Spectroscopic Analysis
While specific spectra for the title compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from closely related compounds.
The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for this compound in a solvent like DMSO-d₆ are summarized below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Triplet | 1H | Amide N-H |
| ~8.3 | Broad Singlet | 3H | Ammonium -NH₃⁺ |
| ~3.9 | Doublet | 2H | -NH-CH₂ -COOCH₃ |
| ~3.7 | Singlet | 2H | H₃N⁺-CH₂ -CO- |
| ~3.6 | Singlet | 3H | -COOCH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The carbon NMR spectrum provides complementary structural information.
| Chemical Shift (ppm) | Assignment |
| ~170 | Ester Carbonyl (C=O) |
| ~167 | Amide Carbonyl (C=O) |
| ~52 | Methoxy Carbon (-OC H₃) |
| ~42 | Methylene Carbon (-NH-C H₂-COOCH₃) |
| ~40 | Methylene Carbon (H₃N⁺-C H₂-CO-) |
Note: Chemical shifts are approximate.
Infrared spectroscopy is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3400 | N-H Stretch | Amine/Amide |
| ~2800-3000 | C-H Stretch | Aliphatic |
| ~1740 | C=O Stretch | Ester |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
Mass spectrometry confirms the molecular weight of the compound. For the free base (after neutralization), the expected molecular ion peak in electrospray ionization (ESI) mode would be:
| Mode | Expected m/z | Ion |
| ESI+ | 147.07 | [M+H]⁺ |
| ESI+ | 169.05 | [M+Na]⁺ |
Purification and Purity Assessment
The final purity of this compound is critical for its intended applications.
Purification
Recrystallization is often a sufficient method for purifying the final product to a high degree. A solvent system such as methanol/diethyl ether is typically effective. For very high purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed, though this may require a subsequent salt exchange step if a trifluoroacetate salt is formed during purification[7].
Purity Assessment
The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC). A typical method would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The purity should ideally be ≥98%.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and all intermediates and reagents used in its synthesis. The synthesis should be performed in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheets (SDS) for each chemical used.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable dipeptide ester in high purity. The characterization data provided serve as a benchmark for verifying the successful synthesis of the target compound, ensuring its suitability for downstream applications in drug development and scientific research.
References
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Wikipedia. (2023, October 27). Glycine methyl ester hydrochloride. Retrieved from [Link]
-
Patsnap. (n.d.). Continuous synthesis method of glycine methyl ester hydrochloride. Retrieved from [Link]
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National Institutes of Health. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of high-purity glycine ester hydrochloride.
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ResearchGate. (n.d.). Reaction scheme of the Boc deprotection using methanolic HCl at the example of Boc-glyleucine. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Glycine Methyl Ester: A Versatile Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
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Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR Spectrum of compound 2. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Glycine methyl ester hydrochloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). In previous publications from this laboratory.... Retrieved from [Link]
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Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
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National Institutes of Health. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
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National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2-amino-. Retrieved from [Link]
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楚肽生物科技. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.
- Google Patents. (n.d.). Process for preparing methyl phenidate hydrochloride.
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SpectraBase. (n.d.). 2'-Amino-4',5'-methylenedioxyacetophenone hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-[(2-acetyloxybenzoyl)amino]acetate. Retrieved from [Link]
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Physicochemical properties of Methyl 2-(2-aminoacetamido)acetate hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Abstract
This compound, the hydrochloride salt of the glycylglycine methyl ester dipeptide, is a foundational molecule in peptide chemistry and a relevant intermediate in pharmaceutical development. A comprehensive understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and manufacturing. This guide provides an in-depth analysis of the core attributes of this compound, moving beyond simple data presentation to explain the causality behind analytical method selection and the implications of the results for drug development professionals. We detail field-proven protocols for structural elucidation, purity assessment, and the characterization of key solid-state properties, ensuring scientific integrity and enabling reproducible, reliable outcomes.
Compound Profile and Chemical Identity
The first step in any rigorous scientific investigation is the unambiguous identification of the subject material. This compound is a simple dipeptide derivative, but its properties are dictated by the interplay between the amide bond, the methyl ester, and the terminal amine hydrochloride salt.
Significance in Research and Development
As the methyl-ester-protected version of the simplest dipeptide, glycylglycine, this compound serves as a valuable building block in more complex peptide synthesis. Its hydrochloride salt form enhances stability and solubility in polar solvents compared to the free base, making it a convenient precursor for further chemical modification. For drug development professionals, understanding its baseline properties—purity, stability, and solubility—is critical for process control and the characterization of related impurities or degradants in larger peptide-based active pharmaceutical ingredients (APIs).
Core Chemical Identifiers
A summary of the fundamental identifiers for this compound is provided below. This data serves as the foundational reference for all subsequent analyses.
| Property | Value | Source |
| IUPAC Name | methyl [(aminoacetyl)amino]acetate hydrochloride | [1] |
| Synonyms | Glycylglycine methyl ester hydrochloride | |
| CAS Number | 2776-60-5 | [1] |
| Molecular Formula | C₅H₁₁ClN₂O₃ | |
| Molecular Weight | 182.61 g/mol | [1] |
| Chemical Structure | Cl⁻ · H₃N⁺-CH₂-C(=O)NH-CH₂-C(=O)O-CH₃ | |
| Appearance | White to yellow solid | [1] |
| InChI Key | RZOAGVGJBLVHIZ-UHFFFAOYSA-N | [1] |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides the fingerprint of a molecule, confirming its identity and structural integrity. For a peptide derivative, a combination of techniques is essential to probe all key functional groups.[2] The choice of methods is driven by the need to confirm the presence of the amide linkage, the ester group, and the primary amine salt, which together define the molecule.
Figure 1: Integrated workflow for the comprehensive characterization of the title compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, we are specifically looking for the characteristic vibrations of the amide, ester, and amine hydrochloride moieties. Their presence and position in the spectrum provide immediate, high-level confirmation of the compound's identity.[3]
Expected Absorptions:
-
N-H Stretch (Amine Salt): A broad band in the range of 3100-3300 cm⁻¹, characteristic of the ammonium salt.
-
C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.[4][5]
-
C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.[6][7]
-
N-H Bend (Amide II): A medium absorption around 1550-1570 cm⁻¹.
The clear separation of the ester and amide carbonyl peaks is a critical diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While FTIR confirms functional groups, NMR provides the atomic-level connectivity map, confirming the precise arrangement of protons and carbons. It is the definitive method for non-destructive structural elucidation in solution.[8] For a pharmaceutical intermediate, NMR is non-negotiable for verifying structural integrity and identifying potential isomers or process-related impurities.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the amide N-H protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at a controlled temperature (e.g., 25 °C).
-
Analysis: Integrate the peaks and assign them based on their chemical shift (δ), multiplicity (singlet, triplet, etc.), and coupling constants (J).
Expected ¹H NMR Signals (in DMSO-d₆):
-
~8.5-9.0 ppm: A triplet corresponding to the amide N-H proton.
-
~8.0-8.5 ppm: A broad singlet for the three protons of the ammonium (-NH₃⁺) group.
-
~3.9-4.1 ppm: A doublet corresponding to the two methylene protons adjacent to the amide nitrogen (-NH-CH₂ -CO).
-
~3.7-3.9 ppm: A singlet or doublet corresponding to the two methylene protons of the glycine unit (-NH₂ -CH₂ -CO).
-
~3.65 ppm: A singlet for the three methyl ester protons (-O-CH₃ ).
Mass Spectrometry (MS)
Causality: MS is used to determine the molecular weight of the compound with high precision, providing absolute confirmation of the elemental composition.[9] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and impurity profiling.[10]
Expected Results: In positive ion mode electrospray ionization (ESI+), the primary ion observed will be the molecular ion of the free base [M+H]⁺, corresponding to the mass of C₅H₁₀N₂O₃ plus a proton.
-
Calculated [M+H]⁺: 147.0764 m/z
-
Observed m/z: High-resolution mass spectrometry (HRMS) should yield a mass accurate to within 5 ppm of the calculated value.
Chromatographic Purity Assessment
Expertise & Trustworthiness: For any compound intended for use in drug development, purity is not an attribute but a prerequisite. The self-validating system for purity is High-Performance Liquid Chromatography (HPLC), which separates the main compound from any process-related impurities or degradation products.[9][11] Reversed-phase HPLC (RP-HPLC) is the industry standard for peptides and their derivatives due to its high resolving power for these polar molecules.[12][13]
Figure 2: Standard operational workflow for RP-HPLC based purity determination.
Experimental Protocol: RP-HPLC Purity Method
This protocol describes a robust, general-purpose method for assessing the purity of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.[11]
-
Chromatographic System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of analysis.[13]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the positively charged analyte and improving resolution.
-
-
Gradient Elution:
-
Time (min) | % B
-
--- | ---
-
0 | 5
-
20 | 95
-
25 | 95
-
26 | 5
-
30 | 5
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Causality: The peptide (amide) bond exhibits strong absorbance at these low wavelengths, providing high sensitivity for the main peak and any related impurities.[13]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.[11]
Solid-State and Solution Characterization
The physical form and behavior of a compound are critical to its practical application. For a pharmaceutical intermediate, properties like thermal stability, solubility, and hygroscopicity dictate storage conditions, formulation strategies, and ultimately, the performance of the final product.[14]
Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are performed to understand the compound's thermal stability. DSC identifies the melting point and other thermal events (like polymorphic transitions), while TGA measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[15] This information is vital for setting drying temperatures during manufacturing and defining shelf-life stability.
Solubility Profile
Causality: As a hydrochloride salt of a weak base, the compound's aqueous solubility is expected to be highly pH-dependent.[16] Characterizing this profile is essential for developing aqueous formulations or designing dissolution media for quality control.[17]
Experimental Insight: The solubility will be highest at low pH, where the amine is fully protonated, and will decrease as the pH increases towards and beyond the pKa of the primary amine, causing the precipitation of the less soluble free base.[16][17] A typical study involves equilibrating excess solid in buffers of varying pH and measuring the concentration of the dissolved compound by HPLC. The compound is also expected to show good solubility in polar organic solvents like DMSO, methanol, and ethanol.[18][19]
Hygroscopicity
Causality: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[20] For a crystalline salt, moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (e.g., ester hydrolysis), compromising product quality and stability.[14][] Assessing this property early is a critical risk-mitigation step in pharmaceutical development.[]
Experimental Protocol: Gravimetric Sorption Analysis (Ph. Eur. Method) This is a standard, cost-effective method to classify the hygroscopic nature of a substance.[22]
-
Sample Preparation: Accurately weigh approximately 300-500 mg of the sample (W₁) into a tared, dry Petri dish.
-
Controlled Environment: Place the open Petri dish into a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity (RH) of approximately 80% at 25 °C. A calibrated thermohygrometer should be placed inside to monitor conditions.[22]
-
Equilibration: Store the desiccator at 25 °C ± 1 °C for 24 hours.[22]
-
Measurement: After 24 hours, immediately re-weigh the sample (W₂).
-
Calculation & Classification: Calculate the percentage weight gain: [(W₂ - W₁) / W₁] * 100. Classify the material based on the European Pharmacopoeia (Ph. Eur.) criteria:
-
Slightly hygroscopic: Weight gain is ≥ 0.2% and < 2.0%.
-
Hygroscopic: Weight gain is ≥ 2.0% and < 15.0%.
-
Very hygroscopic: Weight gain is ≥ 15.0%.
-
Deliquescent: Sufficient water is absorbed to form a liquid.
-
Conclusion and Application Insights
This guide has detailed the essential physicochemical properties of this compound and the robust analytical methodologies required for their characterization. The data derived from these analyses provides a comprehensive profile that is critical for its intended application.
-
For the Synthetic Chemist: The spectroscopic and chromatographic data serve as the quality control benchmark, confirming the identity and purity of the material before its inclusion in further synthetic steps.
-
For the Formulation Scientist: The solubility, thermal stability, and hygroscopicity data are indispensable. A finding of high hygroscopicity, for instance, would immediately trigger the need for controlled humidity environments for handling and the selection of moisture-protective packaging.[]
-
For the Quality Control Analyst: The established HPLC method provides a validated, reproducible system for batch release testing and stability studies, ensuring consistent product quality over time.
By grounding our understanding in these fundamental physicochemical principles and applying rigorous, well-justified analytical techniques, we can ensure the reliable and effective use of this compound in the demanding fields of scientific research and pharmaceutical development.
References
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Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]
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Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science. [Link]
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Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. [Link]
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Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]
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LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]
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Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
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Patel, K., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. [Link]
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YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
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PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
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PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
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Guerrieri, P. P. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]
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An In-depth Technical Guide to Methyl 2-(2-aminoacetamido)acetate Hydrochloride: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Dipeptide Derivative
Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as glycylglycine methyl ester hydrochloride (CAS Number: 2776-60-5), is a dipeptide derivative of significant interest in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development. As the simplest dipeptide ester, it serves as a fundamental building block in the synthesis of more complex peptides and peptidomimetics.[1][2] Its hydrochloride salt form enhances stability, making it a reliable reagent for a variety of chemical transformations.[3] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety considerations, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 2776-60-5 | [4] |
| Molecular Formula | C₅H₁₁ClN₂O₃ | [5] |
| Molecular Weight | 182.61 g/mol | [5] |
| Appearance | White to off-white solid (powder, crystals, or chunks) | [6] |
| Melting Point | 175 °C (decomposes) | |
| Solubility | Soluble in water | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound can be achieved through several methods, with the choice of route often depending on the desired scale, purity, and available resources. The most common and practical methods involve the direct esterification of glycylglycine.
Method 1: Fischer Esterification with Thionyl Chloride in Methanol
This is a widely employed and efficient method for the esterification of amino acids and their derivatives.[7][8] The reaction of glycylglycine with methanol in the presence of thionyl chloride readily yields the desired methyl ester hydrochloride.
Reaction Mechanism: The esterification process in the presence of thionyl chloride and an alcohol, such as methanol, is a variation of the Fischer esterification. The reaction is acid-catalyzed, with thionyl chloride reacting with methanol to generate HCl in situ, which then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[9][10][11]
Causality of Experimental Choices:
-
Thionyl Chloride: Serves as a convenient and anhydrous source of HCl, which is the catalyst for the esterification. Its reaction with methanol also produces sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be easily removed.
-
Methanol: Acts as both the solvent and the esterifying agent. Using it in excess helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[12]
-
Ice-Cold Conditions: The initial addition of thionyl chloride to methanol is performed at low temperatures to control the exothermic reaction and prevent the formation of byproducts.
-
Anhydrous Conditions: The absence of water is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.
Step-by-Step Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous methanol (e.g., 10 volumes relative to the dipeptide).
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.2 equivalents) to the cold methanol with stirring.
-
To this solution, add glycylglycine (1.0 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound as a white solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Method 2: Using Trimethylsilyl Chloride
An alternative mild and efficient method involves the use of trimethylsilyl chloride (TMSCl) in methanol. This approach is advantageous for producing high-purity products due to the stability of the resulting hydrochloride salt.[1][3]
Analytical Characterization: Ensuring Purity and Identity
The structural integrity and purity of this compound are paramount for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.
Spectroscopic Analysis
| Technique | Observed Features | Reference |
| ¹H NMR | Signals corresponding to the methylene protons of the glycine units and the methyl ester protons. The spectrum of the closely related glycylglycine hydrochloride shows characteristic peaks for the methylene groups. | [5] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the methylene carbons, and the methyl carbon of the ester. | [13][14] |
| FT-IR | Characteristic absorption bands for N-H stretching (amine hydrochloride), C=O stretching (ester and amide), and C-O stretching. The related glycine methyl ester hydrochloride shows strong C=O stretching around 1749 cm⁻¹ and N⁺-H stretching bands around 2628 and 2682 cm⁻¹. | [15][16] |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak corresponding to the free base of the compound. | [17][18] |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A typical method would involve a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile.
Applications in Research and Drug Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
Its primary application is in peptide synthesis, where it serves as a readily available source of a dipeptide unit. The methyl ester group provides a convenient handle for further elongation of the peptide chain at the C-terminus, while the free amino group allows for N-terminal extension.[1][2] Its use can streamline the synthesis of peptides containing repeating glycylglycine motifs.
Peptidomimetics and Drug Design
The modification of peptides to create peptidomimetics is a key strategy in drug discovery to improve properties such as stability against enzymatic degradation and bioavailability.[19][20] this compound can be used as a starting material for the synthesis of these modified structures. The introduction of a methyl group via the ester can also modulate the physicochemical and pharmacokinetic properties of a molecule, which is an important consideration in rational drug design.[21]
Synthesis of Bioactive Molecules
This compound can be incorporated into the synthesis of various bioactive molecules and heterocyclic compounds that form the core of many small-molecule drugs.[6] While specific examples of its use in the synthesis of marketed drugs are not readily found in the public domain, its utility as a versatile intermediate is well-established in the scientific literature.
Safety and Handling: A Self-Validating System
As with any chemical reagent, proper handling and storage of this compound are essential to ensure safety and maintain the integrity of the compound.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from moisture.
Diagram of Laboratory Safety Workflow:
Caption: A self-validating safety workflow for handling chemical reagents.
Conclusion
This compound is a versatile and valuable dipeptide derivative with significant applications in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its stable hydrochloride form and reactive functional groups make it an attractive building block for the construction of complex molecules. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its potential in their scientific endeavors.
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An In-depth Technical Guide to Methyl 2-(2-aminoacetamido)acetate Hydrochloride: A Glycine Dipeptide Derivative for Advanced Research
Foreword: The Understated Elegance of a Simple Dipeptide
In the vast landscape of molecules leveraged in drug discovery and biochemical research, the utility of a compound is often inversely proportional to its structural complexity. Herein, we delve into the technical intricacies of Methyl 2-(2-aminoacetamido)acetate hydrochloride, more systematically known as glycylglycine methyl ester hydrochloride. This seemingly simple glycine dipeptide derivative serves as a powerful tool for researchers, scientists, and drug development professionals. Its significance lies not in overt complexity, but in its nuanced physicochemical properties and versatile reactivity, which we will explore in detail. This guide eschews a conventional template, instead opting for a structure that logically unfolds the story of this molecule—from its fundamental characteristics to its sophisticated applications.
Foundational Chemistry and Physicochemical Profile
This compound is a white, crystalline solid that is readily soluble in water.[1] Its hydrochloride salt form confers stability, preventing the polymerization that can occur with the free ester at room temperature.[2]
| Property | Value | Source |
| Chemical Formula | C₅H₁₁ClN₂O₃ | |
| Molecular Weight | 182.61 g/mol | |
| CAS Number | 2776-60-5 | |
| Appearance | White to yellow solid | |
| IUPAC Name | methyl [(aminoacetyl)amino]acetate hydrochloride | |
| Storage Temperature | Inert atmosphere, room temperature | |
| Purity | Typically ≥97% |
The presence of the methyl ester, in place of a more traditional amide linkage, has profound implications for the molecule's conformational behavior. It exhibits a reduced propensity for intramolecular hydrogen bonding, leading to a more extended and flexible structure in comparison to its amide counterparts. This conformational distinction is a key determinant of its biological activity and utility in synthesis.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a straightforward process, achievable through several reliable methods. Below is a detailed, self-validating protocol based on the esterification of glycylglycine.
Experimental Protocol: Esterification of Glycylglycine
Objective: To synthesize this compound from glycylglycine.
Materials:
-
Glycylglycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend glycylglycine in anhydrous methanol. Cool the suspension in an ice bath.
-
Esterification: While stirring, slowly add thionyl chloride dropwise to the cooled suspension. An exothermic reaction will occur, and the glycylglycine will gradually dissolve.
-
Reflux: After the addition of thionyl chloride is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator to obtain a crude solid.
-
Purification: Wash the crude product with diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
Causality and Self-Validation: The use of thionyl chloride is critical as it reacts with methanol to form methyl chloroformate and HCl in situ, which then protonates the amino group and facilitates the esterification of the carboxylic acid. The reflux step ensures the reaction goes to completion. The purity of the final product can be validated by melting point determination and spectroscopic methods such as NMR and IR.
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Research
The versatility of this compound stems from its identity as a dipeptide building block and its inherent biological activities.
A Foundational Component in Peptide Synthesis
As a glycine dipeptide derivative, this molecule is a valuable starting material in solid-phase peptide synthesis (SPPS). Its pre-formed peptide bond simplifies the synthesis of larger peptides containing a glycylglycine motif.
Experimental Workflow: Incorporation into a Peptide Chain via SPPS
-
Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide) in a non-polar solvent like dichloromethane (DCM), followed by washes with a polar solvent such as dimethylformamide (DMF).[3][4][5]
-
Deprotection: If starting with a pre-loaded resin, remove the N-terminal protecting group (e.g., Fmoc) using a solution of piperidine in DMF.[3][4][5]
-
Coupling: Dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIPEA) to neutralize the hydrochloride and activate the carboxyl group. Add this solution to the deprotected resin and agitate to facilitate coupling.
-
Washing: After the coupling reaction is complete (monitored by a Kaiser test), thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]
-
Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]
Caption: Solid-phase peptide synthesis workflow incorporating the dipeptide.
Neuroprotective Potential: A Mechanistic Insight
Recent research has highlighted the neuroprotective effects of glycine and glycine-containing peptides.[2] Overactivation of the N-methyl-D-aspartate (NMDA) receptor by the neurotransmitter glutamate is a key driver of neuronal death following ischemic events like stroke.[2] Glycine acts as a co-agonist at the NMDA receptor, and high concentrations of glycine have been shown to induce the internalization of these receptors, thereby reducing their cell-surface expression and mitigating excitotoxicity.[2][7][8] this compound, as a small dipeptide, may serve as a pro-drug to deliver glycine to the central nervous system.
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An In-depth Technical Guide to Investigating the Biological Activity of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Introduction
Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as Glycylglycine methyl ester hydrochloride, is a dipeptide derivative with potential applications in biochemical research and pharmaceutical development.[1] Its structure, consisting of two glycine residues with a methyl ester at the C-terminus, suggests several avenues for biological interaction. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its biological activity, from initial characterization to in vivo studies. The inherent structure of this molecule suggests it could serve as a substrate for enzymes like proteases, or exhibit neuroprotective and antimicrobial properties.[1]
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and logical investigative workflow.
Part 1: Foundational Characterization
Before delving into complex biological assays, a thorough understanding of the molecule's fundamental physicochemical properties is paramount.
1.1 Physicochemical Properties and Analytical Methods
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6332-94-1 | [1] |
| Molecular Formula | C5H11ClN2O3 | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Stability | The hydrochloride salt is shelf-stable, whereas the free ester can polymerize. | [2] |
1.2 Rationale for Biological Investigation
The chemical structure of this compound provides several hypotheses for its potential biological activity:
-
Prodrug Potential: The methyl ester group could be hydrolyzed by esterases in the body to release glycylglycine, a simple dipeptide.[3][4] Glycylglycine itself has roles in cellular metabolism and can act as a buffer in biological systems.[5]
-
Peptide Transporter Interaction: Dipeptides and their derivatives are often substrates for peptide transporters like PEPT1 and PEPT2, which are crucial for absorption in the intestine and other tissues.[6][7][8] This could influence the compound's bioavailability.
-
Intrinsic Activity: The intact molecule may possess its own biological effects, potentially interacting with receptors or enzymes in a way distinct from its constituent amino acids.[1]
Part 2: In Vitro Assessment of Biological Activity
A tiered approach to in vitro screening is recommended to efficiently characterize the biological effects of this compound.
2.1 Tier 1: Cytotoxicity Screening
The initial step is to determine the compound's effect on cell viability across a range of concentrations. This will establish a safe concentration window for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate selected cell lines (e.g., a panel of cancer cell lines and a normal fibroblast line) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration).
2.2 Tier 2: Mechanistic Assays
Based on the structural hypotheses, the following assays can elucidate the compound's mechanism of action.
2.2.1 Enzymatic Hydrolysis
This assay will determine if the compound is a substrate for esterases, supporting the prodrug hypothesis.
Experimental Protocol: Esterase Hydrolysis Assay
-
Reaction Setup: Incubate this compound with a source of esterases (e.g., porcine liver esterase or human plasma) in a suitable buffer at 37°C.[3]
-
Time-Course Sampling: Collect aliquots at various time points.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of glycylglycine.
-
Kinetic Analysis: Determine the rate of hydrolysis.
2.2.2 Peptide Transporter Interaction
This will assess if the compound interacts with key peptide transporters, which has implications for its absorption and distribution.[7]
Experimental Protocol: Competitive Inhibition Assay with PEPT1/PEPT2
-
Cell Lines: Use cell lines engineered to overexpress PEPT1 or PEPT2 (e.g., Caco-2 cells for PEPT1).[9]
-
Radiolabeled Substrate: Use a known radiolabeled substrate for the transporter, such as [14C]glycylsarcosine.[7]
-
Competition: Incubate the cells with the radiolabeled substrate in the presence of varying concentrations of this compound.
-
Uptake Measurement: Measure the intracellular radioactivity to determine the extent of inhibition of the radiolabeled substrate's uptake.
-
Ki Determination: Calculate the inhibition constant (Ki) to quantify the compound's affinity for the transporter.
Part 3: In Vivo Evaluation
Should the in vitro data suggest promising activity and low cytotoxicity, the investigation can proceed to in vivo models.
3.1 Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical.[10]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Dosing: Administer the compound via relevant routes (e.g., oral gavage and intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points.
-
Bioanalysis: Extract the compound and any major metabolites (like glycylglycine) from plasma and quantify using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK Parameter Calculation: Determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.[6]
3.2 Pharmacodynamic (PD) and Efficacy Studies
The design of these studies will be guided by the in vitro findings. For instance, if neuroprotective effects are suggested, a relevant animal model of neurodegeneration would be employed.[1] If antimicrobial activity is observed, an infection model would be appropriate.[1]
Part 4: Data Interpretation and Future Directions
The collective data from these studies will form a comprehensive profile of the biological activity of this compound.
-
High Hydrolysis Rate and PEPT1/2 Affinity: This would suggest the compound is a promising prodrug with good potential for oral absorption.[6]
-
Low Hydrolysis and Specific In Vitro Activity: This would indicate the intact molecule has its own biological function, warranting further investigation into its specific molecular targets.
-
Rapid Clearance in PK Studies: This may necessitate formulation strategies to prolong its half-life, such as PEGylation or encapsulation.[11]
The results of this structured investigation will provide a solid foundation for further preclinical and clinical development, potentially leading to a new therapeutic agent.
References
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- Larsen, C., Johansen, M., & Bundgaard, H. (1988). Kinetics of degradation and oil solubility of ester prodrugs of a model dipeptide (Gly-Phe). International Journal of Pharmaceutics, 47(1-3), 103-110.
- Nakanishi, T., Tamai, I., Sai, Y., Sasaki, T., & Tsuji, A. (2000). Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. Journal of Pharmacy and Pharmacology, 52(5), 537-543.
- Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, J. A. S. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1643.
- Nielsen, C. U., Brodin, B., Frokjaer, S., & Steffansen, B. (2005). The proton-coupled amino acid transporter, SLC36A1 (hPAT1), transports Gly-Gly, Gly-Sar and other Gly-Gly mimetics. British Journal of Pharmacology, 146(5), 646-655.
- Nakon, R., & Angelici, R. J. (1973). Copper(II)-catalyzed hydrolysis of the methyl esters of glycylglycine and glycylsarcosine. Journal of the American Chemical Society, 95(10), 3170-3174.
- Sun, D., Lennernäs, H., Welage, L. S., Barnett, J. L., & Amidon, G. L. (2002). Transport of Valganciclovir, a Ganciclovir Prodrug, via Peptide Transporters PEPT1 and PEPT2. Journal of Pharmaceutical Sciences, 89(6), 781-789.
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Wikipedia. (2023). Glycine methyl ester hydrochloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Glycine Methyl Ester HCl Beyond Peptide Synthesis. Retrieved from [Link]
- Shen, H., Yao, P., & Hu, M. (2017). Importance of Peptide Transporter 2 on the Cerebrospinal Fluid Efflux Kinetics of Glycylsarcosine Characterized by Nonlinear Mixed Effects Modeling. The AAPS Journal, 19(3), 757-766.
- Bloch, K., & Schoenheimer, R. (1941). On the metabolism of glycylglycine. Journal of Biological Chemistry, 138(1), 167-178.
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Poly Biotech. (n.d.). Peptide Pharmacokinetics Explained – Absorption, Distribution, Metabolism, and Clearance. Retrieved from [Link]
- Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, J. A. S. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1643.
- Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, J. A. S. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1643.
- Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, J. A. S. (2009). Glycine methyl ester hydro-chloride. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1643.
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PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
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A Guide to the Spectroscopic Characterization of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(2-aminoacetamido)acetate hydrochloride (CAS 2776-60-5), a dipeptide derivative of interest in biochemical and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data is supplemented with experimental data from closely related molecules to offer a robust framework for researchers and scientists in the field of drug development and chemical analysis. This guide details the theoretical basis for the predicted spectral features, outlines standardized experimental protocols for data acquisition, and presents a thorough interpretation of the expected spectroscopic data.
Introduction
This compound, also known as glycylglycine methyl ester hydrochloride, is the methyl ester of the dipeptide glycylglycine, in its hydrochloride salt form. Its structure comprises a central amide linkage, a terminal primary amine (as a hydrochloride salt), and a methyl ester group. The precise and unambiguous structural elucidation of such molecules is a critical prerequisite for any further biological or chemical studies. Spectroscopic techniques are the cornerstone of modern chemical characterization, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
This guide will delve into the three primary spectroscopic methods for the characterization of this molecule:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
The hydrochloride salt form is expected to influence the chemical environment of the amine group, which will be reflected in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Caption: Workflow for IR data acquisition using an ATR accessory.
Predicted IR Spectrum
The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-3000 | Strong, Broad | N-H stretch (Amide & Ammonium) | The N-H stretching vibrations of the amide and the ammonium salt will appear as a broad band in this region due to hydrogen bonding. |
| 2975-2860 | Medium | C-H stretch (Aliphatic) | These absorptions are due to the stretching vibrations of the C-H bonds in the methylene and methyl groups. [1] |
| ~1740 | Strong | C=O stretch (Ester) | The carbonyl stretch of the ester is expected to be a strong, sharp peak in this region. [1] |
| ~1680 | Strong | C=O stretch (Amide I) | The amide I band, primarily due to C=O stretching, is a very characteristic absorption for amides. |
| ~1560 | Medium | N-H bend (Amide II) | The amide II band arises from a combination of N-H bending and C-N stretching. |
| 1250-1230 | Strong | C-O stretch (Ester) | The C-O stretching vibration of the ester group is expected in this region. [1] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol: MS Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition using ESI.
Predicted Mass Spectrum
The predicted mass spectrum is based on the molecular weight of the free base and its likely fragmentation pathways. The molecular formula of the free base is C₅H₁₀N₂O₃, with a monoisotopic mass of 146.07 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected.
Table 4: Predicted Mass Spectrum Data for Methyl 2-(2-aminoacetamido)acetate
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 147.07 | [M+H]⁺ | [C₅H₁₁N₂O₃]⁺ |
| 116.06 | [M+H - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 88.05 | [M+H - HN=C=O]⁺ | Fragmentation of the amide bond. |
| 74.06 | [H₂N-CH₂-C(OH)=NH₂]⁺ | Cleavage of the amide bond with hydrogen rearrangement. |
| 57.03 | [H₂N-CH₂-C≡O]⁺ | Acylium ion from cleavage of the amide bond. |
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive framework based on predicted data, outlining the expected spectral features and the underlying principles of their interpretation. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data. While this guide is based on predictive methods, it serves as a valuable resource for the identification and structural confirmation of this compound, and as a template for the analysis of other small peptide derivatives.
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Chemistry LibreTexts. (2022). 15.2: NMR Spectra - an introduction and overview. [2]9. Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0031645).
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Doc Brown's Chemistry. Infrared spectrum of methyl ethanoate. [1]14. NIST WebBook. Acetic acid, methyl ester.
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An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(2-aminoacetamido)acetate hydrochloride
<_ _>
Introduction
Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known commercially as Glycylglycine methyl ester hydrochloride (Gly-Gly-OMe HCl), is the simplest dipeptide ester.[1] It serves as a fundamental building block in peptide synthesis and as a valuable intermediate in the development of novel pharmaceuticals.[2][3] The hydrochloride salt form enhances the compound's stability, making it more suitable for storage and handling compared to its free base form.[4] An authoritative understanding of its solubility and stability is paramount for researchers in drug development and biochemistry, as these properties directly influence formulation strategies, bioavailability, storage conditions, and the reliability of experimental outcomes.[3][5]
This technical guide provides a comprehensive analysis of the critical physicochemical properties of Gly-Gly-OMe HCl, focusing on its solubility profile and degradation kinetics. We will present detailed, field-proven protocols for assessing these characteristics, explain the scientific rationale behind experimental choices, and offer insights into the interpretation of results, empowering researchers to optimize its use in their applications.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility and stability.
| Property | Value | Source |
| Chemical Formula | C₅H₁₁ClN₂O₃ | |
| Molecular Weight | 182.61 g/mol | [3] |
| CAS Number | 2776-60-5 | [3] |
| Appearance | White to off-white powder/crystals | [3] |
| Synonyms | Glycylglycine methyl ester hydrochloride | [3] |
Part I: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[6] For Gly-Gly-OMe HCl, its polar nature and hydrochloride salt form suggest high aqueous solubility. However, quantitative characterization across various physiologically relevant media is necessary for effective formulation development.
Causality Behind Solvent Selection
The choice of solvents for solubility testing is not arbitrary; it is a strategic decision designed to mimic the physiological environments the compound may encounter and to understand its behavior in common formulation vehicles.
-
Deionized Water: Establishes a baseline for maximum aqueous solubility. The high polarity of water readily solvates the charged amine hydrochloride and polar amide and ester groups.
-
pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes): Represents the highly acidic environment of the stomach. The compound is expected to be highly soluble as the primary amine will be fully protonated.[7]
-
pH 6.8 Buffer (Simulated Intestinal Fluid, without enzymes): Simulates the conditions of the small intestine, a primary site for drug absorption.
-
Phosphate-Buffered Saline (PBS) pH 7.4: Mimics the pH of blood and extracellular fluid, relevant for parenteral formulations and in vitro cell-based assays.
-
Ethanol & Propylene Glycol: Common co-solvents used in liquid formulations to enhance the solubility of various excipients and APIs.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
The shake-flask method is a widely accepted, robust technique for determining the equilibrium solubility of a compound.[6][8] It ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement.
Workflow for Shake-Flask Solubility Determination
Caption: A stepwise workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of Gly-Gly-OMe HCl (e.g., 200 mg) to a series of glass vials, each containing a defined volume (e.g., 5 mL) of the selected test solvents. The presence of excess solid is crucial to ensure saturation is reached.[7]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient duration, typically 24 to 48 hours, until the concentration in the liquid phase reaches a plateau.[7]
-
Sample Collection & Preparation: After equilibration, allow the vials to stand briefly for large particles to settle. Carefully withdraw an aliquot from the supernatant.
-
Phase Separation: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles. This step is critical; failure to remove all solids will lead to erroneously high solubility values.[7]
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of Gly-Gly-OMe HCl using a validated, stability-indicating HPLC-UV method.[9][10]
-
Calculation: Calculate the solubility by comparing the sample's peak area to a standard curve prepared with known concentrations of the compound.
Data Presentation: Expected Solubility Profile
The data below represents a typical, expected solubility profile for a small, polar hydrochloride salt like Gly-Gly-OMe HCl.
| Solvent/Medium | Expected Solubility (mg/mL) at 25°C | Rationale |
| Deionized Water | > 200 | High polarity and salt form favor strong solute-solvent interactions. One source reports solubility >1000 g/L.[11] |
| pH 1.2 Buffer | > 200 | The amine group is fully protonated (cationic), enhancing interaction with water. |
| pH 6.8 Buffer | > 200 | The compound remains highly polar and charged, ensuring high solubility. |
| PBS (pH 7.4) | > 200 | Similar to other aqueous buffers, high solubility is expected. |
| Absolute Ethanol | 10 - 50 | Lower polarity compared to water reduces solvating power for the ionic salt. |
| Propylene Glycol | 50 - 150 | Higher polarity than ethanol, acting as a better solvent for the compound. |
Part II: Stability Assessment
Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5] These studies are designed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light, and to identify potential degradation products.[5][12]
Anticipated Degradation Pathways
For Gly-Gly-OMe HCl, two primary degradation pathways are anticipated, both involving hydrolysis. The stability of the molecule is largely dependent on pH and temperature.[13]
-
Ester Hydrolysis: The methyl ester is the most labile functional group. Under both acidic and, more rapidly, basic conditions, it can hydrolyze to form Glycylglycine and methanol.[14]
-
Amide Hydrolysis: The amide (peptide) bond is significantly more stable than the ester bond. Its cleavage requires more forceful conditions (strong acid or base and elevated temperature) to yield glycine and glycine methyl ester.[15]
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// Edges parent:f0 -> ester_hydro:f0 [label=" Ester Hydrolysis\n(Mild Base/Acid, Heat)", color="#4285F4"]; parent:f0 -> amide_hydro:f0 [label="Amide Hydrolysis\n(Strong Acid/Base, Heat) ", color="#EA4335"]; parent:f0 -> methanol [style=dashed, arrowhead=none]; ester_hydro:f0 -> final_gly:f0 [label="Amide Hydrolysis\n(Harsh Conditions) ", color="#EA4335"]; amide_hydro:f0 -> final_gly:f0 [label=" Ester Hydrolysis\n(Mild Base/Acid, Heat)", color="#4285F4"]; }
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A Technical Guide to the Safe Handling of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
An In-depth Technical Guide
Section 1: Introduction and Compound Profile
Methyl 2-(2-aminoacetamido)acetate hydrochloride is a derivative of glycine, structured as a dipeptide ester hydrochloride. As a functionalized amino acid building block, it serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of peptides and peptidomimetics for pharmaceutical research. Its structure presents reactive sites—an amine and an ester—making it versatile but also necessitating a rigorous approach to safety and handling.
The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound requires a risk assessment based on first principles and data from structurally analogous compounds. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for safe handling by synthesizing data from related amino acid hydrochlorides and best practices for handling potentially sensitizing peptide synthesis reagents.[1][2] The core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a combination of robust engineering controls, appropriate personal protective equipment, and meticulous laboratory protocols.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Glycylglycine methyl ester hydrochloride |
| CAS Number | 69944-77-6 |
| Molecular Formula | C₅H₁₁ClN₂O₃ |
| Molecular Weight | 198.61 g/mol |
| Appearance | White to off-white solid (inferred)[3] |
| Primary Application | Intermediate in peptide synthesis and organic chemistry[3] |
Section 2: Hazard Identification and Proactive Risk Assessment
Given the lack of specific toxicological data, this compound must be handled as a substance with unknown hazards. However, by examining the safety profiles of similar small molecule amino acid hydrochlorides, we can infer a likely hazard profile.[4][5][6] This approach mandates treating the compound with a high degree of caution.
Many reagents used in peptide synthesis are known sensitizers, capable of causing severe skin and respiratory reactions upon repeated exposure.[1][2][7][8] Therefore, it is prudent to handle this compound as a potential irritant and sensitizer.
Table 2: Inferred Hazard Profile
| Hazard Class | GHS Hazard Statement | Rationale / Causality |
| Skin Irritation | H315: Causes skin irritation. | The hydrochloride salt can lower skin pH upon contact, potentially causing irritation. Amine and amide functionalities can also interact with skin proteins. This is a common characteristic of similar compounds.[4][5][6] |
| Eye Irritation | H319: Causes serious eye irritation. | As a fine powder, the compound can easily become airborne and cause significant mechanical and chemical irritation to the eyes. This is a standard warning for most chemical solids.[4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of the fine dust can irritate the mucous membranes of the respiratory tract. This is a primary exposure risk when handling the solid.[4][5][6] |
| Acute Oral Toxicity | H302: Harmful if swallowed. | While specific data is absent, many functionalized small molecules are harmful if ingested. This is a precautionary classification based on analogs.[4][5] |
Pre-Use Risk Assessment Workflow
Before any experimental work begins, a thorough risk assessment is mandatory. This workflow ensures that all potential hazards are identified and mitigated.
Caption: Pre-Use Risk Assessment Workflow.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to create a barrier between the researcher and the chemical. This is achieved through a hierarchy of controls.
-
Engineering Control: Certified Chemical Fume Hood
-
Causality: This is the most critical control measure. Handling the solid compound, especially during weighing, generates fine dust that is easily inhaled. A fume hood provides active ventilation to capture and exhaust these particles, preventing them from entering the laboratory environment and the user's breathing zone.[7] All manipulations of the solid compound must be performed deep within the sash of a certified fume hood.
-
-
Personal Protective Equipment (PPE)
-
Eye Protection: Safety Goggles
-
Causality: Safety glasses with side shields are the minimum requirement. However, safety goggles that form a seal around the eyes are strongly recommended when handling the solid to protect against accidental splashes and airborne particles.[9]
-
-
Hand Protection: Nitrile Gloves
-
Causality: Nitrile gloves provide an effective barrier against incidental skin contact. Always inspect gloves for tears or holes before use. If contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Remember to remove gloves before leaving the laboratory area to prevent cross-contamination.
-
-
Body Protection: Laboratory Coat
-
Causality: A flame-resistant lab coat, fully buttoned, protects skin and personal clothing from spills and contamination.
-
-
Section 4: Core Handling and Experimental Protocols
Adherence to a standardized protocol is essential for safety and experimental reproducibility.
Protocol 1: Weighing and Preparing a Stock Solution
This protocol is designed as a self-validating system to minimize exposure.
-
Preparation (Inside the Fume Hood):
-
Place a weigh boat, a spatula, your laboratory notebook, and a sealable secondary container (e.g., a screw-cap vial or flask) inside the fume hood.[7]
-
Don all required PPE (goggles, lab coat, nitrile gloves).
-
-
Weighing the Compound:
-
Bring the primary container of this compound into the fume hood.
-
Open the container slowly to avoid creating airborne dust.
-
Using the clean spatula, carefully transfer the desired amount of solid to the weigh boat on the balance.
-
Causality: Performing this step on a balance located inside the hood contains any spills or dust generated during the transfer.[7]
-
-
Transfer and Sealing:
-
Once the desired mass is weighed, carefully transfer the solid from the weigh boat into the designated secondary container.
-
Securely close the lid of the secondary container.
-
Tightly reseal the primary stock container.
-
Causality: Sealing the secondary container before removing it from the hood ensures that the weighed compound is fully contained during transport to another workstation.[7]
-
-
Waste Disposal and Decontamination:
-
Dispose of the used weigh boat and any contaminated wipes or gloves in a dedicated, sealed waste bag located inside the fume hood.[7] Do not discard these items in open laboratory trash cans.
-
Wipe down the spatula and the balance surface with a damp cloth or towel to remove any residual powder.
-
-
Solubilization:
-
Transport the sealed secondary container to your reaction setup (which should also be in a fume hood).
-
Add the desired solvent to the secondary container to create the stock solution.
-
Section 5: Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Solid Compound:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended temperature is 4°C.[3]
-
Causality: The compound is a hydrochloride salt and may be hygroscopic. Absorbed moisture can lead to hydrolysis of the ester group and degradation of the compound. Storing it away from incompatible materials like strong bases and oxidizing agents is also critical.[10]
-
-
Stock Solutions:
-
For short-term storage (1 month), solutions can be kept at -20°C.[3]
-
For long-term storage (up to 6 months), aliquot the solution into single-use vials and store at -80°C.[3]
-
Causality: Aliquoting prevents product inactivation from repeated freeze-thaw cycles, which can degrade the compound over time.[3]
-
Section 6: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[9][11] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |
Protocol 2: Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: Determine the size and location of the spill.
-
Evacuate (If Necessary): For large spills outside of a fume hood, evacuate the area.
-
Don PPE: Wear double gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Contain and Absorb: For a solid spill, gently cover with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.[12]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Emergency Spill Response Logic
Caption: Decision logic for responding to a chemical spill.
Section 7: Conclusion
While this compound lacks extensive public safety data, a robust safety protocol can be established by treating it with the caution afforded to other potentially irritating and sensitizing peptide synthesis reagents. The foundational principles of minimizing exposure through engineering controls, diligent use of PPE, and adherence to standardized handling and emergency procedures are paramount. By understanding the rationale behind these safety measures, researchers can confidently and safely incorporate this compound into their workflows, ensuring both personal safety and the integrity of their scientific work.
Section 8: References
-
Standard Operating Procedure (SOP): How to Safely Handle Peptide Coupling Agents to Reduce Risk of Exposure Hazards. Google Cloud.
-
Coupling Agent Hazards. American Peptide Society.
-
Methyl 2-aminoacetate hydrochloride. MedChemExpress.
-
Bonding with Caution: Understanding the Hazards of Peptide Couplers. American Chemical Society.
-
This compound. Sigma-Aldrich.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Peptide Synthesis – Safety Topics. ACS GCI Pharmaceutical Roundtable.
-
SAFETY DATA SHEET - Methyl 2-azidoacetate. Sigma-Aldrich.
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. PubChem, National Institutes of Health.
-
SAFETY DATA SHEET - Methyl acetate. Fisher Scientific.
-
SAFETY DATA SHEET - Methyl Acetate. Agilent Technologies.
-
SAFETY DATA SHEET - BD216843. BLD Pharmatech.
-
SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Methyl Acetate. Spectrum Chemical.
-
2-amino-N-methylacetamide hydrochloride. PubChem, National Institutes of Health.
-
Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. PubChem, National Institutes of Health.
-
SAFETY DATA SHEET - Methyl 2-(1-aMinocyclopropyl)acetate hydrochloride. Capot Chemical.
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- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-amino-N-methylacetamide hydrochloride | C3H9ClN2O | CID 13842202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. acs.org [acs.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Methyl 2-(2-aminoacetamido)acetate Hydrochloride: Sourcing, Specifications, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Dipeptide Building Block
Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as glycylglycine methyl ester hydrochloride, is a dipeptide derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structure, comprising two glycine units with a methyl-esterified C-terminus and a hydrochloride salt at the N-terminus, offers a unique combination of reactivity and stability. This guide provides an in-depth analysis of its commercial availability, technical specifications, and key applications, offering a critical resource for researchers aiming to incorporate this molecule into their synthetic workflows.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various reaction conditions. Its primary utility lies in peptide synthesis, where it can be used to introduce a dipeptide motif, and as a precursor for more complex molecules in medicinal chemistry. Understanding its commercial landscape and quality attributes is the first step toward its successful application in the laboratory.
Commercial Availability and Sourcing
This compound is readily available from several chemical suppliers, catering to a range of research and development needs from laboratory-scale to bulk quantities.
Key Identification and Chemical Properties
-
Chemical Name: this compound
-
Synonyms: Glycylglycine methyl ester hydrochloride
-
CAS Number: 2776-60-5[1]
-
Molecular Formula: C5H11ClN2O3
-
Molecular Weight: 182.605 g/mol [1]
Representative Commercial Suppliers
The following table summarizes prominent suppliers of this compound, highlighting typical purities and catalog numbers for ease of procurement.
| Supplier | Purity | Catalog Number (Example) |
| Sigma-Aldrich | Not specified, sold under AldrichCPR brand | R701602 |
| BLD Pharmatech | ≥97% | BL3H1F1C9909 |
| Seedion | 97% | M854752[1] |
| Fisher Scientific | Not specified | Available via BLD Pharm[2] |
Note: Availability and catalog numbers are subject to change. It is recommended to consult the supplier's website for the most current information.
Quality Control and Specifications: A Self-Validating System
For researchers, ensuring the quality and purity of starting materials is paramount. A trustworthy protocol relies on self-validating systems, where the characteristics of the reagents are well-defined and verified. When procuring this compound, requesting a Certificate of Analysis (CoA) is a critical step.
Recommended Analytical Verification Workflow
Caption: Recommended workflow for quality verification of this compound.
A typical CoA will provide data on:
-
Appearance: White to off-white solid.
-
Purity: Commonly ≥97%, determined by HPLC.
-
Identity: Confirmed by ¹H NMR and Mass Spectrometry.
Applications in Research and Drug Development
The primary application of this compound stems from its identity as a protected dipeptide. This structure is particularly useful in the synthesis of peptides and as a scaffold in medicinal chemistry.
Peptide Synthesis
As a derivative of glycine, the simplest amino acid, this compound is a fundamental tool in peptide chemistry. The methyl ester protects the C-terminus, while the free amine at the N-terminus is available for coupling reactions.
Experimental Protocol: A Typical Peptide Coupling Reaction
-
Deprotection (if applicable): If coupling with an N-terminally protected amino acid, the protecting group (e.g., Fmoc, Boc) is first removed under standard conditions.
-
Activation: The carboxylic acid of the incoming amino acid is activated using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF).
-
Coupling: this compound is added to the activated amino acid solution. The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts, followed by purification, usually by column chromatography or recrystallization.
Scaffold for Novel Therapeutics
The dipeptide structure can serve as a backbone for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of aminoacetamido acetates have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease research.[3] The methyl group, in particular, can influence the physicochemical and pharmacokinetic properties of a drug molecule, potentially improving metabolic stability or modulating receptor binding.[4]
Logical Flow of Application in Drug Design
Caption: Role of the title compound as a starting material in drug discovery workflows.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperatures are often between 2-8°C.[1]
-
Handling: Standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[5][6]
Conclusion
This compound is a commercially accessible and versatile reagent for chemical synthesis. Its utility as a dipeptide building block makes it a valuable asset in peptide synthesis and as a foundational scaffold for creating novel small molecules in drug discovery programs. By adhering to rigorous quality control measures and safe handling practices, researchers can effectively leverage this compound to advance their scientific objectives.
References
- This compound | 2776-60-5 - Sigma-Aldrich. (n.d.).
- This compound. (n.d.). Seedion.
- BLD Pharm 5GR this compound. (n.d.). Fisher Scientific.
- METHYL ((AMINOACETYL)AMINO)ACETATE HYDROCHLORIDE AldrichCPR. (n.d.). Sigma-Aldrich.
- Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. (n.d.). PubMed.
- [Application of methyl in drug design]. (2013). PubMed.
- SAFETY DATA SHEET. (2023). Sigma-Aldrich.
- Safety Data Sheet. (2024). Thermo Fisher Scientific.
- Safety Data Sheet. (2024). BLD Pharmatech.
Sources
- 1. This compound - 氨基酸 - 西典实验 [seedior.com]
- 2. fishersci.se [fishersci.se]
- 3. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
A Comprehensive Theoretical Examination of Methyl 2-(2-aminoacetamido)acetate Hydrochloride: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-aminoacetamido)acetate hydrochloride, the methyl ester of the dipeptide glycylglycine in its hydrochloride salt form, serves as a fundamental model system for understanding peptide structure, dynamics, and interactions. This technical guide provides a comprehensive theoretical framework for the study of this molecule, outlining key computational methodologies and their practical applications. We delve into the principles of conformational analysis, quantum chemical calculations based on Density Functional Theory (DFT), and molecular dynamics (MD) simulations. Through a synthesis of established protocols and expert insights, this guide aims to equip researchers with the knowledge to predict and analyze the structural and electronic properties of this dipeptide, fostering a deeper understanding of its behavior in various environments, which is crucial for applications in drug design and development.
Introduction: The Significance of a Simple Dipeptide
The study of small peptides is foundational to understanding the complex world of protein folding, enzyme catalysis, and drug-receptor interactions. This compound (Gly-Gly-OMe·HCl), by virtue of its simplicity, offers a unique opportunity to dissect the fundamental forces that govern peptide conformation and reactivity. The presence of the hydrochloride salt introduces the added dimension of ionic interactions, making it a relevant model for studying peptides in physiological environments.
Theoretical studies provide a powerful lens through which to explore the molecular landscape of such compounds at a level of detail inaccessible to many experimental techniques alone. By employing computational methods, we can elucidate the preferred three-dimensional structures, map the potential energy surface, and simulate the dynamic behavior of the molecule in solution. This in-silico approach not only complements experimental data but also provides predictive power, guiding further experimental design and hypothesis testing.
This guide will navigate the theoretical methodologies essential for a thorough investigation of this compound, providing both the "how" and the "why" behind each computational step.
Molecular Structure and Physicochemical Properties
A foundational understanding of the target molecule is paramount before embarking on theoretical investigations.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Glycylglycine methyl ester hydrochloride | - |
| CAS Number | 2776-60-5 | - |
| Molecular Formula | C5H11ClN2O3 | - |
| Molecular Weight | 182.61 g/mol | - |
| Appearance | White to off-white solid | - |
Theoretical Methodologies: A Step-by-Step Guide
Conformational Analysis: Exploring the Structural Landscape
The biological function of a peptide is intrinsically linked to its three-dimensional conformation. A thorough conformational analysis is, therefore, the first critical step in any theoretical study. The goal is to identify all low-energy structures (conformers) of the molecule.
-
Initial Structure Generation: The 2D structure of Methyl 2-(2-aminoacetamido)acetate is drawn using a molecular editor and converted to a 3D structure.
-
Identification of Rotatable Bonds: The key dihedral angles (φ, ψ, and ω) of the peptide backbone, as well as the rotatable bonds in the methyl ester group, are identified as the primary degrees of conformational freedom.
-
Systematic Rotation: Each rotatable bond is systematically rotated by a defined increment (e.g., 30°). This generates a large number of initial guess structures. The rationale for a systematic search is to ensure a comprehensive exploration of the conformational space, minimizing the risk of overlooking important low-energy conformers.
-
Initial Geometry Optimization: Each generated structure is subjected to a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7). This step removes any high-energy steric clashes and provides a reasonable starting point for more accurate calculations.
Quantum Chemical Calculations: Unveiling Electronic Structure and Energetics
Density Functional Theory (DFT) has emerged as a robust and widely used method for obtaining accurate electronic structures and energies of molecules.[1]
-
Selection of DFT Functional and Basis Set: For each low-energy conformer obtained from the conformational search, a full geometry optimization is performed using DFT. A common and reliable choice for molecules of this type is the B3LYP functional with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing potential intramolecular hydrogen bonding, and polarization functions (d,p) are crucial for describing the geometry around the atoms.
-
Geometry Optimization: The optimization is carried out in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to mimic the effect of a solvent like water. The choice of environment is critical as it can significantly influence the relative energies of conformers.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Analysis of Results: The relative energies of the conformers are compared to identify the most stable structures. The geometric parameters (bond lengths, bond angles, dihedral angles) and electronic properties (dipole moment, molecular electrostatic potential) of the global minimum and other low-lying conformers are then analyzed.
Molecular Dynamics Simulations: Capturing the Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule's conformations, molecular dynamics (MD) simulations allow us to study its dynamic behavior over time in a realistic, explicitly solvated environment.
-
System Setup:
-
The lowest energy conformer of this compound is placed in the center of a periodic box.
-
The box is solvated with a pre-equilibrated water model (e.g., TIP3P). The use of an explicit solvent model is crucial for accurately capturing the specific hydrogen bonding interactions between the peptide and water molecules.
-
Chloride and sodium ions are added to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: The entire system (peptide, water, and ions) is energy minimized to remove any steric clashes introduced during the setup.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant temperature and pressure (NPT ensemble) for a sufficient period (e.g., 1 ns). This allows the solvent molecules to relax around the solute.
-
Production Run: A long production simulation (e.g., 100 ns or more) is run to generate a trajectory of the molecule's motion.
-
Trajectory Analysis: The trajectory is analyzed to understand the conformational dynamics of the dipeptide. This includes:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Hydrogen Bond Analysis: To quantify the intramolecular and intermolecular hydrogen bonds.
-
Dihedral Angle Analysis: To monitor conformational transitions.
-
Predicted Properties and Validation Against Experimental Data
A critical aspect of theoretical studies is the validation of computational results against available experimental data. This provides confidence in the chosen methodologies and the reliability of the predictions.
Vibrational Spectroscopy (Infrared)
The calculated vibrational frequencies from DFT can be used to simulate the infrared (IR) spectrum of the molecule.
Predicted vs. Experimental IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch (Ammonium) | ~3200-3400 | ~3400 (broad) | Stretching of the N⁺-H bonds. |
| C=O Stretch (Ester) | ~1750 | 1749 | Stretching of the ester carbonyl group. |
| Amide I (C=O Stretch) | ~1680 | - | Stretching of the amide carbonyl group. |
| Amide II (N-H Bend) | ~1550 | - | Bending of the amide N-H bond. |
| C-O-C Stretch (Ester) | ~1250 | 1259 | Asymmetric stretching of the ester C-O-C bond. |
Note: Experimental data for glycylglycine methyl ester hydrochloride is limited. The provided experimental values are for the closely related glycine methyl ester hydrochloride.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.
Predicted vs. Experimental ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) (GIAO-B3LYP/6-311++G(d,p)) | Experimental Chemical Shift (ppm) |
| -OCH₃ | ~3.7 | 3.75 |
| α-CH₂ (ester side) | ~3.9 | 3.91 |
| α-CH₂ (amide side) | ~4.1 | 4.06 |
| -NH₃⁺ | ~8.5 | - |
| -NH- (amide) | ~8.8 | - |
Note: Experimental data is for glycylglycine hydrochloride.[3] The predicted values are for the protonated form and may vary depending on the solvent and pH.
Applications in Drug Development
The theoretical framework outlined in this guide has direct implications for drug development:
-
Conformational Preferences and Bioactive Conformation: Understanding the low-energy conformations of a peptide is the first step in identifying its potential bioactive conformation when binding to a target receptor.
-
Molecular Docking: The identified stable conformers can be used as starting structures for molecular docking studies to predict the binding mode and affinity of the peptide to a protein target.
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the peptide structure in-silico (e.g., by changing amino acid residues) and recalculating its properties, researchers can gain insights into the structure-activity relationship, guiding the design of more potent and selective drug candidates.
-
Pharmacokinetic Properties: Theoretical calculations can be used to predict properties relevant to pharmacokinetics, such as lipophilicity and aqueous solubility, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
Conclusion
This technical guide has provided a comprehensive overview of the theoretical methodologies for studying this compound. By integrating conformational analysis, quantum chemical calculations, and molecular dynamics simulations, researchers can gain a deep and multifaceted understanding of this model dipeptide. The ability to predict and analyze its structural, electronic, and dynamic properties is not only of fundamental scientific interest but also holds significant potential for accelerating the design and development of new peptide-based therapeutics. The self-validating nature of comparing theoretical predictions with experimental data ensures the scientific rigor and trustworthiness of the computational approach.
References
-
Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Silva, A. M. S. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1970. [Link]
-
Rossi, E., et al. (2020). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 25(21), 4947. [Link]
-
Vilela, S. M. F., et al. (2009). Glycine methyl ester hydrochloride. ResearchGate. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
Sources
Mechanism of action of Methyl 2-(2-aminoacetamido)acetate hydrochloride in biological systems
An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 2-(2-aminoacetamido)acetate hydrochloride in Biological Systems
Foreword
As a Senior Application Scientist, it is imperative to address the subject of this compound with scientific rigor and transparency. An extensive review of the current scientific literature reveals that this compound is primarily documented as a chemical intermediate in organic synthesis. There is a notable absence of published research detailing its specific mechanism of action in biological systems.
This guide, therefore, adopts a theoretical and predictive approach. By dissecting the molecule into its fundamental chemical moieties and examining the known biological activities of structurally analogous compounds, we can construct a scientifically plausible, albeit hypothetical, framework for its potential interactions within a biological context. The insights presented herein are intended to guide future research and experimental design for the elucidation of its true biological function.
Molecular Deconstruction and Physicochemical Properties
To predict its biological behavior, we must first understand the chemical nature of this compound.
Structure:
The molecule is the hydrochloride salt of a methyl ester of a dipeptide-like structure, specifically N-(aminoacetyl)glycine methyl ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11ClN2O3 | |
| Molecular Weight | 182.61 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | Inferred from hydrochloride salt form |
| PubChem CID | 13854180 |
The presence of a primary amine (as a hydrochloride salt), an amide linkage, and a methyl ester gives the molecule a hydrophilic character, suggesting good solubility in aqueous biological environments.
Hypothetical Bioavailability and Metabolism
The journey of any xenobiotic through a biological system begins with absorption, distribution, metabolism, and excretion (ADME).
Predicted Absorption and Distribution
Given its water solubility and relatively small molecular size, this compound is likely to be readily absorbed if administered orally or parenterally. Its distribution would be largely dictated by its hydrophilic nature, likely confining it to the extracellular space and plasma, with limited passive diffusion across lipid-rich barriers like the blood-brain barrier.
Predicted Metabolic Pathways
The most probable metabolic fate of this compound involves enzymatic hydrolysis of its ester and amide bonds.
-
Ester Hydrolysis: The methyl ester is a prime target for ubiquitous esterase enzymes (e.g., carboxylesterases) in the plasma, liver, and other tissues. This hydrolysis would yield 2-(2-aminoacetamido)acetic acid and methanol.
-
Amide Hydrolysis: The amide bond is generally more stable than the ester bond but can be cleaved by peptidases or amidases, which would break the molecule down into glycine and glycine methyl ester .
The diagram below illustrates these predicted primary metabolic routes.
Figure 1: Predicted primary metabolic pathways of this compound.
Putative Mechanisms of Action
Based on the structure and its potential metabolites, several hypothetical mechanisms of action can be proposed.
Role as a Glycine Prodrug
The most compelling hypothesis is that this compound acts as a prodrug of glycine. Glycine is a crucial neurotransmitter with both inhibitory and excitatory functions in the central nervous system (CNS).
-
Inhibitory Neurotransmission: Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels.
-
Excitatory Neurotransmission: Glycine also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.
By being metabolized to glycine, the compound could potentially modulate these systems.
The following diagram illustrates the proposed signaling pathway involving glycine release and its subsequent action on neuronal receptors.
Figure 2: Hypothetical mechanism as a glycine prodrug modulating neuronal receptors.
Interaction with Peptide Transporters
The dipeptide-like structure of the parent molecule suggests it could be a substrate for peptide transporters, such as PepT1 and PepT2. These transporters are responsible for the uptake of di- and tripeptides in the intestines and kidneys. If recognized by these transporters, it could facilitate its own absorption and cellular uptake, potentially delivering the glycine moiety more efficiently than glycine alone.
Proposed Experimental Validation
To move from hypothesis to evidence, a structured experimental workflow is required.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of hydrolysis of the parent compound in the presence of liver microsomes or plasma.
Protocol:
-
Preparation: Prepare solutions of this compound in a suitable buffer.
-
Incubation: Incubate the compound with liver microsomes (fortified with NADPH for oxidative metabolism) or plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of the parent compound and the appearance of predicted metabolites (e.g., 2-(2-aminoacetamido)acetic acid).
The workflow for this experiment is visualized below.
Figure 3: Workflow for an in vitro metabolic stability assay.
Receptor Binding and Functional Assays
Objective: To assess the interaction of the parent compound and its primary metabolite with glycine and NMDA receptors.
Protocol:
-
Receptor Binding: Use radioligand binding assays with membranes from cells expressing GlyRs or NMDA receptors. Determine if the compounds displace specific radioligands (e.g., [³H]strychnine for GlyRs).
-
Electrophysiology: Perform patch-clamp electrophysiology on neurons or oocytes expressing the receptors of interest. Apply the compounds and measure changes in ion channel currents to determine agonist, antagonist, or modulatory activity.
Conclusion and Future Directions
This compound is a compound with no currently established biological mechanism of action. However, based on its chemical structure, it is plausible to hypothesize that it functions as a prodrug, delivering glycine to biological systems following metabolic cleavage. This could lead to the modulation of both inhibitory and excitatory neurotransmitter systems.
Future research should focus on validating these hypotheses through rigorous in vitro and in vivo experimentation. Metabolic stability assays are a critical first step, followed by receptor binding and functional studies to confirm the predicted interactions with neuronal targets. These foundational experiments will be essential to unlock the potential therapeutic relevance, if any, of this molecule.
References
Methodological & Application
The Dipeptide Synthon: Application Notes for Methyl 2-(2-aminoacetamido)acetate Hydrochloride in Modern Drug Discovery
Introduction: Unpacking the Potential of a Versatile Dipeptide Building Block
In the landscape of contemporary drug discovery, the strategic assembly of molecular complexity from versatile, well-defined building blocks is paramount. Methyl 2-(2-aminoacetamido)acetate hydrochloride (CAS No. 2776-60-5), a simple glycylglycine methyl ester derivative, represents a quintessential example of such a synthon.[1][2][3][4][5] While seemingly unassuming, its structure—comprising a free primary amine, a methyl ester, and a stable amide backbone—offers a trifecta of reactive handles. This unique combination positions it as a highly valuable and adaptable component for medicinal chemists engaged in the synthesis of peptidomimetics, the construction of diverse heterocyclic libraries, and the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs).
This guide provides an in-depth exploration of the practical applications of this compound, moving beyond theoretical possibilities to present detailed, field-proven protocols. The methodologies described herein are designed to be robust and reproducible, empowering researchers to leverage this dipeptide synthon to its fullest potential in their drug discovery endeavors.
Core Applications and Strategic Advantages
The utility of this molecule stems from its structural similarity to natural peptides, which allows it to serve as a recognizable element for biological targets while offering sites for chemical modification to enhance drug-like properties.[1] Its hydrochloride salt form ensures stability and improves handling characteristics, while the methyl ester provides a readily modifiable or removable protecting group for the C-terminus.[6][7]
| Feature | Strategic Advantage in Drug Discovery | Primary Application Areas |
| Primary Amine | Nucleophilic handle for amide bond formation, reductive amination, and participation in multicomponent reactions. | Peptidomimetics, Heterocycle Synthesis, PROTACs |
| Methyl Ester | Can be hydrolyzed to a carboxylic acid for further coupling or can be used in reactions targeting the ester carbonyl. | Solid-Phase Peptide Synthesis, PROTAC Linker Elongation |
| Amide Backbone | Provides structural rigidity and hydrogen bonding capabilities, mimicking a natural peptide bond. | Peptidomimetics, Bioisosteres |
| Dipeptide Core | Serves as a minimal peptide unit for probing peptide-protein interactions or as a spacer element. | PROTAC Linkers, Short Peptide Therapeutics |
Application I: Synthesis of Peptidomimetics and Peptide Analogs
Peptidomimetics are designed to overcome the limitations of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability.[8] By incorporating unnatural building blocks like this compound, researchers can introduce conformational constraints or replace labile peptide bonds, leading to compounds with improved pharmacokinetic profiles.[8][9]
Protocol 1: Solid-Phase Synthesis of a Modified Tripeptide
This protocol describes the incorporation of the title compound as the N-terminal residue in a model tripeptide on a solid support. The free amine of the dipeptide synthon is coupled to a resin-bound amino acid.
Workflow Overview:
Caption: Workflow for solid-phase synthesis of a modified tripeptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
DCM (Dichloromethane)
-
Methanol
-
Diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 5 minutes, then for 15 minutes. Wash thoroughly with DMF.
-
First Amino Acid Coupling: In a separate vial, pre-activate 3 equivalents of Fmoc-Phe-OH with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes. Add this solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection: Remove the Fmoc group from the coupled phenylalanine as described in step 2.
-
Dipeptide Synthon Coupling:
-
Dissolve 3 equivalents of this compound and 6 equivalents of DIPEA in DMF.
-
Add 2.9 equivalents of HATU to this solution and allow it to pre-activate for 5 minutes.
-
Add the activated solution to the resin and shake for 4 hours. The additional DIPEA is crucial to neutralize the hydrochloride salt and facilitate the reaction.
-
-
Final Wash: Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with 2 mL of TFA cleavage cocktail for 2 hours at room temperature.
-
Product Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the crude product, decant the ether, and purify the peptide using preparative reverse-phase HPLC.
Application II: Heterocycle Synthesis via Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in drug discovery, enabling the rapid assembly of complex, drug-like scaffolds in a single step.[10][11][12][13] The primary amine of this compound makes it an ideal component for MCRs, such as the Ugi four-component reaction (U-4CR), to generate libraries of diverse peptidomimetic heterocycles.[11]
Protocol 2: Ugi Four-Component Synthesis of an α-Acylamino Amide
This protocol outlines the synthesis of a complex acyclic peptidomimetic scaffold using the title compound as the amine component.
Reaction Scheme:
Caption: Ugi four-component reaction schematic.
Materials:
-
This compound
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Acetic acid
-
Methanol (anhydrous)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of anhydrous methanol.
-
Neutralization: Add 1.1 mmol of triethylamine to the solution to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Addition of Components: To the stirred solution, add 1.0 mmol of benzaldehyde, followed by 1.0 mmol of acetic acid.
-
Isocyanide Addition: Carefully add 1.0 mmol of tert-butyl isocyanide dropwise to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in 20 mL of ethyl acetate.
-
Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution, 15 mL of water, and 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α-acylamino amide.
Application III: A Building Block for PROTAC Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[14] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[15] The linker's length, rigidity, and chemical nature are critical for the PROTAC's efficacy.[16][17] this compound can serve as a short, structurally defined component within a PROTAC linker, providing a balance of flexibility and pre-organization.
Protocol 3: Synthesis of a PROTAC Precursor with a Dipeptide Linker
This protocol describes the conjugation of the title compound to a "warhead" molecule containing a carboxylic acid, forming a key intermediate for the final PROTAC assembly.
Synthesis Workflow:
Caption: Multi-step synthesis of a PROTAC using the dipeptide synthon.
Materials:
-
A warhead molecule with a carboxylic acid handle (e.g., a known kinase inhibitor)
-
This compound
-
An E3 ligase ligand with a free amine (e.g., a pomalidomide derivative)
-
HATU
-
DIPEA
-
DMF (anhydrous)
-
Lithium hydroxide (LiOH)
-
THF/Water solvent system
-
1N HCl
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
Part A: Coupling to the Warhead
-
Warhead Activation: Dissolve 1.0 mmol of the warhead-COOH in 10 mL of anhydrous DMF. Add 1.5 mmol of DIPEA. In a separate vial, dissolve 1.05 mmol of HATU in 2 mL of DMF and add it to the warhead solution. Stir for 10 minutes.
-
Dipeptide Addition: In another vial, dissolve 1.1 mmol of this compound in 3 mL of DMF and add 2.5 mmol of DIPEA. Add this solution to the activated warhead mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up & Purification: Dilute the reaction with ethyl acetate and wash with water, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by flash chromatography to obtain the Warhead-Dipeptide-Ester intermediate.
Part B: Ester Hydrolysis
-
Saponification: Dissolve the Warhead-Dipeptide-Ester (1.0 mmol) in a 3:1 mixture of THF and water (12 mL). Add 1.5 mmol of LiOH.
-
Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Acidify the mixture to pH ~3 with 1N HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Warhead-Dipeptide-COOH intermediate, which is often used without further purification.
Part C: Coupling to E3 Ligase Ligand
-
Final Coupling: Using the procedure described in Part A, couple the Warhead-Dipeptide-COOH intermediate (1.0 mmol) with the E3 ligase ligand-NH₂ (1.0 mmol).
-
Final Purification: After work-up, purify the final product by preparative HPLC to obtain the desired PROTAC molecule.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its inherent dipeptide structure, combined with strategically placed reactive handles, provides a reliable and versatile platform for constructing molecules with significant therapeutic potential. The protocols detailed in this guide offer a starting point for researchers to explore its utility in creating novel peptidomimetics, diverse heterocyclic libraries, and innovative targeted protein degraders. By understanding and applying these methodologies, the full potential of this powerful synthon can be unlocked, accelerating the journey of drug discovery.
References
-
Ningbo Inno Pharmchem Co., Ltd. Applications of Glycine Methyl Ester HCl Beyond Peptide Synthesis. Available from: [Link]
-
Tala, S. R., et al. (2014). Construction of building blocks for solid phase peptide synthesis (SPPS) synthesis of ψ(CH2NH) and triazole uncleavable peptide bond mimetics. ResearchGate. Available from: [Link]
-
Palomo, C., et al. (2004). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews. Available from: [Link]
-
Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Organic Letters. Available from: [Link]
-
Kazmierski, W. M. (2003). Peptidomimetics, a synthetic tool of drug discovery. PMC. Available from: [Link]
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Kaur, H., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Available from: [Link]
-
Zhang, Z., et al. (2025). Recent Advances in the Synthesis of Amino Acid Derivatives through Multicomponent Reactions. ResearchGate. Available from: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available from: [Link]
-
Kaur, H., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available from: [Link]
-
Almeida, S. P., et al. (2025). Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. PMC. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Available from: [Link]
-
Kaur, N., & Kishore, D. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. Available from: [Link]
-
Ma, D. (2006). Application of multicomponent reactions in the synthesis of peptide drugs. Chemistry Bulletin / Huaxue Tongbao. Available from: [Link]
-
Weber, L. (2002). The application of multi-component reactions in drug discovery. PubMed. Available from: [Link]
-
Kempf, D. J., & Condon, S. L. (1995). Synthesis of rigid, heterocyclic dipeptide analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Acmec Biochemical. 2776-60-5[this compound 97%]. Available from: [Link]
-
Liu, X., et al. (2025). Rational design of the linkers in targeting chimeras. Chemical Science. Available from: [Link]
-
Kim, D., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. Available from: [Link]
-
Pharmaffiliates. Methyl 2-[(2-aminoacetyl)amino]acetate hydrochloride. Available from: [Link]
-
Liu, H., et al. (2014). Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs. NIH. Available from: [Link]
-
Kofroňová, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link]
-
Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available from: [Link]
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- 17. explorationpub.com [explorationpub.com]
Application Notes & Protocols: Strategies for Amide Bond Formation with Methyl 2-(2-aminoacetamido)acetate Hydrochloride
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the coupling of Methyl 2-(2-aminoacetamido)acetate hydrochloride (Gly-Gly-OMe·HCl), a fundamental dipeptide building block. We will explore the mechanistic underpinnings of modern peptide coupling reactions, focusing on two robust and widely adopted methodologies: the carbodiimide-mediated approach using EDC/NHS and the high-efficiency uronium salt-based method utilizing HATU. The protocols are designed for researchers, chemists, and drug development professionals, offering step-by-step guidance, explanations for critical procedural choices, and troubleshooting insights to ensure reliable and reproducible outcomes in the synthesis of more complex peptide structures.
Introduction: The Chemistry of Peptide Elongation
This compound is the hydrochloride salt of the dipeptide glycylglycine methyl ester. Its structure presents a free primary amine at the N-terminus, which serves as a nucleophilic handle for peptide chain elongation, and a protected C-terminus (methyl ester) to prevent self-polymerization. The core challenge in utilizing this building block is the formation of a new amide (peptide) bond with the carboxyl group of an incoming N-protected amino acid or another carboxylic acid.
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Modern peptide synthesis relies on "coupling reagents" to activate the carboxylic acid, converting its hydroxyl group into a better leaving group. This creates a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the primary amine of our dipeptide ester.[1][2] The choice of coupling reagent, additives, and base is critical and dictates the reaction's efficiency, speed, and the degree to which unwanted side reactions, such as racemization, are suppressed.[1][2]
This document details two gold-standard protocols that leverage different activation mechanisms to achieve this transformation efficiently.
Mechanistic Foundations of Common Coupling Strategies
A thorough understanding of the reaction mechanism is paramount for protocol optimization and troubleshooting. The two most prevalent strategies involve activation via carbodiimides or uronium/aminium salts.
The EDC/NHS Pathway: A Two-Stage Activation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[3][4][5] While effective, the initial O-acylisourea intermediate is highly reactive but unstable in aqueous media and prone to rearrangement.[5][6] To mitigate this, N-hydroxysuccinimide (NHS) is used as an additive. NHS intercepts the O-acylisourea intermediate to form a semi-stable, yet highly amine-reactive, NHS ester. This two-step process enhances efficiency and allows for better control over the reaction.[5][6][7]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming the unstable O-acylisourea intermediate.
-
Stabilization: NHS rapidly attacks the intermediate, forming the amine-reactive NHS ester and releasing an EDC-urea byproduct.[8]
-
Coupling: The primary amine of Methyl 2-(2-aminoacetamido)acetate attacks the carbonyl carbon of the NHS ester, forming the desired amide bond and releasing NHS.
The HATU Pathway: High-Efficiency Uronium Salt Activation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-type coupling reagent known for high efficiency, fast reaction rates, and low racemization.[9][10][11] Unlike EDC, HATU-mediated couplings require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid, forming a carboxylate anion.[10][12]
The mechanism proceeds as follows:
-
Deprotonation: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate. The base also neutralizes the hydrochloride salt of the amine component.
-
Activation: The carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[10][13]
-
Coupling: The primary amine of the dipeptide attacks the active ester. The reaction is thought to be accelerated by a neighboring group effect from the pyridine nitrogen in the HOAt leaving group.[10][11]
Protocol 1: EDC/NHS Mediated Coupling
Principle: This protocol employs the robust and cost-effective EDC/NHS chemistry for amide bond formation. It is well-suited for a wide range of substrates. The inclusion of a base (DIPEA) is essential to neutralize the hydrochloride salt of the amine component.
| Materials & Reagents |
| This compound |
| N-protected Amino Acid (e.g., Boc-Ala-OH, Fmoc-Phe-OH) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) |
| N-Hydroxysuccinimide (NHS) |
| N,N-Diisopropylethylamine (DIPEA) |
| Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| 1N HCl (aq.), Saturated NaHCO₃ (aq.), Brine |
| Anhydrous MgSO₄ or Na₂SO₄ |
| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel |
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-protected amino acid (1.1 equivalents) and NHS (1.2 equivalents).
-
Dissolution: Dissolve the solids in anhydrous DCM or DMF (use a concentration of approx. 0.1-0.2 M with respect to the limiting reagent).
-
Amine Addition: Add this compound (1.0 equivalent) to the solution.
-
Base Addition: Add DIPEA (1.1 equivalents) to the mixture to neutralize the hydrochloride salt. Stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Agent Addition: Add EDC·HCl (1.2 equivalents) to the cooled, stirring mixture in one portion.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. A Kaiser test can be performed on an aliquot to check for the presence of the primary amine; a negative result (clear/yellow) indicates completion. [14]9. Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude tripeptide derivative by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HATU Mediated Coupling
Principle: This protocol utilizes the highly efficient HATU reagent for rapid and clean coupling, which is particularly advantageous for sterically hindered amino acids or when faster reaction times are desired. [9][15]
| Materials & Reagents |
|---|
| This compound |
| N-protected Amino Acid (e.g., Boc-Ala-OH, Fmoc-Phe-OH) |
| HATU |
| N,N-Diisopropylethylamine (DIPEA) |
| Anhydrous Dimethylformamide (DMF) |
| Ethyl Acetate (EtOAc) |
| 1N HCl (aq.), Saturated NaHCO₃ (aq.), Brine |
| Anhydrous MgSO₄ or Na₂SO₄ |
| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel |
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the N-protected amino acid (1.1 equivalents).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M).
-
Base and Activation: Add DIPEA (2.5 equivalents) to the solution, followed by HATU (1.1 equivalents). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) in a small amount of DMF to the activated mixture. Note: The 2.5 equivalents of base account for neutralizing the amine HCl salt (1 eq.), activating the carboxylic acid (1 eq.), and providing a slight excess.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. [15]A negative Kaiser test on an aliquot will confirm the consumption of the primary amine. [14]7. Work-up:
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using silica gel column chromatography.
Protocol Comparison and Data Summary
The choice between protocols depends on the specific substrate, budget, and desired reaction kinetics.
| Parameter | Protocol 1: EDC/NHS | Protocol 2: HATU |
| Coupling Agent | EDC·HCl | HATU |
| Additive | NHS | None required (HOAt is part of HATU) |
| Base | DIPEA (~1.1 eq.) | DIPEA (~2.5 eq.) |
| Typical Solvent | DCM, DMF | DMF |
| Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Key Byproducts | Water-soluble urea, NHS | Water-soluble urea, HOAt |
| Advantages | Cost-effective, widely available reagents, mild conditions. | High efficiency, fast reaction rates, low racemization, effective for hindered couplings. [9][10] |
| Disadvantages | Slower reaction times, potential for side reactions if NHS is omitted. | Higher cost of reagent, requires strictly anhydrous conditions. |
Concluding Remarks
The successful coupling of this compound is a critical step in the synthesis of larger peptides. Both the EDC/NHS and HATU-based protocols presented here offer reliable and validated pathways to achieve this transformation. The EDC/NHS method stands as a workhorse protocol due to its cost-effectiveness and simplicity. For more challenging syntheses involving sterically demanding substrates or where reaction speed is a priority, the HATU protocol provides a superior alternative with excellent yields and purity. Proper execution, including the use of anhydrous solvents, an inert atmosphere, and careful monitoring, is key to maximizing the success of either method.
References
- Vertex AI Search. (n.d.). Peptide Coupling Reagents: Selection and Use.
- ACS Publications. (2011). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
- ChemicalBook. (2024).
- wenxuecity.com. (2023).
- Common Organic Chemistry. (n.d.).
- YouTube. (2020).
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Wikipedia. (n.d.).
- Bangs Laboratories, Inc. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Dipeptide Synthesis.
- Synfacts. (2007). Recent development of peptide coupling reagents in organic synthesis.
- ACS Publications. (2011).
- GenScript. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Organic Syntheses. (2024).
- PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)
- SpringerLink. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid.
- MedChemExpress. (n.d.).
- PubChem. (n.d.). 2-amino-N-methylacetamide hydrochloride.
- Sigma-Aldrich. (n.d.). Methyl 2-(2-aminoacetamido)
- Chutide. (n.d.). Methyl 2-(2-aminoacetamido)
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ChemScene. (n.d.). (S)-Methyl 2-amino-2-(3-chlorophenyl)
- Sigma-Aldrich. (n.d.). METHYL ((AMINOACETYL)AMINO)
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- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
Application Note: Methyl 2-(2-aminoacetamido)acetate Hydrochloride as a Versatile Precursor for Novel Heterocycle Synthesis
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing these core structures.[1] The pyrazinone and diketopiperazine scaffolds, in particular, are recognized as "privileged structures" capable of interacting with a wide array of biological targets, leading to applications in oncology, infectious diseases, and inflammation.[2][3] The strategic synthesis of libraries based on these scaffolds is therefore a central activity in drug discovery.
This application note presents Methyl 2-(2-aminoacetamido)acetate hydrochloride (also known as Glycyl-glycine methyl ester hydrochloride), a simple and commercially available dipeptide derivative, as a highly effective and versatile starting material for the synthesis of two key classes of heterocycles: 2,5-diketopiperazines (DKPs) and substituted 2(1H)-pyrazinones. We provide an in-depth look at the underlying chemical principles and offer detailed, validated protocols for researchers in synthetic chemistry and drug development.
The structure of this compound offers two primary points for synthetic diversification: a terminal primary amine (liberated from its salt form) and a methyl ester, which together facilitate intramolecular cyclization. Furthermore, the entire diamino-ethane backbone is primed for intermolecular condensation reactions, making it an ideal precursor for building complex heterocyclic systems from the ground up.
Part 1: Synthesis of 2,5-Diketopiperazines (DKPs)
Background and Significance
2,5-Diketopiperazines (DKPs) are cyclic dipeptides that are widespread in nature and exhibit a remarkable range of biological activities.[4] They are often synthesized by the cyclization of dipeptides.[5] The inherent conformational rigidity of the DKP ring makes it an excellent scaffold for presenting substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The protocol below details the most direct application of this compound: its conversion into the parent DKP scaffold, piperazine-2,5-dione.
Reaction Mechanism: Intramolecular Aminolysis
The formation of the DKP ring from a dipeptide ester is a classic example of an intramolecular aminolysis reaction. The process is typically promoted by heat. Upon liberation from its hydrochloride salt by a base, the terminal nucleophilic amine attacks the electrophilic carbonyl carbon of the methyl ester. This is followed by the elimination of methanol to yield the thermodynamically stable six-membered cyclic amide.
Caption: Mechanism of DKP formation via intramolecular aminolysis.
Experimental Protocol: Thermal Cyclization to Piperazine-2,5-dione
This protocol describes the base-mediated thermal cyclization of the starting material. The use of a high-boiling solvent like ethylene glycol or propylene glycol is common for this type of reaction to achieve the necessary temperatures for efficient cyclization.[6]
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Ethylene Glycol
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 27.4 mmol).
-
Add ethylene glycol (50 mL) to the flask to create a slurry.
-
Begin stirring the mixture and add triethylamine (4.2 mL, 30.1 mmol) dropwise at room temperature. The triethylamine serves as a base to neutralize the hydrochloride salt, liberating the free primary amine required for cyclization.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 160-170 °C using a heating mantle.
-
Maintain the reaction at this temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature. As it cools, a white precipitate of piperazine-2,5-dione will form.
-
To facilitate further precipitation, slowly add 50 mL of deionized water to the cooled reaction mixture while stirring.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize product precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove residual ethylene glycol and other impurities.
-
Dry the product under vacuum at 60 °C to a constant weight.
Expected Outcome: A white crystalline solid, piperazine-2,5-dione, is obtained. The yield is typically in the range of 75-85%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of Substituted 2(1H)-Pyrazinones
Background and Rationale
The 2(1H)-pyrazinone core is a key pharmacophore found in numerous biologically active molecules, including potent inhibitors of HIV reverse transcriptase.[7] The synthesis of these heterocycles often involves the condensation of a 1,2-diamino precursor with a 1,2-dicarbonyl compound.[8] Here, we leverage this compound as a masked 1,2-diamino equivalent. The reaction proceeds through a condensation-cyclization-elimination cascade to furnish the pyrazinone ring system.
Reaction Workflow and Mechanism
The synthesis begins with the condensation of the primary amine of the Gly-Gly-OMe precursor with one of the carbonyl groups of a 1,2-dicarbonyl compound (e.g., an α-ketoaldehyde like phenylglyoxal) to form an imine. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group. The resulting intermediate then undergoes elimination of water and methanol to yield the final, stabilized 2(1H)-pyrazinone product.
Caption: Workflow for the synthesis of 2(1H)-pyrazinones.
Experimental Protocol: Synthesis of 3-amino-5-phenyl-2(1H)-pyrazinone
This protocol provides a representative example using phenylglyoxal as the 1,2-dicarbonyl partner.
Materials:
-
This compound (1.0 eq)
-
Phenylglyoxal monohydrate (1.0 eq)
-
Sodium acetate (2.5 eq)
-
Ethanol
-
Acetic Acid
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 27.4 mmol) and sodium acetate (5.6 g, 68.5 mmol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Stir the mixture at room temperature for 15 minutes. Sodium acetate acts as a buffer and base to liberate the free amine from its salt.
-
To this solution, add phenylglyoxal monohydrate (4.17 g, 27.4 mmol) in one portion.
-
Add glacial acetic acid (2 mL) to catalyze the imine formation.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. A solid product should precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water (2 x 30 mL).
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford the pure 3-amino-5-phenyl-2(1H)-pyrazinone.
-
Dry the purified product under vacuum.
Scope of the Reaction
The protocol is adaptable to a variety of 1,2-dicarbonyl compounds, allowing for the synthesis of a diverse library of pyrazinone derivatives. The choice of dicarbonyl dictates the substituent at the C5 (and potentially C6) position of the pyrazinone ring.
| Entry | 1,2-Dicarbonyl Compound | R¹ | R² | Expected Product | Typical Yield (%) |
| 1 | Phenylglyoxal | Ph | H | 3-amino-5-phenyl-2(1H)-pyrazinone | 65-75 |
| 2 | Glyoxal (40% in H₂O) | H | H | 3-amino-2(1H)-pyrazinone | 50-60 |
| 3 | Diacetyl (Butane-2,3-dione) | Me | Me | 3-amino-5,6-dimethyl-2(1H)-pyrazinone | 70-80 |
| 4 | Benzil | Ph | Ph | 3-amino-5,6-diphenyl-2(1H)-pyrazinone | 75-85 |
Safety and Handling
This compound is classified as an irritant.[9] It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.[9]
Conclusion
This compound is a cost-effective and highly adaptable starting material for constructing valuable heterocyclic scaffolds. Its simple structure contains the necessary functionality to readily undergo both intramolecular cyclization to form 2,5-diketopiperazines and intermolecular condensation-cyclization cascades to produce substituted 2(1H)-pyrazinones. The protocols detailed in this note are robust and can serve as a foundation for building diverse chemical libraries for screening in drug discovery and medicinal chemistry programs.
References
- 1. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 6. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocols for the Quantification of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Abstract
This document provides detailed analytical methods for the accurate quantification of Methyl 2-(2-aminoacetamido)acetate hydrochloride (CAS No: 2776-60-5), a dipeptide derivative of potential interest in pharmaceutical and chemical research.[1] Given the compound's structure, featuring both an ester and a peptide-like amide bond, two robust and orthogonal analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring the development of reliable and validated analytical procedures. All protocols are designed to be self-validating systems, with performance characteristics grounded in the principles outlined by the International Council for Harmonisation (ICH).[2][3][4]
Introduction: The Analytical Imperative
This compound, the methyl ester of glycylglycine hydrochloride, is a small organic molecule whose purity and concentration are critical for its application in research and development. Accurate quantification is essential for ensuring stoichiometric accuracy in chemical reactions, determining yield, assessing purity, and for formulation and stability studies in pharmaceutical contexts. The presence of chromophores (amide bond) and NMR-active protons makes it amenable to both chromatographic and spectroscopic quantification.[5]
This application note details two primary analytical methods selected for their specificity, accuracy, and robustness:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A cornerstone of pharmaceutical analysis, this method separates the analyte from potential impurities and degradation products, offering excellent sensitivity and quantitative precision.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate purity and concentration determination without the need for an identical reference standard of the analyte.[6][7][8]
Method 1: Quantification by Reversed-Phase HPLC (RP-HPLC)
Principle and Rationale
RP-HPLC is the method of choice for separating polar to moderately non-polar compounds. This compound, being a small polar molecule, can be effectively retained and separated on a C18 stationary phase using a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration. This method is particularly valuable for purity determination and as a stability-indicating assay. The use of a derivatization agent is not necessary as the amide bond provides sufficient UV absorbance for detection at low wavelengths.[9][10][11]
Experimental Protocol: RP-HPLC
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC-grade.
-
This compound reference standard (purity >99%).
2.2.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Diluent: Mobile Phase A.
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 20, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in ACN |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 30% B15-17 min: 30% to 95% B17-19 min: 95% B19-20 min: 95% to 5% B20-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
2.2.4. Data Analysis and Quantification
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.995.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification.
Method 2: Quantification by Quantitative NMR (qNMR)
Principle and Rationale
Quantitative NMR (qNMR) is a primary ratio method that quantifies a substance by comparing the integral of a specific analyte resonance to the integral of a known amount of an internal standard.[6] Its key advantage is that it does not require a reference standard of the analyte itself, making it ideal for purity assessment of synthesized compounds or for quantifying materials where a certified standard is unavailable.[7][8] The method is non-destructive and provides structural confirmation simultaneously.[12] For this compound, well-resolved protons, such as those on the methyl ester group, can be used for quantification against a certified internal standard.
Experimental Protocol: qNMR
3.2.1. Instrumentation and Materials
-
NMR Spectrometer (≥400 MHz) with high stability and linearity.[13]
-
High-precision analytical balance (readable to 0.01 mg).
-
NMR tubes (high precision).
-
Deuterated solvent (e.g., Deuterium Oxide, D₂O).
-
Certified qNMR internal standard (IS) of known purity (e.g., Maleic acid, DSS, or similar, must be soluble in D₂O and have signals that do not overlap with the analyte).
3.2.2. Sample Preparation
-
Accurately weigh about 15-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
3.2.3. NMR Acquisition Parameters
-
Rationale for Parameter Selection: To ensure accurate quantification, the relaxation delay (d1) must be at least 5 times the longest T₁ relaxation time of both the analyte and internal standard protons being integrated. A 90° pulse angle ensures maximum signal intensity for quantification.
Parameter Setting Justification Spectrometer ≥400 MHz Higher field provides better signal dispersion. Pulse Program Standard 1D Proton (e.g., 'zg30' or 'zg90') Simple pulse sequence is robust. Pulse Angle 90° To ensure full magnetization is tipped for quantification. Relaxation Delay (d1) 30 s Ensures full relaxation of protons for accurate integration. Acquisition Time ~3-4 s Sufficient for good digital resolution. Number of Scans 16-64 To achieve a high signal-to-noise ratio (>250:1). | Temperature | 25 °C | Maintained for stability. |
3.2.4. Data Processing and Purity Calculation
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl ester singlet, -OCH₃, 3 protons).
-
Integrate a well-resolved signal from the internal standard (e.g., the two vinyl protons of Maleic acid, 2 protons).
-
Calculate the purity of the analyte using the following formula:[8]
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass weighed
-
P : Purity of the internal standard
-
qNMR Workflow Diagram
Caption: Workflow for qNMR quantification.
Method Validation and Forced Degradation
Method Validation
Both the HPLC and qNMR methods must be validated for their intended purpose according to ICH Q2(R2) guidelines.[3][14] Validation ensures the method is reliable, reproducible, and accurate.[2][15]
Table of Key Validation Parameters:
| Parameter | HPLC Method | qNMR Method | ICH Guideline Reference |
|---|---|---|---|
| Specificity | Demonstrated by separating the analyte from impurities, degradants, and placebo components. Peak purity analysis using a DAD is recommended. | Assessed by the resolution of the analyte signal from other signals in the spectrum. | ICH Q2(R2)[3][14] |
| Linearity | A minimum of 5 concentration levels, with r² > 0.995. | Not strictly required for purity, but instrument response linearity should be confirmed. | ICH Q2(R1)[4] |
| Range | Typically 80-120% of the test concentration. | Dependent on the desired precision and instrument sensitivity. | ICH Q2(R1)[4] |
| Accuracy | Determined by % recovery of spiked samples. Typically 98.0-102.0%. | Assessed by analyzing a certified reference material or by comparison to another validated method. | ICH Q2(R1)[4] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD. Typically ≤ 2%. | Assessed by repeated preparations and measurements. %RSD should be low. | ICH Q2(R1)[4] |
| LOD/LOQ | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | Determined by the signal-to-noise ratio achievable in a reasonable number of scans. | ICH Q2(R1)[4] |
| Robustness | Assessed by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate). | Assessed by varying parameters like temperature and relaxation delay. | ICH Q2(R1)[4] |
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[16][17][18] This involves subjecting the analyte to stress conditions to produce potential degradation products.[19][20]
Common Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. (Ester and amide hydrolysis is expected).
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80 °C for 48 hours (solid state).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
The stressed samples are then analyzed by the HPLC method to ensure that the degradation product peaks are adequately resolved from the main analyte peak.
Caption: Forced degradation study workflow.
Conclusion
This document provides two distinct, robust, and scientifically-grounded methods for the quantification of this compound. The RP-HPLC method is ideal for routine quality control, purity testing, and stability studies, while the qNMR method serves as an excellent primary method for purity assignment and the qualification of reference materials. The choice of method will depend on the specific application and available instrumentation. For regulatory purposes, both methods should be thoroughly validated following ICH guidelines to ensure data integrity and reliability.
References
- National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.
- SlideShare. (n.d.). Ich guidelines for validation final.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Applications Notes.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Agilent. (2011). Easy, Precise and Accurate Quantitative NMR.
- ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.
- Semantic Scholar. (n.d.). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations.
- CoLab. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations.
- Intertek. (n.d.). Protein Forced Degradation Studies.
- IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Sigma-Aldrich. (n.d.). This compound.
- Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- IP International Journal of Comprehensive and Advanced Pharmacology. (2019). Simultaneous estimation of Amino acids by using HPLC.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
Sources
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- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ijsra.net [ijsra.net]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. emerypharma.com [emerypharma.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. hjhs.co.in [hjhs.co.in]
- 12. resolvemass.ca [resolvemass.ca]
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- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 18. Protein Forced Degradation Studies [intertek.com]
- 19. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 20. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the HPLC Purification of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
Introduction
Methyl 2-(2-aminoacetamido)acetate hydrochloride is a small, polar dipeptide derivative. Its purification presents a common challenge in reversed-phase high-performance liquid chromatography (RP-HPLC) due to its high polarity, which often leads to poor retention on conventional non-polar stationary phases like C18.[1][2] Furthermore, lacking a significant UV chromophore, its detection by standard UV-Vis detectors is problematic, necessitating alternative detection strategies.[3][4]
This document provides a comprehensive, field-proven protocol for the efficient purification of this compound. We will address the inherent challenges by detailing the strategic selection of the stationary phase, mobile phase composition, and a suitable universal detector. The causality behind each experimental choice is explained to provide a robust, self-validating system for researchers, scientists, and drug development professionals.
The Challenge: Purifying Small, Polar, Non-UV-Active Compounds
The primary obstacles in developing a successful HPLC purification method for this compound are twofold:
-
Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of the target molecule results in weak interaction with traditional hydrophobic stationary phases (e.g., C18, C8), causing it to elute at or near the solvent front with minimal separation from other polar impurities.[1][5] While techniques like ion-pairing can enhance retention, they can also complicate the mobile phase and be difficult to control.[1][2]
-
Lack of a UV Chromophore: The molecular structure of this compound does not contain functional groups that absorb ultraviolet light, rendering conventional UV detectors ineffective for its detection.[3][4] This makes it impossible to monitor the elution of the target compound and collect the correct fractions.
To overcome these challenges, this protocol employs a specialized reversed-phase column designed for enhanced retention of polar compounds and utilizes an Evaporative Light Scattering Detector (ELSD) for universal detection.
Experimental Workflow Overview
The purification process follows a logical sequence from sample preparation to the final isolation of the pure compound.
Sources
Application Note: Methyl 2-(2-aminoacetamido)acetate hydrochloride as a Versatile Precursor for Radiolabeled Compounds in PET Imaging
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the in vivo tracking of biologically active molecules labeled with positron-emitting radionuclides. The synthesis of these PET radiopharmaceuticals is a critical and often challenging step, demanding precursors that are stable, reactive under mild conditions, and amenable to rapid labeling protocols due to the short half-lives of common PET isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min).[1] Methyl 2-(2-aminoacetamido)acetate hydrochloride, a derivative of the simplest amino acid, glycine, has emerged as a valuable and versatile precursor for the synthesis of a variety of labeled compounds, particularly ¹¹C-labeled amino acids and their derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this precursor, detailing its properties, synthesis protocols for key radiotracers, and the underlying scientific principles.
Scientific Foundation: Why this compound?
The utility of this compound as a precursor stems from its unique chemical structure, which offers several advantages for radiolabeling:
-
Reactive Amine Group: The primary amine group provides a readily accessible site for nucleophilic attack, making it an ideal substrate for alkylation reactions with common ¹¹C-labeling agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
Ester Functionality: The methyl ester group can serve as a protecting group for the carboxylic acid, preventing unwanted side reactions. It can be readily hydrolyzed under basic or acidic conditions post-labeling to yield the final, biologically active amino acid derivative.[2][3]
-
Structural Analogy: As a dipeptide-like molecule, it can be used to synthesize labeled versions of naturally occurring amino acids and peptides, which are often of significant biological interest for studying metabolism, transport, and receptor binding in oncology and neuroscience.[4]
-
Favorable Physicochemical Properties: The hydrochloride salt form enhances the compound's stability and solubility in polar solvents commonly used in radiolabeling reactions.[5]
Chemical Properties at a Glance
| Property | Value | Source |
| CAS Number | 2776-60-5 | [5] |
| Molecular Formula | C₅H₁₁ClN₂O₃ | [5] |
| Molecular Weight | 182.61 g/mol | [5] |
| Appearance | White to yellow solid | [5] |
| Storage | Inert atmosphere, room temperature | [5] |
Core Application: Synthesis of [¹¹C]Sarcosine (N-methylglycine)
Sarcosine, the N-methylated derivative of glycine, is a naturally occurring amino acid derivative that has garnered interest as a potential biomarker in prostate cancer and other diseases.[6][7] PET imaging with [¹¹C]Sarcosine allows for the non-invasive in vivo study of its transport and metabolism.
Workflow for Automated [¹¹C]Sarcosine Synthesis
The following diagram illustrates the typical automated synthesis workflow, a crucial aspect for minimizing radiation exposure and ensuring reproducibility in PET radiopharmaceutical production.[1][8]
Caption: Automated synthesis workflow for [¹¹C]Sarcosine production.
Detailed Experimental Protocol: [¹¹C]Sarcosine Synthesis
This protocol is designed for an automated synthesis module. All reagents should be of pharmaceutical grade and prepared under aseptic conditions.
Materials:
-
This compound
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I) produced from a cyclotron
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH), 2 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Phosphate buffered saline (PBS), sterile
-
Water for Injection (WFI)
-
Semi-preparative HPLC column (e.g., C18)
-
Sterile filters (0.22 µm)
Procedure:
-
Precursor Preparation:
-
In a sterile vial, dissolve 2-4 mg of this compound in 300 µL of anhydrous DMF.
-
Add 5 µL of 2 M NaOH to neutralize the hydrochloride and deprotonate the primary amine, forming the free base in situ. This step is critical for efficient nucleophilic attack on the [¹¹C]methyl iodide.
-
-
¹¹C-Methylation:
-
Transfer the precursor solution to the reaction vessel of the automated synthesis module.
-
Heat the vessel to 80-100°C.
-
Bubble the gaseous [¹¹C]CH₃I, produced from the cyclotron target, through the precursor solution for 2-3 minutes. The trapping efficiency should be monitored.
-
-
Hydrolysis (Deprotection):
-
After the trapping of [¹¹C]CH₃I is complete, add 500 µL of 2 M NaOH to the reaction vessel.
-
Heat the mixture at 90-110°C for 4-5 minutes. This step hydrolyzes the two methyl ester groups, yielding the [¹¹C]Sarcosine dianion.
-
-
Purification:
-
Cool the reaction mixture and neutralize it with 1 M HCl.
-
Inject the crude product onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., 10 mM phosphate buffer, pH 7.4) to separate [¹¹C]Sarcosine from unreacted precursor, labeled byproducts, and reagents.
-
Collect the fraction corresponding to the [¹¹C]Sarcosine peak, which is identified using a radiation detector.
-
-
Formulation and Quality Control:
-
Pass the collected HPLC fraction through a C18 solid-phase extraction (SPE) cartridge to remove organic solvents.
-
Elute the final product from the SPE cartridge with sterile ethanol and dilute with sterile saline for injection.
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Perform quality control tests including radiochemical purity (by analytical HPLC), pH, residual solvent analysis, and sterility testing as per pharmacopeia guidelines.
-
Expected Results
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 25 - 40% (based on initial [¹¹C]CH₃I) |
| Radiochemical Purity | > 98% |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at end of synthesis |
| Total Synthesis Time | 30 - 40 minutes |
Expanding the Scope: Other Labeled Compounds
The versatility of this compound extends beyond [¹¹C]Sarcosine. By modifying the labeling agent or the subsequent chemical transformations, a range of other valuable PET tracers can be synthesized.
Conceptual Reaction Scheme
The following diagram outlines the general synthetic possibilities.
Caption: General reaction pathways using the precursor.
For instance, using [¹⁸F]fluoroethyl tosylate as the alkylating agent, one could synthesize [¹⁸F]fluoroethyl-sarcosine, a potentially valuable tracer with a longer half-life suitable for studies of slower biological processes.[9] This, however, involves a more complex, multi-step synthesis compared to the direct ¹¹C-methylation.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the associated reagents.
-
Chemical Hazards: The precursor itself may cause skin, eye, and respiratory irritation.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Radiation Safety: All radiosynthesis procedures must be conducted in a shielded hot cell by trained personnel. Adherence to ALARA (As Low As Reasonably Achievable) principles is mandatory to minimize radiation exposure.
-
Waste Disposal: Dispose of all chemical and radioactive waste in accordance with institutional and national regulations.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of labeled compounds for PET imaging. Its straightforward reactivity, particularly for ¹¹C-methylation, allows for the rapid and efficient production of important radiotracers like [¹¹C]Sarcosine. The protocols and principles outlined in this application note provide a solid foundation for researchers to implement and adapt these methods for their specific molecular imaging needs, ultimately advancing the fields of oncology, neuroscience, and drug development.
References
-
2-amino-N-methylacetamide hydrochloride | C3H9ClN2O | CID 13842202. PubChem - NIH. [Link]
-
Synthesis of PET Radiopharmaceuticals. Radiology Key. (2016-09-09). [Link]
-
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | C9H11Cl2NO2 | CID 71779080. PubChem. [Link]
-
Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorination. Ludwig-Maximilians-Universität München. (2024-12-28). [Link]
-
Automation: PET Radiotracer Synthesis Protocol: Clinical Production l Protocol Preview. JoVE. (2023-02-08). [Link]
-
Asymmetric Synthesis of Carbon-11 Labelled α-Amino Acids for PET. ResearchGate. (2008-01-01). [Link]
-
Sarcosine. Wikipedia. [Link]
- WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
-
A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. (2008-05-15). [Link]
-
Sarcosine | C3H7NO2 | CID 1088. PubChem - NIH. [Link]
-
This compound. 楚肽生物科技. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
-
Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. PubMed. [Link]
-
sarcosine, 107-97-1. The Good Scents Company. [Link]
-
List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under. INCB. [Link]
-
68Ga-Radiolabeling and Pharmacological Characterization of a Kit-Based Formulation of the Gastrin-Releasing Peptide Receptor (GR. ResearchGate. [Link]
-
PRECURSOR TRENDS AND MANUFACTURING METHODS. Unodc. [Link]
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- 1. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
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- 11. file.bldpharm.com [file.bldpharm.com]
Application Notes & Protocols: Investigating the Cellular Effects of Methyl 2-(2-aminoacetamido)acetate Hydrochloride Derivatives
Introduction: The Rationale for Investigating Dipeptide Mimics in Cell Culture
Methyl 2-(2-aminoacetamido)acetate hydrochloride, the methyl ester of a simple glycylglycine dipeptide, represents a foundational structure for a class of small molecules with significant therapeutic and research potential. Dipeptides and their derivatives are gaining attention in drug development for several key reasons. Their inherent biological relevance allows them to potentially hijack cellular amino acid and peptide transport systems, enhancing cellular uptake of conjugated moieties.[1][2][3] Furthermore, as their core structure is based on amino acids, they often exhibit high biocompatibility.[4]
Rapidly proliferating cells, particularly cancer cells, exhibit distinct metabolic profiles, including a marked dependence on specific amino acids like glycine and serine.[5][6][7] Glycine is not only a fundamental building block for protein synthesis but is also crucial for nucleotide (purine) synthesis and for producing glutathione, a key antioxidant.[7] Therefore, small molecules that mimic dipeptides, such as this compound derivatives, may act as antagonists or modulators of glycine-dependent metabolic pathways, offering a strategic avenue for targeted cancer therapy.[8]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of this class of compounds in vitro. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow to assess cytotoxicity, understand mechanisms of action, and generate robust, reproducible data for lead compound characterization.
Hypothesized Mechanisms and Cellular Targets
Given the structure of a glycylglycine mimic, we can postulate several potential mechanisms of action that warrant investigation. These hypotheses form the basis for the experimental designs and protocols detailed in the subsequent sections.
-
Metabolic Interference: The derivative could compete with glycine for uptake or interfere with enzymes in the serine-glycine one-carbon metabolism pathway, depleting the cellular pools required for purine and glutathione synthesis.[7] This would lead to replication stress and oxidative stress, ultimately triggering cell death.
-
Induction of Apoptosis: Disruption of critical metabolic pathways is a potent trigger for programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway, initiated by cellular stress, or the extrinsic pathway. Key markers include the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[9]
-
Enhanced Cellular Uptake: The amino acid ester structure may facilitate improved cellular uptake via transporters like the L-type amino acid transporters (LAT1/LAT2) or peptide transporters (PEPT1/PEPT2), which are often overexpressed in cancer cells.[1] This makes such derivatives promising candidates for prodrug strategies.
Core Application I: Cytotoxicity and Cell Viability Assessment
The initial step in evaluating any new compound is to determine its effect on cell viability and metabolic activity. [10][11][12]The MTT assay is a robust, colorimetric method that measures the activity of mitochondrial dehydrogenases, which serves as a proxy for the number of viable cells. [13]
Protocol 4.1: MTT Cell Viability Assay
Principle: The tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. [13]The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
Materials:
-
Selected cancer cell line(s) (e.g., A549, HeLa, MCF-7) and appropriate complete growth medium.
-
Test Compound (this compound derivative).
-
Dimethyl sulfoxide (DMSO), sterile.
-
MTT solution (5 mg/mL in sterile PBS).
-
Phosphate-Buffered Saline (PBS), sterile.
-
96-well flat-bottom cell culture plates.
-
Microplate reader (capable of measuring absorbance at 570 nm).
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell concentration. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment. [12]2. Compound Preparation: Prepare a high-concentration stock solution of the test compound in sterile DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Causality Check: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. [14]3. Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and "untreated control" (medium only). [11]4. Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. [12]6. Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 5-10 minutes. [12]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%. [11][12]
Cell Line Compound Derivative Incubation Time (h) IC50 (µM) [Hypothetical] A549 (Lung Cancer) Derivative A 48 15.2 MCF-7 (Breast Cancer) Derivative A 48 28.9 HEK293 (Normal) Derivative A 48 > 100 A549 (Lung Cancer) Derivative B 48 5.8 MCF-7 (Breast Cancer) Derivative B 48 9.1 | HEK293 (Normal) | Derivative B | 48 | 65.4 |
Core Application II: Elucidating the Mechanism of Cell Death
If a compound demonstrates significant cytotoxicity, the next critical step is to determine whether it induces apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method for this purpose. [14] Principle:
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [9]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. [15]* Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised. [14] By using both stains, we can differentiate between four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Protocol 5.1: Apoptosis Detection with Annexin V/PI Staining
Materials:
-
Cells cultured in 6-well plates.
-
Test compound and vehicle (DMSO).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and combine with the floating cells from the supernatant. Causality Check: Collecting floating cells is critical as apoptotic cells often detach.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation: The flow cytometer will generate quadrant plots. The percentage of cells in each quadrant corresponds to the different cell populations (viable, early apoptotic, late apoptotic/necrotic). A significant increase in the Annexin V-positive populations in compound-treated cells compared to the vehicle control indicates the induction of apoptosis.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of this compound derivatives. Positive results from these assays—specifically, dose-dependent cytotoxicity and the induction of apoptosis in cancer cell lines at concentrations that spare normal cells—would provide a strong rationale for further investigation.
Subsequent studies could include:
-
Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.
-
Caspase Activity Assays: To confirm the involvement of specific caspases (e.g., caspase-3, -8, -9) and elucidate the apoptotic pathway. [9]* Cellular Uptake Studies: Using competitive inhibition assays with known amino acid or peptide transporter substrates to investigate the mechanism of cellular entry. [2]* Metabolomic Analysis: To directly measure changes in glycine and related metabolite levels within the cell after treatment. [8] By systematically applying this workflow, researchers can effectively profile this promising class of dipeptide mimics and identify lead candidates for further preclinical development.
References
- BenchChem. (2025). Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- Sigma-Aldrich. Apoptosis Assays. Sigma-Aldrich.
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
-
Gynther, M., & Laine, K. (2018). Amino Acids in the Development of Prodrugs. PMC - PubMed Central. [Link]
-
Sebaugh, J. L. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Semantic Scholar. [Link]
-
Gong, Z., et al. (2012). The dipeptides with interesting biological activities. ResearchGate. [Link]
-
Elabscience. (2024). Overview of Common Cell Proliferation Assays. Elabscience. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
National Center for Biotechnology Information. (2017). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. NIH. [Link]
-
Boster Biological Technology. Cytotoxicity Assays | Life Science Applications. Boster Bio. [Link]
-
ABClonal. (2019). 4 Methods for Measuring Cell Proliferation. ABClonal. [Link]
-
Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Biocompare. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NIH. [Link]
-
Bergler, W., et al. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. PubMed. [Link]
-
Han, H., et al. (2000). Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed. [Link]
-
Belin, P., et al. (2018). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link]
-
Yang, M., et al. (2020). Glycine metabolomic changes induced by anticancer agents in A549 cells. PubMed. [Link]
-
Våbenø, J., & Luthman, K. (2021). Transporter-Mediated Drug Delivery. MDPI. [Link]
-
Ducker, G. Glycine metabolism in cancer. Grantome. [Link]
-
ScienceDaily. (2012). New clues about cancer cell metabolism: Smallest amino acid, glycine, implicated in cancer cell proliferation. ScienceDaily. [Link]
-
Locasale, J. W. (2018). Serine and glycine metabolism in cancer. PMC - PubMed Central. [Link]
-
Al-Ostath, O., et al. (2025). Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. NIH. [Link]
Sources
- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transporter-Mediated Drug Delivery [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine metabolism in cancer - Gregory Ducker [grantome.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine metabolomic changes induced by anticancer agents in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. opentrons.com [opentrons.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.abclonal.com [blog.abclonal.com]
- 14. benchchem.com [benchchem.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: A Guide to the Strategic Incorporation of Methyl 2-(2-aminoacetamido)acetate Hydrochloride into Peptide Libraries
Abstract
The synthesis of peptide libraries with diverse chemical functionalities is a cornerstone of modern drug discovery and materials science. The incorporation of non-natural amino acids and peptidomimetic building blocks offers a powerful strategy to enhance the therapeutic properties of peptides, including their stability, conformational rigidity, and biological activity.[1][2] This document provides a comprehensive guide for researchers on the effective incorporation of Methyl 2-(2-aminoacetamido)acetate hydrochloride, a versatile Gly-Gly dipeptide mimic, into peptide libraries using established Solid-Phase Peptide Synthesis (SPPS) methodologies. We present detailed protocols, discuss the underlying chemical principles, and offer expert insights into potential challenges and optimization strategies.
Introduction: The Rationale for Incorporating Dipeptide Mimics
Standard peptide backbones are often susceptible to proteolytic degradation, limiting their therapeutic potential. The strategic introduction of backbone modifications can overcome this limitation.[3] this compound serves as a unique building block that introduces a short, flexible Gly-Gly motif with a C-terminal methyl ester modification.
Key Advantages:
-
Enhanced Enzymatic Stability: The modified amide bond linkage can confer resistance to cleavage by endogenous proteases and peptidases.[3]
-
Conformational Flexibility: The Gly-Gly sequence introduces a flexible hinge point within a peptide sequence, which can be useful for scanning conformational space in structure-activity relationship (SAR) studies.
-
Increased Library Diversity: As a non-proteinogenic building block, it expands the chemical space of a combinatorial library beyond the 20 canonical amino acids.[2]
-
Modulation of Physicochemical Properties: The terminal methyl ester can subtly alter the hydrophobicity and hydrogen bonding capacity of the peptide, potentially influencing solubility and membrane permeability.
This guide focuses on the practical application of this building block within the context of Fmoc/tBu-based solid-phase synthesis, the most prevalent method for custom peptide synthesis.[4]
Chemical Properties and Handling
This compound (CAS 2776-60-5) is provided as a hydrochloride salt. This has important implications for its use in SPPS.
| Property | Value | Comment |
| Molecular Formula | C₅H₁₁ClN₂O₃ | |
| Molecular Weight | 182.61 g/mol | (Note: The free base MW is 146.14 g/mol ) |
| Form | Hydrochloride Salt | The primary amine is protonated. |
| Storage | Store at -20°C, desiccated. | Protect from moisture to prevent hydrolysis of the methyl ester. |
The protonated primary amine is unreactive in the peptide coupling reaction. Therefore, in situ neutralization with a non-nucleophilic base is a mandatory step prior to coupling.
Core Experimental Workflow: SPPS Incorporation
The incorporation of this compound follows the standard cycle of Fmoc-SPPS. The key modification is in the coupling step.
Caption: General workflow for incorporating the building block in Fmoc-SPPS.
Protocol 1: Manual SPPS Incorporation of this compound
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound
-
N,N'-Diisopropylethylamine (DIEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Kaiser Test Kit
Procedure:
-
Resin Swelling & Deprotection:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for an additional 15 minutes.
-
Drain the vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Take a small sample of beads and perform a Kaiser test to confirm the presence of a free primary amine (beads turn dark blue).
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (56 mg, 0.3 mmol, 3 eq.) and HATU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Add DIEA (105 µL, 0.6 mmol, 6 eq.) to the vial. The first 3 equivalents are for the neutralization of the hydrochloride salt, and the subsequent 3 equivalents are for the activation of the carboxylic acid.
-
Immediately add the activated solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2 hours. Due to the non-standard nature of the building block, a longer coupling time is recommended to ensure high efficiency.[5]
-
Take a small sample of beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling.
-
If the Kaiser test is positive: Drain the vessel, and repeat the coupling step (double coupling) with a freshly prepared solution of reagents for another 1-2 hours.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
The resin is now ready for the deprotection of the next Fmoc-amino acid to be added to the N-terminus of the incorporated Gly-Gly mimic.
-
Critical Consideration: Stability of the Methyl Ester
A key aspect of using this building block is the chemical stability of the C-terminal methyl ester.
-
Stability to Piperidine: The ester bond is generally stable to the basic conditions (20% piperidine in DMF) used for Fmoc deprotection. Repeated exposures over the course of a long synthesis may lead to minimal hydrolysis, but this is typically not a significant side reaction.
-
Lability to Strong Acid: The methyl ester is likely labile to the strong acidic conditions of the final cleavage from the resin (e.g., 95% Trifluoroacetic Acid - TFA).
This means the final cleaved peptide will likely possess a free carboxylic acid at the incorporated position, not a methyl ester. This results in the incorporation of a true Gly-Gly dipeptide unit.
Protocol 2: Test Cleavage to Verify Methyl Ester Fate
It is imperative to confirm the fate of the methyl ester under your specific cleavage conditions.
-
After successfully coupling the Methyl 2-(2-aminoacetamido)acetate, take a small aliquot of the resin (approx. 10-15 mg).
-
Dry the resin aliquot under vacuum.
-
Prepare a standard cleavage cocktail, for example, Reagent K: TFA/phenol/water/thioanisole/ethanedithiol (82.5:5:5:5:2.5).
-
Add ~200 µL of the cleavage cocktail to the resin aliquot and let it react for 2 hours at room temperature.
-
Precipitate the cleaved peptide fragment in cold diethyl ether.
-
Analyze the precipitate by LC-MS. Compare the observed mass to the theoretical masses for both the methyl-esterified peptide and the free acid peptide. This result will dictate how you report the final structure of your library members.
Integration into Peptide Library Synthesis
For constructing a peptide library, the "split-and-mix" synthesis strategy is commonly employed.[6][7] The protocol for incorporating the dipeptide mimic remains the same within each synthesis vessel during the designated cycle.
Caption: Split-and-mix synthesis incorporating the Gly-Gly mimic in a single cycle.
Analysis and Characterization
After synthesis and cleavage, the purity and identity of library members must be confirmed.
| Technique | Purpose | Expected Result for Incorporation |
| Reversed-Phase HPLC (RP-HPLC) | Assess purity of the crude peptide. | A major peak corresponding to the target peptide. Purity is determined by peak area integration.[8] |
| LC-MS | Confirm the molecular weight of the peptide. | The observed mass should match the theoretical mass of the peptide containing the incorporated Gly-Gly dipeptide (assuming hydrolysis of the methyl ester). The mass addition is 114.04 Da (C₄H₆N₂O₂). |
| Tandem MS (MS/MS) | Confirm the sequence of the peptide. | Fragmentation analysis should show characteristic b- and y-ions that confirm the position of the Gly-Gly unit within the peptide sequence.[9] |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The growing peptide chain may be aggregated, blocking access to the terminal amine.[10] | Perform a double coupling. Consider switching to NMP or using a chaotropic agent in the solvent to disrupt aggregation.[11] |
| Insufficient Activation/Neutralization: The amount of base may be insufficient, or the coupling reagent may be degraded. | Ensure 6 equivalents of DIEA are used. Use fresh, high-quality coupling reagents. Consider switching to a more potent coupling reagent like PyAOP for difficult couplings.[12] | |
| Low Final Yield | Peptide Aggregation: Severe aggregation can hinder all steps of the synthesis. | Synthesize at a higher temperature (e.g., 40-50°C) to disrupt secondary structures.[13] |
| Premature Cleavage: If using a highly acid-sensitive resin (e.g., 2-Cl-Trt), trace acidity could cause chain loss. | Ensure DIEA is used for neutralization and avoid acidic additives during coupling steps. | |
| Unexpected Mass in LC-MS | Incomplete Ester Hydrolysis: The methyl ester may be partially or fully retained. | This indicates the ester is more stable than anticipated to your cleavage cocktail. If the free acid is desired, a subsequent saponification step would be needed (not recommended on complex peptides). If the ester is desired, milder cleavage conditions must be used (e.g., 1% TFA in DCM for hyper-acid-sensitive resins), which may not be compatible with side-chain deprotection. |
Conclusion
This compound is a valuable tool for introducing a flexible, protease-resistant Gly-Gly unit into peptide libraries. Successful incorporation hinges on understanding its nature as a hydrochloride salt requiring in situ neutralization and verifying the fate of the C-terminal methyl ester under final cleavage conditions. By following the detailed protocols and considering the expert insights provided, researchers can confidently utilize this building block to expand the chemical diversity and enhance the drug-like properties of their synthetic peptide libraries.
References
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Scientific.
- Zayith, S. A., & Khattab, S. N. (2023).
- Sigma-Aldrich. Unnatural Amino Acids for Peptide Synthesis. MilliporeSigma.
- CPC Scientific.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- ResolveMass Laboratories Inc. (2025).
- Hansen, P. R., & Holm, A. (1996). Recent advances in the use of combinatorial chemistry for the discovery of peptide leads. Identification of novel ligands for the G-protein coupled substance P receptor.
- Figliozzi, G. M., Goldsmith, R., & Zuckermann, R. N. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437-447.
- Houghten, R. A., Pinilla, C., Blondelle, S. E., Appel, J. R., Dooley, C. T., & Cuervo, J. H. (1991). Generation and use of synthetic peptide combinatorial libraries for basic research and drug discovery.
- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs.
- BenchChem. (2025). Application Notes and Protocols: Methyl 2-(N-methylformamido)acetate in Peptide Synthesis. BenchChem Scientific.
- Biosynth. (2024). Complex Peptide Production, Challenges and Manufacturing.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PEPDOO. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- White, A. D., Keefe, A. J., Nowinski, A. K., Shao, Q., Caldwell, K., & Jiang, S. (2013). Standardizing and simplifying analysis of peptide library data.
- JoVE. (2017). Video: Solid Phase Synthesis. Journal of Visualized Experiments.
- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Principles and practice of solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides. Future Medicinal Chemistry, 4(12), 1527-1531.
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- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
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Application Notes & Protocols: Leveraging Methyl 2-(2-aminoacetamido)acetate Hydrochloride as a Versatile Scaffold for Enzyme Inhibitor Development
Introduction: The Power of Dipeptide Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic intervention. Enzymes, as the biological catalysts for countless physiological processes, present attractive targets for modulating disease states. Among the vast chemical architectures used to achieve selective inhibition, peptide and peptidomimetic structures offer a unique advantage. Their inherent biocompatibility and the ability to mimic natural enzyme substrates provide a robust starting point for developing potent and specific inhibitors.
Methyl 2-(2-aminoacetamido)acetate hydrochloride (CAS: 2776-60-5), a stable hydrochloride salt of the methyl ester of a glycine dipeptide (Gly-Gly-OMe), represents a highly versatile and synthetically accessible building block for this purpose.[1] Its structure contains a free primary amine, which serves as a key reactive handle for chemical diversification, and a dipeptide backbone that can effectively probe the active sites of various enzyme classes, particularly proteases and amidases.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It outlines the strategic application of this compound in the design and synthesis of enzyme inhibitor libraries, provides detailed experimental protocols for synthesis and enzymatic screening, and explains the scientific rationale behind these methodologies.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of this starting material. As a hydrochloride salt of a primary amine, the compound is a stable, crystalline solid. However, like many amine salts, it can be hygroscopic.
| Property | Value | Reference |
| CAS Number | 2776-60-5 | |
| Molecular Formula | C₅H₁₁ClN₂O₃ | |
| Molecular Weight | 182.61 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Store at 4°C in a dry, well-sealed container, away from moisture. | [2] |
| Solubility | Soluble in polar solvents like water, DMSO, and methanol. | [2] |
Core Synthetic Strategy: Library Generation via N-Functionalization
The primary strategic value of this compound lies in its terminal primary amine. This functional group is readily derivatized, allowing for the rapid generation of diverse chemical libraries. The most common and effective approach is N-acylation, which couples a wide variety of carboxylic acids, acyl chlorides, or sulfonyl chlorides to the amine, introducing new pharmacophoric elements (R-groups) intended to interact with specific pockets within an enzyme's active site.
The fundamental reaction requires the neutralization of the hydrochloride salt to liberate the free amine, which then acts as a nucleophile. This is typically achieved in situ using a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Figure 1: General workflow for synthesizing an inhibitor library.
This strategy is powerful because it allows for the systematic exploration of structure-activity relationships (SAR).[3][4] By varying the R-group's steric bulk, electronic properties, and hydrogen bonding potential, researchers can optimize the inhibitor's affinity and selectivity for the target enzyme.
Application Focus: Development of Serine Protease Inhibitors
To illustrate the practical application of this scaffold, we will focus on the development of inhibitors for serine proteases, a large and therapeutically relevant class of enzymes that includes targets like dipeptidyl peptidase-4 (DPP-4) and various coagulation factors.[5]
Mechanistic Rationale
Serine proteases utilize a catalytic triad (typically Serine, Histidine, and Aspartate) to hydrolyze peptide bonds in their substrates. Effective inhibitors often function by mimicking the natural substrate, placing a reactive or binding moiety in proximity to the catalytic serine. The dipeptide core of our scaffold serves as an excellent mimic of the peptide backbone, while the synthetically introduced R-group can be tailored to fit into the enzyme's specificity pockets (e.g., the S1 and S2 pockets), which are crucial for substrate recognition.
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- 4. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Derivatives of Methyl 2-(2-aminoacetamido)acetate Hydrochloride: A Detailed Guide for Researchers
This guide provides a comprehensive overview of the synthetic routes to derivatives of Methyl 2-(2-aminoacetamido)acetate hydrochloride, a core structural motif in many biologically active peptides and peptidomimetics. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of solution-phase peptide synthesis, offering detailed protocols, mechanistic insights, and troubleshooting strategies. By moving beyond a rigid template, this guide aims to provide a deeper understanding of the chemical principles at play, empowering researchers to optimize their synthetic strategies for this important class of molecules.
Foundational Concepts in the Synthesis of Dipeptide Esters
The synthesis of derivatives of this compound is fundamentally a dipeptide synthesis. The target molecule is a dipeptide composed of a variable N-terminal amino acid and a C-terminal glycine methyl ester. The core challenge in any peptide synthesis is the controlled formation of an amide bond between two amino acids without unintended side reactions.[1] To achieve this, a strategic application of protecting groups is essential. The amino group of the N-terminal amino acid and the carboxyl group of the C-terminal amino acid must be temporarily masked to prevent self-coupling and to direct the reaction to form the desired dipeptide.[2]
The general synthetic strategy involves two key stages:
-
Preparation of Key Intermediates: This includes the synthesis of the C-terminal glycine methyl ester hydrochloride and the appropriately N-protected N-terminal amino acid.
-
Peptide Coupling: The protected N-terminal amino acid is activated and then reacted with the deprotected (or in-situ neutralized) glycine methyl ester to form the dipeptide.
Subsequent deprotection of the N-terminus of the resulting dipeptide can then allow for the synthesis of longer peptide chains.[1]
Preparation of the Core Building Block: Methyl 2-aminoacetate Hydrochloride
The starting point for the synthesis of the target derivatives is the hydrochloride salt of glycine methyl ester. This compound is commercially available but can also be readily synthesized in the laboratory. The esterification of glycine is typically carried out in methanol with an acid catalyst.
Protocol 1: Synthesis of Methyl 2-aminoacetate Hydrochloride via Trimethylchlorosilane (TMSCl) in Methanol
This method offers a convenient and high-yielding route to the desired product under mild conditions.[3]
Materials:
-
Glycine
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Suspend glycine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add freshly distilled trimethylchlorosilane (2.0 eq) to the suspension with stirring.
-
Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-aminoacetate hydrochloride. The product is often used in the next step without further purification.
Causality of Experimental Choices:
-
TMSCl: Acts as a source of HCl in situ, which protonates the amino group and catalyzes the esterification of the carboxylic acid. The use of TMSCl is often more convenient than bubbling HCl gas.[3]
-
Anhydrous Methanol: Serves as both the reactant and the solvent. The absence of water is crucial to drive the esterification equilibrium towards the product.
Synthesis of N-Protected Dipeptide Methyl Ester Derivatives
The core of the synthesis lies in the coupling of an N-protected amino acid with glycine methyl ester hydrochloride. The choice of the N-protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for its eventual removal. Common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z or Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
General Workflow for Dipeptide Synthesis
The following diagram illustrates the general workflow for the solution-phase synthesis of N-protected dipeptide methyl esters.
Sources
The Versatile Role of Methyl 2-(2-aminoacetamido)acetate Hydrochloride in Advanced Materials Science: Application Notes and Protocols
Introduction: A Peptide-Based Building Block for Material Innovation
Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as glycylglycine methyl ester hydrochloride (H-Gly-Gly-OMe·HCl), is a dipeptide derivative that is emerging as a significant building block in the field of materials science. Its inherent biocompatibility, stemming from its amino acid composition, combined with reactive functional groups—a primary amine and a methyl ester—makes it a versatile precursor for the synthesis of novel polymers, the functionalization of surfaces, and the creation of advanced hydrogel networks. This guide provides an in-depth exploration of its applications, complete with detailed protocols to empower researchers, scientists, and drug development professionals in harnessing its potential.
Core Attributes and Chemical Profile
This compound is a stable, water-soluble, white crystalline solid. The hydrochloride salt form protects the primary amine, enhancing its shelf-life and preventing spontaneous polymerization, a common issue with free amino esters. The presence of both an amine and an ester group allows for a variety of chemical modifications, making it a valuable component in the design of functional materials.
| Property | Value |
| Chemical Formula | C₅H₁₁ClN₂O₃ |
| Molecular Weight | 182.61 g/mol |
| CAS Number | 2776-60-5 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Application I: Synthesis of Biodegradable Poly(ester amide)s
The dipeptide structure of this compound makes it an ideal monomer for the synthesis of poly(ester amide)s (PEAs). These polymers are of significant interest in the biomedical field due to their tunable degradation rates and mechanical properties, which can be attributed to the presence of both ester and amide linkages in their backbone.[1]
Scientific Rationale
The primary amine of glycylglycine methyl ester (after deprotection) can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) in a polycondensation reaction. The resulting polymer will have repeating dipeptide units linked by amide bonds, with the methyl ester groups available for further modification or to influence the polymer's properties. The presence of amide bonds contributes to the material's mechanical strength and thermal stability through hydrogen bonding.[1]
Experimental Protocol: Synthesis of a Poly(ester amide) via Solution Polymerization
This protocol describes the synthesis of a PEA using glycylglycine methyl ester and a diacyl chloride.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Sebacoyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Deprotection of the Amine:
-
Dissolve this compound (1.83 g, 10 mmol) in anhydrous DMF (50 mL) in a dried Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride and liberate the free amine. Stir for 30 minutes at 0 °C.
-
-
Polymerization:
-
In a separate flask, dissolve sebacoyl chloride (2.39 g, 10 mmol) in anhydrous DMF (20 mL).
-
Add the sebacoyl chloride solution dropwise to the glycylglycine methyl ester solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol (500 mL).
-
Collect the precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then diethyl ether to remove unreacted monomers and oligomers.
-
Dry the resulting white polymer under vacuum at 40 °C to a constant weight.
-
Diagram of the Polymerization Workflow:
Caption: Workflow for the synthesis of a poly(ester amide).
Application II: Surface Functionalization of Biomaterials
The surface properties of biomaterials are critical for their interaction with biological systems.[2] this compound can be used to modify the surface of various substrates to improve their biocompatibility, promote specific cell adhesion, or introduce further functionalities.
Scientific Rationale
The primary amine group of glycylglycine methyl ester (after deprotection) can be covalently attached to surfaces containing reactive groups such as carboxylic acids, aldehydes, or epoxides. This modification introduces a dipeptide motif onto the surface, which can mimic the extracellular matrix and enhance cell attachment and proliferation.[3] The terminal methyl ester can be subsequently hydrolyzed to a carboxylic acid, providing a site for further chemical conjugation.
Experimental Protocol: Surface Modification of a Carboxylated Substrate
This protocol details the functionalization of a plasma-treated polymer surface with carboxyl groups.
Materials:
-
Carboxylated substrate (e.g., plasma-treated polystyrene)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous ethanol
Procedure:
-
Substrate Preparation:
-
Clean the carboxylated substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Immerse the substrate in a solution of EDC (10 mg/mL) and NHS (5 mg/mL) in MES buffer for 30 minutes at room temperature to activate the surface carboxyl groups.
-
Rinse the substrate with MES buffer to remove excess EDC and NHS.
-
-
Grafting of Glycylglycine Methyl Ester:
-
Prepare a solution of this compound (10 mg/mL) in PBS (pH 7.4). Add an equimolar amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to deprotect the amine in situ.
-
Immerse the activated substrate in the glycylglycine methyl ester solution and incubate for 2 hours at room temperature with gentle agitation.
-
-
Washing and Drying:
-
Rinse the functionalized substrate extensively with PBS and then deionized water to remove any non-covalently bound molecules.
-
Dry the surface under a stream of nitrogen.
-
Diagram of the Surface Functionalization Process:
Caption: Covalent immobilization of glycylglycine methyl ester.
Application III: Formation of Peptide-Based Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for applications in drug delivery and tissue engineering.[4] this compound can be incorporated into hydrogel structures to enhance their biocompatibility and introduce peptide-specific functionalities.
Scientific Rationale
The deprotected glycylglycine methyl ester can act as a crosslinking agent or be incorporated as a pendant group in a polymer chain that is subsequently crosslinked. The amine group can react with crosslinkers containing functional groups like N-hydroxysuccinimide esters or aldehydes. The resulting hydrogel will have dipeptide units within its structure, which can influence cell-material interactions and the release kinetics of encapsulated drugs.
Experimental Protocol: Preparation of a Chemically Crosslinked Hydrogel
This protocol describes the formation of a hydrogel using a multi-arm PEG-NHS ester as a crosslinker.
Materials:
-
This compound
-
4-arm PEG-succinimidyl glutarate (4-arm PEG-NHS)
-
Triethanolamine (TEOA) buffer (0.1 M, pH 8.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve 4-arm PEG-NHS (100 mg) in 1 mL of cold TEOA buffer.
-
In a separate vial, dissolve this compound (an amount calculated to achieve the desired crosslinking density) in 1 mL of cold TEOA buffer.
-
-
Hydrogel Formation:
-
Quickly mix the two solutions by vortexing for 10 seconds.
-
Immediately cast the solution into a mold or the desired shape.
-
Allow the gelation to proceed at room temperature or 37 °C for 30 minutes to 1 hour, or until a stable gel is formed.
-
-
Washing and Equilibration:
-
Immerse the formed hydrogel in PBS (pH 7.4) to wash out any unreacted components and to allow the gel to reach its equilibrium swelling state. Change the PBS solution several times over 24 hours.
-
Diagram of Hydrogel Formation:
Caption: Schematic of peptide-based hydrogel formation.
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the development of advanced functional materials. Its peptide nature imparts inherent biocompatibility, while its dual functionality allows for its use in the synthesis of biodegradable polymers, the modification of material surfaces, and the formation of sophisticated hydrogel networks. The protocols provided herein serve as a foundation for researchers to explore and expand upon the applications of this valuable molecule in materials science, with potential impacts in regenerative medicine, drug delivery, and beyond.
References
-
Vilela, S. M. F., Paz, F. A. A., Tomé, J. P. C., de Zea Bermudez, V., & Saraiva, J. A. (2009). Glycine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1970. [Link]
-
Al-Akkam, O., Al-Lami, M., Al-Jebur, A., & Lakshmi, D. S. (2020). A Regenerative Polymer Blend Composed of Glycylglycine ethyl ester-substituted Polyphosphazene and Poly (lactic-co-glycolic acid). ACS Applied Polymer Materials, 2(3), 1169–1179. [Link]
- Zhang, J. (2016). A kind of preparation method of high-purity glycine ester hydrochloride.
-
Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121. [Link]
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Wu, G., Li, P., Feng, H., Zhang, X., & Chu, P. K. (2015). Engineering and functionalization of biomaterials via surface modification. Journal of Materials Chemistry B, 3(11), 2024–2042. [Link]
-
Gallardo, A., & San Román, J. (2014). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 6(4), 1024–1050. [Link]
- Li, Y., Rodrigues, J., & Tomás, H. (2012). Injectable and biodegradable hydrogels: gelation, biodegradation and biomedical applications. Chemical Society Reviews, 41(6), 2193–2221.
-
Lou, X., Wang, H., & Zhang, J. (2020). Hydrogel Preparation Methods and Biomaterials for Wound Dressing. Polymers, 12(11), 2718. [Link]
-
Wang, Y., Li, Y., & Li, L. (2023). Surface modifications of biomaterials in different applied fields. RSC Advances, 13(31), 21481–21495. [Link]
-
El-Ghannam, A. (2024). Surface Functionalization for Biomaterials. Taylor & Francis eBooks. [Link]
-
Woodward, R. B., Olofson, R. A., & Mayer, H. (1961). A new synthesis of peptides. Organic Syntheses, 41, 66. [Link]
-
Popović, I., Jović, S., & Ristić, I. (2018). SYNTHESIS OF BIODEGRADABLE POLYESTER BASED ON RENEWABLE RESOURCES. Journal of Engineering & Processing Management, 10(1), 1-8. [Link]
-
Lo, C.-H., & Chen, C.-H. (2018). Experimental study of thermo-responsive polymer hydrogel systems for controlled drug release. Polymers, 10(7), 756. [Link]
-
Zhang, X., Wu, G., & Chu, P. K. (2015). Engineering and functionalization of biomaterials via surface modification. Journal of Materials Chemistry B, 3(11), 2024–2042. [Link]
-
Dey, P., & Roy, S. (2025). Self-assembly versatility of fatty acid-amino acid conjugates. ChemRxiv. [Link]
-
Wu, G., Li, P., Feng, H., Zhang, X., & Chu, P. K. (2015). Engineering and functionalization of biomaterials via surface modification. Journal of Materials Chemistry B, 3(11), 2024–2042. [Link]
-
Lou, X., Wang, H., & Zhang, J. (2020). Hydrogel Preparation Methods and Biomaterials for Wound Dressing. Polymers, 12(11), 2718. [Link]
-
Wu, G., Li, P., Feng, H., Zhang, X., & Chu, P. K. (2015). Engineering and functionalization of biomaterials via surface modification. Journal of Materials Chemistry B, 3(11), 2024–2042. [Link]
-
G, S., & C, S. (2024). Computational Analysis of Biodegradable Polyester Materials for Biomedical Applications: Investigating Molecular Weight Change due to Hydrolysis. Journal of Functional Biomaterials, 15(4), 111. [Link]
-
Gallardo, A., & San Román, J. (2014). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 6(4), 1024–1050. [Link]
- Liu, G. (2017). Synthesis method of L-glycine methyl ester salt product.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Prepared by: Gemini, Senior Application Scientist Last Updated: December 30, 2025
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2-(2-aminoacetamido)acetate hydrochloride, the methyl ester hydrochloride salt of the dipeptide Glycylglycine (Gly-Gly). This molecule is a fundamental building block in peptide chemistry and drug development. While its synthesis appears straightforward—involving the coupling of a protected glycine residue to glycine methyl ester followed by deprotection—the reaction is frequently plagued by specific side reactions that can drastically reduce yield and complicate purification.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the mechanistic rationale behind common pitfalls and provides field-tested strategies to overcome them. Our goal is to empower you with the expertise to troubleshoot and optimize your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis.
Q1: My reaction yield is extremely low, often less than 30%. What is the most probable cause?
A: The most common culprit for drastically low yields in this specific synthesis is the intramolecular cyclization of the dipeptide intermediate to form 2,5-diketopiperazine (DKP), also known as cyclo(Gly-Gly).[1][2] This six-membered ring is thermodynamically very stable and its formation is often rapid, especially after the N-terminal protecting group is removed from the linear dipeptide ester.
Q2: I see a major byproduct in my LC-MS and NMR that I can't identify. How can I confirm if it's diketopiperazine (DKP)?
A: Diketopiperazine (cyclo(Gly-Gly)) has a distinct molecular weight and NMR signature.
-
Mass Spectrometry (MS): The molecular weight of cyclo(Gly-Gly) is 114.10 g/mol . Your target product, the free base of Methyl 2-(2-aminoacetamido)acetate, has a molecular weight of 146.14 g/mol . Look for a peak corresponding to [M+H]⁺ of 115.11 for DKP.
-
Proton NMR (¹H NMR): The DKP molecule is highly symmetrical. In a solvent like DMSO-d₆, you will typically see a single sharp singlet for the four methylene protons (CH₂) around 3.7-3.8 ppm and a broad singlet for the two amide protons (NH) around 8.1-8.2 ppm. This is much simpler than the spectrum for your desired linear product, which would show two distinct methylene signals and different NH coupling.
Q3: Can I use standard coupling reagents like DCC or EDC for this synthesis?
A: While carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and EDC can be used, they are associated with two potential issues. First, they can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[3] Second, for challenging couplings, they may not be potent enough to ensure complete reaction, leaving unreacted starting material.[4] Onium salt reagents like HATU or HBTU are often preferred for higher efficiency and fewer side products, though they are more expensive.
Q4: Is the order of coupling important? Should I couple Boc-Glycine to Glycine methyl ester or vice-versa?
A: The standard and recommended route is to couple an N-protected glycine (e.g., Boc-Gly-OH or Z-Gly-OH) with glycine methyl ester hydrochloride (H-Gly-OMe·HCl). The ester group on the C-terminal residue is crucial as it prevents side reactions at that carboxyl group and activates it for potential cyclization later. The N-protecting group (like Boc) is essential to prevent self-polymerization of the activated glycine.
Section 2: Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental problems, their underlying chemical causes, and actionable solutions.
Issue 1: Critically Low Yield and Confirmed Presence of Diketopiperazine (DKP)
Q: I've confirmed that DKP formation is consuming my product. What are the key factors that promote this side reaction and how can I mitigate them?
A: DKP formation is an intramolecular aminolysis reaction. The rate of this reaction is highly dependent on several factors that influence the proximity and reactivity of the terminal amine with the methyl ester carbonyl group.
Key Causal Factors:
-
Deprotection Conditions: The presence of a free N-terminal amine on the dipeptide ester is a prerequisite for cyclization. The side reaction is most severe during and after the N-terminal deprotection step.[5]
-
Base: The presence of a non-hindered base can deprotonate the terminal ammonium group, generating the more nucleophilic free amine, which accelerates cyclization.
-
Temperature: Higher temperatures increase the rate of all reactions, including the intramolecular cyclization.
-
Concentration: While the main coupling reaction is bimolecular and favored by higher concentrations, the cyclization is an intramolecular (unimolecular) process. At very low concentrations, cyclization can become kinetically competitive.
Troubleshooting & Optimization Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Temperature Control | Reduces the kinetic rate of the intramolecular cyclization reaction. | Perform the N-terminal deprotection step and any subsequent steps at 0 °C or below. |
| Choice of Base | A sterically hindered, non-nucleophilic base minimizes the concentration of the free amine available for cyclization. | Use a bulky base like Diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[4] |
| Immediate Subsequent Reaction | Minimizes the time the deprotected, cyclization-prone dipeptide exists in solution. | If you are synthesizing a longer peptide, couple the next amino acid immediately after deprotection of the dipeptide without isolation. |
| Simultaneous Deprotection/Coupling | "Traps" the newly formed nucleophilic amine with an acylating agent before it has a chance to cyclize internally.[6] | A specialized procedure where the hydrogenolysis of a Z-protected dipeptide is performed in the presence of the activated ester of the next amino acid.[6] |
| Use of a Stronger Acid Salt | Keeps the N-terminal amine protonated and non-nucleophilic, thus inhibiting cyclization. | Ensure the product is fully protonated as a hydrochloride or, if possible, a trifluoroacetate salt during workup and isolation. |
Workflow Diagram: Minimizing DKP Formation
Sources
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-(2-aminoacetamido)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important dipeptide derivative. Here, we address specific issues you might encounter during your experiments in a comprehensive question-and-answer format, grounded in established chemical principles and practical experience.
I. Understanding the Synthesis: The Schotten-Baumann Approach
The synthesis of this compound is fundamentally a peptide coupling reaction. The most common and direct method involves the acylation of glycine methyl ester hydrochloride with chloroacetyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product.[1][2]
Reaction Scheme:
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may face during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue in peptide synthesis and can stem from several factors. Let's break down the potential culprits and their remedies:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution:
-
Optimize Reaction Time and Temperature: While the reaction is often rapid, ensure sufficient reaction time (e.g., 2-4 hours) and consider the impact of temperature. Low temperatures (0-5 °C) are typically used to control the exothermic nature of the reaction and minimize side reactions. However, if the reaction is sluggish, allowing it to slowly warm to room temperature might be beneficial.[3]
-
Ensure Efficient Mixing: Homogeneous mixing is crucial, especially in biphasic systems often used in Schotten-Baumann reactions.[4] Vigorous stirring ensures that the reactants, which may be in different phases (e.g., an organic solvent and an aqueous base), come into contact.
-
-
-
Suboptimal Base Conditions: The choice and amount of base are critical.
-
Explanation: The base neutralizes the HCl formed, preventing the protonation of the amine starting material and driving the reaction forward.[1] However, an excessively high concentration of a strong base can lead to unwanted side reactions.
-
Solution:
-
Choice of Base: A mild inorganic base like sodium bicarbonate or sodium carbonate is often preferred over strong bases like sodium hydroxide to minimize hydrolysis of the ester and the chloroacetyl chloride. Organic bases like triethylamine or pyridine can also be used.[2]
-
Stoichiometry of Base: Use at least two equivalents of base: one to neutralize the hydrochloride salt of the starting material and another to neutralize the HCl produced during the reaction.
-
-
-
Side Reactions: Several side reactions can consume your starting materials or product.
-
Explanation: The primary side reactions include hydrolysis of chloroacetyl chloride and the ester group of the product, as well as polymerization of the glycine methyl ester.
-
Solution:
-
Control Temperature: Perform the reaction at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Slow Addition of Reagents: Add the chloroacetyl chloride dropwise to the reaction mixture containing the glycine methyl ester hydrochloride and the base. This maintains a low concentration of the highly reactive acyl chloride, reducing the likelihood of side reactions.[5]
-
Anhydrous Conditions: While Schotten-Baumann reactions can be run in biphasic systems with water, ensuring that the organic solvent is dry and minimizing exposure to atmospheric moisture can reduce the hydrolysis of chloroacetyl chloride.
-
-
Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What is it and how can I prevent its formation?
A2: The insoluble white solid is likely a polymer of glycine methyl ester.
-
Explanation: Glycine methyl ester, once deprotonated from its hydrochloride salt, is unstable and can self-condense to form polyglycine methyl ester, especially under basic conditions.[6]
-
Prevention:
-
Maintain Low Temperature: Keeping the reaction temperature at 0-5 °C significantly reduces the rate of polymerization.
-
Control pH: Avoid using a large excess of a strong base. A pH range of 8-10 is generally optimal for the acylation to proceed efficiently while minimizing polymerization.
-
Immediate Acylation: Ensure that the chloroacetyl chloride is readily available to react with the free amine of the glycine methyl ester as soon as it is formed. This can be achieved by adding the base to a mixture of the two reactants or by adding the chloroacetyl chloride immediately after the addition of the base.
-
Q3: My final product is difficult to purify. What are the common impurities and what purification strategies can I employ?
A3: Common impurities include unreacted starting materials, byproducts from side reactions (e.g., hydrolyzed chloroacetyl chloride, polyglycine), and salts.
-
Purification Strategy: Recrystallization
-
Explanation: Recrystallization is an effective method for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
-
Recommended Solvent Systems:
-
Ethanol/Diethyl Ether: Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization.
-
Methanol/Dichloromethane: Similar to the above, using methanol as the primary solvent and dichloromethane as the anti-solvent.
-
Water: For highly polar compounds, recrystallization from hot water can be effective.[7]
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of the hot primary solvent.
-
If using a two-solvent system, add the second solvent (anti-solvent) dropwise until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
-
III. Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this reaction?
A: A biphasic system using an organic solvent and water is common for Schotten-Baumann reactions.[4] Dichloromethane or diethyl ether are good choices for the organic phase as they are good solvents for the reactants and product but are immiscible with water.[8] This allows for easy separation of the product from the aqueous phase containing the inorganic salts.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material and the product. The disappearance of the glycine methyl ester spot and the appearance of a new product spot indicate the progress of the reaction. Staining with ninhydrin can be used to visualize the amine-containing starting material.
Q: What are the key safety precautions I should take when working with chloroacetyl chloride?
A: Chloroacetyl chloride is a highly corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so ensure all glassware is dry.
IV. Experimental Protocol: A General Guideline
This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required for your particular setup.
Materials and Reagents:
-
Glycine methyl ester hydrochloride
-
Chloroacetyl chloride
-
Sodium bicarbonate (or another suitable base)
-
Dichloromethane (or another suitable organic solvent)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol and diethyl ether (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine methyl ester hydrochloride (1 equivalent) and sodium bicarbonate (2.2 equivalents) in a mixture of water and dichloromethane (e.g., a 1:1 ratio by volume). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 equivalents) in dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) as described in the troubleshooting section.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
V. Data Presentation and Analysis
To ensure the identity and purity of your product, it is essential to characterize it using appropriate analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Expect characteristic peaks for the methylene protons of the chloroacetyl and glycine moieties, the N-H proton, and the methyl ester protons. The integration of these peaks should correspond to the number of protons in the molecule. |
| ¹³C NMR | Expect distinct signals for the carbonyl carbons of the amide and ester groups, the methylene carbons, and the methyl carbon. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the mass of the product. |
| Infrared (IR) Spectroscopy | Look for characteristic absorption bands for the N-H stretch, C=O stretch of the amide and ester, and C-Cl stretch. |
VI. Diagrams
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
VII. References
-
Wikipedia. (2023). Glycine methyl ester hydrochloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Digital Discovery, 1(4), 579-588. [Link]
-
PrepChem.com. (2023). Synthesis of A. Chloroacetyl glycine. Retrieved from [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
Patil, S. B., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters, 28(6), 699-707. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN1167668C - Synthetic method of N, N-disubstituted glycine ester. Retrieved from
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]
-
ResearchGate. (n.d.). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
-
Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Retrieved from
-
National Center for Biotechnology Information. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 107(7), 1846-1852. [Link]
-
ResearchGate. (n.d.). Quantitative investigation of the Schotten‐Baumann reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride. Retrieved from
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of preparation method of high-purity glycine ester hydrochloride. Retrieved from
-
Google Patents. (n.d.). CN101891638A - Method for producing glycine and glycine ester hydrochloride. Retrieved from
-
Chutai Bio. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
-
MDPI. (2018). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). BLD Pharm 10GR this compound. Retrieved from [Link]
-
Fisher Scientific. (n.d.). BLD Pharm 1GR this compound. Retrieved from [Link]
-
Google Patents. (n.d.). US20230095388A1 - Amino acids as green neutralizing agent for acidic corrosion inhibitors. Retrieved from
-
Maha Asia. (2020). Anti-Bacterial Feature of Amino Acid-based Surfactants. Retrieved from [Link]
Sources
- 1. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. CN1167668C - Synthetic method of N, N-disubstituted glycine ester - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Navigating Peptide Coupling with Methyl 2-(2-aminoacetamido)acetate Hydrochloride: A Technical Troubleshooting Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 2-(2-aminoacetamido)acetate hydrochloride in their peptide synthesis workflows. As a dipeptide ester hydrochloride, this reagent presents unique challenges and opportunities. This guide provides in-depth, experience-based answers to common and complex issues you may encounter, ensuring your path to successful peptide coupling is clear and efficient.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Reaction Setup & Reagent Handling
Question 1: My coupling reaction with this compound is failing or showing very low yield. What are the most common initial oversights?
Answer: Low or no yield in peptide coupling reactions often stems from foundational issues with the initial setup. With this compound, two critical factors are often overlooked: the acidic nature of the starting material and the integrity of your reagents.
-
Incomplete Neutralization: The hydrochloride salt of the amine component must be neutralized to the free amine for it to be nucleophilic and participate in the coupling reaction. An insufficient amount of base will result in a significant portion of your starting material remaining as the unreactive ammonium salt. It is crucial to use at least one equivalent of a non-nucleophilic base, and often a slight excess (1.1-1.5 equivalents) is recommended to ensure complete neutralization.[1]
-
Reagent Quality and Handling: Peptide coupling reagents are sensitive to moisture and can degrade over time. Always use fresh, high-quality reagents and anhydrous solvents. Ensure your solvents are properly dried and stored to prevent the hydrolysis of activated intermediates, which can significantly reduce coupling efficiency.
Question 2: How do I properly neutralize this compound before the coupling reaction, and which base should I choose?
Answer: Proper neutralization is a critical first step for a successful coupling reaction. The choice of base is important to avoid side reactions.
Recommended Protocol for Neutralization:
-
Dissolve your this compound in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) or N-methylmorpholine (NMM). DIPEA is often preferred due to its steric bulk, which minimizes side reactions.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the free amine before adding the coupling agent and the N-protected amino acid.[1]
Base Selection Comparison:
| Base | Advantages | Disadvantages |
| DIPEA | Sterically hindered, reducing side reactions. | Can be challenging to remove during workup. |
| NMM | Less sterically hindered than DIPEA, often sufficient. | May be more prone to promoting side reactions in sensitive systems. |
| Triethylamine (TEA) | Readily available and inexpensive. | Can promote racemization and other side reactions. Generally not recommended for sensitive couplings. |
It is advisable to avoid stronger, more nucleophilic bases that can lead to unwanted side reactions.
Section 2: Coupling Reagent Selection & Optimization
Question 3: I'm observing incomplete coupling even after neutralization. Which coupling reagent is best suited for use with this dipeptide ester?
Answer: The choice of coupling reagent can significantly impact the efficiency of the reaction, especially when dealing with dipeptide fragments which can be sterically hindered. While there is no single "best" reagent for all scenarios, some are generally more effective for challenging couplings.
Coupling Reagent Efficacy:
| Reagent Class | Examples | Efficacy & Recommendations |
| Carbodiimides | EDC, DCC | Commonly used and cost-effective. Often require an additive like HOBt or OxymaPure to improve efficiency and reduce racemization.[2] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Highly efficient due to the formation of highly reactive active esters. HATU is often considered superior for difficult couplings.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Rapid and efficient coupling with minimal side reactions. PyAOP is particularly effective for sterically hindered couplings.[4] |
For routine couplings, a carbodiimide like EDC in combination with an additive is a good starting point. For more challenging couplings or to improve yields, switching to a uronium or phosphonium salt is recommended.
Section 3: Common Side Reactions & Mitigation Strategies
Question 4: I'm seeing a significant byproduct with a mass corresponding to a cyclic compound. What is happening and how can I prevent it?
Answer: You are likely observing the formation of a diketopiperazine (DKP). This is a common side reaction with dipeptides, particularly those with a C-terminal ester and an N-terminal amine, like your neutralized Methyl 2-(2-aminoacetamido)acetate. The reaction is an intramolecular cyclization that is often favored thermodynamically.
Strategies to Minimize Diketopiperazine Formation:
-
Immediate Coupling: Once the free amine of your dipeptide ester is generated, it should be used in the coupling reaction as soon as possible. Allowing the free amine to stand for extended periods increases the likelihood of cyclization.
-
Use of Protected Dipeptides: If DKP formation is a persistent issue, consider using a dipeptide with a protected N-terminus (e.g., Fmoc-Gly-Gly-OH) and coupling it to your desired amino acid ester. This avoids having a free N-terminal amine on the dipeptide ester.
-
Simultaneous Deprotection and Coupling: In some solution-phase syntheses, it's possible to perform the deprotection of the N-terminus and the subsequent coupling in the same pot, effectively "trapping" the newly formed free amine before it can cyclize.[5]
Question 5: My final product appears to have lost the methyl ester. What could be causing this and how do I prevent it?
Answer: The loss of the methyl ester is likely due to hydrolysis. This can occur under either acidic or basic conditions, especially in the presence of water.
Causes and Prevention of Methyl Ester Hydrolysis:
| Cause | Prevention |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Excess Base | While a base is necessary for neutralization, a large excess, especially of a stronger base, can promote ester hydrolysis. Use the minimum effective amount of a non-nucleophilic base like DIPEA. |
| Extended Reaction Times | Prolonged exposure to reaction conditions can increase the chance of hydrolysis. Monitor the reaction progress and work it up as soon as it is complete. |
| Aqueous Workup | During the workup procedure, minimize the contact time with aqueous acidic or basic solutions. |
If hydrolysis remains a significant problem, consider using a more robust ester protecting group, such as a tert-butyl ester, which is more stable to the conditions of peptide coupling.[6]
Experimental Protocols
Protocol 1: Standard Peptide Coupling using EDC/HOBt
This protocol outlines a standard method for coupling an N-Boc-protected amino acid to this compound.
-
Neutralization:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the N-Boc-amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
-
Coupling:
-
To the cooled solution from step 2, add EDC·HCl (1.2 eq) and stir for 15 minutes at 0 °C for pre-activation.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: High-Efficiency Peptide Coupling using HATU
This protocol is recommended for challenging couplings where the standard EDC/HOBt method gives low yields.
-
Neutralization:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the N-Fmoc-amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.
-
Add this solution to the neutralized amine from step 1.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction with ethyl acetate.
-
Wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify as in Protocol 1.
-
Troubleshooting Workflow
References
- Chen, S., & Xu, Y. (1992). A comparative study of selected coupling reagents in dipeptide synthesis. Tetrahedron Letters, 33(43), 647-650.
- BenchChem. (2025). Application Notes and Protocols for Peptide Coupling Reactions of H-D-Ala-OtBu.HCl. BenchChem.
- Moc, M. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- ResearchGate. (2025). ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for H-D-Ala-OtBu.HCl Coupling in Peptide Synthesis.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Aapptec. (n.d.). Coupling Reagents.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Coin, I., et al. (2022).
- Creative Peptides. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). A Comparative Guide to the Stability of Ester Protecting Groups in Peptide Synthesis.
- Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
- Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- G. L. Stahl, R. Walter and C. W. Smith. (1979). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. J. Org. Chem. 1979, 44, 19, 3424–3425.
- Steinauer, R., & Associates. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628.
- Biotage. (2023). What do you do when your peptide synthesis fails?.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (n.d.).
- Yanaihara, C., et al. (1973). Diketopiperazine-mediated peptide formation in aqueous solution. Biochimica et Biophysica Acta (BBA) - General Subjects, 304(2), 435-442.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Duncan, G. A., et al. (2022). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Controlled Release, 349, 103-116.
- Park, S., et al. (2000). Protease-catalyzed tripeptide (RGD) synthesis. Enzyme and Microbial Technology, 26(2-4), 108-114.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Aapptec. (n.d.).
- Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
Sources
- 1. bachem.com [bachem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. file.globalso.com [file.globalso.com]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(2-aminoacetamido)acetate hydrochloride
Welcome to the technical support center for the synthesis and optimization of Methyl 2-(2-aminoacetamido)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this specific dipeptide synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern its success.
I. Introduction to the Synthesis
The synthesis of this compound, a dipeptide derivative, involves the formation of a peptide bond between two amino acid precursors. This process, while conceptually straightforward, is subject to various factors that can significantly impact yield, purity, and scalability. A thorough understanding of reaction kinetics, the role of protecting groups, and the choice of coupling reagents is paramount for successful and reproducible outcomes.
Peptide synthesis is a foundational technique in biochemistry and drug discovery.[1] The core of this process is the peptide coupling reaction, where a peptide bond is formed between the carboxyl group of one amino acid and the amine group of another.[2] To achieve this selectively, protecting groups are essential to prevent unwanted side reactions.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the critical starting materials for this synthesis?
The primary starting materials are a protected glycine derivative and glycine methyl ester hydrochloride. Specifically, an N-protected glycine, such as Boc-glycine or Fmoc-glycine, is coupled with glycine methyl ester hydrochloride.[4] The choice of protecting group is a critical decision that influences the deprotection strategy later in the synthesis.[5]
Q2: Why is a coupling reagent necessary?
Direct reaction between a carboxylic acid and an amine to form an amide bond is generally very slow and requires high temperatures, which can lead to degradation and side reactions.[6] Coupling reagents are used to activate the carboxyl group of the N-protected glycine, making it more susceptible to nucleophilic attack by the amino group of the glycine methyl ester.[6][7] This activation significantly increases the reaction rate and allows the reaction to proceed under milder conditions.[7]
Q3: What are some common coupling reagents for this type of reaction?
Several classes of coupling reagents are available, each with its own advantages and disadvantages.[2]
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are effective but can lead to the formation of a difficult-to-remove urea byproduct.[2][8]
-
Onium Salts: (aminium/uronium and phosphonium salts) like HATU, HBTU, and PyBOP are highly efficient, leading to faster reactions and are often preferred for more challenging couplings.[2][9]
Q4: How do I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the common impurities, and how can they be removed?
Common impurities can include unreacted starting materials, byproducts from the coupling reagent (e.g., DCU if using DCC), and side-products from incomplete deprotection.[10] Purification is typically achieved through techniques like recrystallization or column chromatography.[11][12] For peptides, reversed-phase HPLC is a powerful purification method.[12]
III. Detailed Experimental Protocol
This section provides a generalized, step-by-step protocol for the synthesis of this compound.
Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation of Reactants: In a round-bottom flask, dissolve the N-protected glycine (e.g., Boc-glycine) and the coupling reagent (e.g., HATU) in an appropriate anhydrous solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: To the solution from step 1, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the glycine methyl ester and to facilitate the coupling reaction.
-
Addition of Amine Component: Add glycine methyl ester hydrochloride to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the coupling reagent used.[9]
-
Monitoring: Monitor the reaction progress using TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid, a mild base (like saturated sodium bicarbonate solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
Deprotection: Dissolve the crude protected dipeptide in a suitable solvent. For a Boc-protecting group, use an acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane.
-
Isolation of Final Product: After the deprotection is complete (monitor by TLC), remove the solvent and any volatile reagents under reduced pressure.
-
Purification: Purify the resulting this compound by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel chromatography.[13]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective coupling reagent.[9]- Insufficient base.- Wet reagents or solvents. | - Switch to a more powerful coupling reagent like HATU or HBTU.[9]- Ensure at least two equivalents of base are used to neutralize the amine salt and facilitate the reaction.- Use anhydrous solvents and ensure reagents are dry. |
| Formation of a White Precipitate (when using DCC/DIC) | - Formation of dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct.[8] | - Filter off the precipitate before the work-up procedure. Rinsing with a small amount of the reaction solvent can help recover any co-precipitated product. |
| Incomplete Deprotection | - Insufficient deprotection reagent.- Short reaction time. | - Increase the amount of deprotecting agent (e.g., TFA) or the concentration of HCl in the solvent.- Extend the reaction time and continue to monitor by TLC. |
| Difficulty in Purification | - Presence of closely eluting impurities.[11]- Product is highly polar. | - For closely eluting impurities, consider using a different solvent system for chromatography or a different purification technique like reversed-phase HPLC.[11]- For highly polar products, a more polar eluent system for column chromatography may be necessary. Recrystallization from a different solvent system can also be effective. |
| Peptide Aggregation | - Hydrophobic nature of the protected peptide.[14][15] | - Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or a mixture of solvents.[16][17] |
V. Key Optimization Parameters
Optimizing the reaction conditions is crucial for maximizing yield and purity. The following table summarizes key parameters and their impact.
| Parameter | Effect on Reaction | Optimization Strategy |
| Coupling Reagent | Directly influences reaction rate and the potential for side reactions, including racemization.[8] | Select a reagent based on the scale of the reaction and the steric hindrance of the amino acids. For difficult couplings, onium salts are generally superior.[9] |
| Solvent | Affects the solubility of reactants and can influence reaction rates.[16] | DMF and DCM are common choices. NMP can be beneficial for preventing aggregation with longer peptide chains.[16][17] |
| Base | Neutralizes the amine salt and can affect the rate of the coupling reaction. | Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to avoid side reactions. Ensure sufficient equivalents are used. |
| Temperature | Higher temperatures can increase the reaction rate but may also increase the risk of side reactions and racemization. | Most peptide couplings are performed at room temperature. Gentle heating can be applied for sluggish reactions, but this should be done with caution.[9] |
| Reaction Time | Insufficient time leads to incomplete reaction, while excessively long times can lead to side product formation. | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
VI. Concluding Remarks
The successful synthesis of this compound is an achievable goal with careful attention to detail and a solid understanding of the principles of peptide chemistry. This guide provides a comprehensive framework for both the practical execution and the intellectual understanding of this synthesis. By leveraging the information within this technical support center, researchers can effectively troubleshoot issues, optimize reaction conditions, and achieve high-quality results in their synthetic endeavors.
VII. References
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from
-
BenchChem. (2025). Optimizing Peptide Coupling: Key Techniques. Retrieved from
-
Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. Retrieved from
-
BenchChem. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Retrieved from
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved from
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from
-
Iris Biotech. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from
-
ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis? Retrieved from
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews, 111(5), 6557-6602.
-
ACS Publications. (2017, December 7). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design. Retrieved from
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from
-
Synpeptide. (n.d.). How to Optimize Peptide Synthesis? Retrieved from
-
ACS Publications. (2017, December 7). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. Retrieved from
-
BenchChem. (n.d.). Peptide Coupling Reagents: Selection and Use. Retrieved from
-
SB-PEPTIDE. (n.d.). Peptide purification method development. Retrieved from
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from
-
BenchChem. (n.d.). Navigating the Challenges of Peptide Synthesis: A Comparative Guide to Overcoming Aggregation. Retrieved from
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from
-
MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from
-
ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from
-
BLDpharm. (n.d.). 1248051-45-7|Methyl 2-[(2-aminoethyl)(methyl)amino]acetate. Retrieved from
-
楚肽生物科技. (n.d.). This compound. Retrieved from
-
MedChemExpress. (n.d.). Methyl 2-aminoacetate hydrochloride. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. jpt.com [jpt.com]
- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 11. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 12. polypeptide.com [polypeptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 16. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Welcome to the Technical Support Center for Methyl 2-(2-aminoacetamido)acetate hydrochloride (H-Gly-Gly-OMe·HCl). This guide provides in-depth answers to frequently asked questions, troubleshooting protocols, and best practices for researchers, scientists, and drug development professionals. Our focus is to ensure the chemical integrity of this reagent in your experiments by addressing its primary stability challenges.
Frequently Asked Questions (FAQs)
Q1: How can I prevent racemization of this compound during my reaction?
This is a common concern in peptide chemistry. However, racemization is not a possible side reaction for this specific molecule .
Methyl 2-(2-aminoacetamido)acetate is the methyl ester of a dipeptide formed from two glycine units (Gly-Gly). The potential for racemization in amino acids and peptides exists only at a chiral center, which is a carbon atom attached to four different groups. Glycine is unique among the proteinogenic amino acids because its alpha-carbon is bonded to two hydrogen atoms, making it achiral. Therefore, it lacks a stereocenter that can undergo inversion.
While you do not need to worry about racemization with this particular reagent, it is critical to be aware of its primary degradation pathway: diketopiperazine formation . Our subsequent guides will focus on mitigating this significant side reaction.
Caption: Base-catalyzed formation of 2,5-diketopiperazine.
Q3: How can I minimize diketopiperazine formation during deprotection and coupling reactions?
Controlling DKP formation is crucial for achieving high yields. The key is to ensure that the subsequent reaction (e.g., peptide coupling) occurs much faster than the rate of intramolecular cyclization. Several factors influence this balance. [1][2] Key Control Strategies:
-
Temperature: Perform the neutralization and coupling at low temperatures (e.g., 0 °C to -15 °C). Elevated temperatures significantly accelerate the rate of DKP formation. [1]* Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Bases with less steric bulk, such as triethylamine (TEA), can lead to more DKP formation. [3]Weak bases like N-methylmorpholine (NMM) are often preferred.
-
Reaction Time: Minimize the time the free dipeptide ester exists in solution before the next reaction step. Ideally, the acylating agent (e.g., activated amino acid) should be present at the moment of neutralization.
-
Order of Addition: A "simultaneous deprotection-coupling" or "in-situ acylation" procedure is highly effective. [4][5]This involves adding the base to a mixture of the hydrochloride salt and the activated coupling partner, ensuring the free amine is acylated as soon as it forms.
| Parameter | Standard Condition (Higher DKP Risk) | Optimized Condition (Lower DKP Risk) | Rationale |
| Temperature | Room Temperature (20-25 °C) | 0 °C or below | Reduces the rate of intramolecular cyclization. [1] |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM) | Steric hindrance of the base minimizes side reactions. [3] |
| Procedure | Pre-neutralization and isolation of free base | In-situ neutralization and coupling | Minimizes lifetime of the reactive free amine intermediate. [5] |
| Solvent | - | Aprotic polar solvents like DMF or NMP are standard. | Solvent choice can influence peptide conformation and reaction rates. [1] |
Q4: What are the optimal storage conditions for this compound?
Proper storage is essential to maintain the integrity of the reagent. As a hydrochloride salt, it is relatively stable but can be hygroscopic.
-
Temperature: For long-term storage, keep the reagent at -20°C. [6]For short-term use, storage at 2-8°C is acceptable.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator. [6]Moisture can lead to hydrolysis of the methyl ester and clumping of the solid. [7]* Handling: Before opening, always allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which would compromise its stability. [6]
Q5: How can I detect the formation of 2,5-diketopiperazine in my reaction mixture?
Regular analytical monitoring is key to troubleshooting and optimizing your reaction.
-
Thin-Layer Chromatography (TLC): DKP is typically less polar than the starting dipeptide ester or the subsequent, longer peptide. It will appear as a new spot with a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the reaction for the disappearance of the starting material (m/z 147.07 for the free base) and the appearance of the DKP product (m/z 115.05 for [M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the highly symmetrical DKP. The cis-isomer of cyclo(Gly-Gly) will show characteristic shifts that are distinct from the linear dipeptide. [8]
Experimental Protocols
Protocol: In-Situ Neutralization and Peptide Coupling to Minimize DKP Formation
This protocol describes the coupling of a protected amino acid (e.g., Boc-Ala-OH) to H-Gly-Gly-OMe·HCl using a standard carbodiimide coupling agent (DIC) and an additive (HOBt).
Caption: Recommended workflow for peptide coupling.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), Boc-L-Alanine (1.1 eq), and Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Dissolution & Cooling: Add anhydrous N,N-Dimethylformamide (DMF) and stir to dissolve. Cool the flask to 0 °C using an ice-water bath.
-
Carboxylic Acid Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the HOBt-active ester. A precipitate of diisopropylurea (DIU) may begin to form.
-
In-Situ Neutralization and Coupling: While maintaining the temperature at 0 °C, add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) dropwise over several minutes. The DIPEA will neutralize the hydrochloride salt in situ, and the resulting free amine will immediately react with the pre-activated Boc-Ala-OBt ester.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as determined by analytical monitoring.
-
Monitoring: Withdraw a small aliquot, quench it, and analyze by LC-MS to confirm the formation of the desired tripeptide (Boc-Ala-Gly-Gly-OMe) and the absence of significant DKP.
-
Work-up: Filter the reaction mixture to remove the DIU precipitate. Proceed with a standard aqueous work-up followed by purification, typically by silica gel chromatography.
By following this protocol, the concentration of the free dipeptide ester is kept at a minimum throughout the reaction, thereby kinetically favoring the desired intermolecular coupling over the undesired intramolecular cyclization.
References
- Benchchem. (n.d.). Technical Support Center: Prevention of Diketopiperazine Formation in Dipeptide Synthesis.
- Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrapment of Reactive Nucleophilic Species by in situ Acylation. J. Chem. Soc., Chem. Commun., 1155-1156.
- Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Shute, R. E., & Rich, D. H. (1987).
- Berglund, M., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
- Int J Pept Protein Res. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.
- Boc-Science. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Sun, T., et al. (2022).
- Google Patents. (n.d.).
- Goolcharran, C., & Borchardt, R. T. (1999).
- Sun, T., et al. (2022).
- Walker, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
- MedChemExpress. (n.d.). Methyl 2-aminoacetate hydrochloride.
- Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- Goodman, M., & Stueben, K. C. (n.d.). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2.
- MDPI. (2023).
- PubMed. (n.d.).
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Reddit. (2024).
- ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.
- Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.
- Wikipedia. (n.d.). 2,5-Diketopiperazine.
- NIH. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. pangoo.biz [pangoo.biz]
- 8. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Methyl 2-(2-aminoacetamido)acetate hydrochloride in different solvents
Welcome to the technical support center for Methyl 2-(2-aminoacetamido)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during experimentation. By understanding the chemical behavior of this dipeptide ester hydrochloride in different solvent systems, you can ensure the integrity of your results and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features that influence stability?
This compound is the methyl ester of the dipeptide glycylglycine, in its hydrochloride salt form. Its stability is primarily dictated by three key structural features:
-
An Amide (Peptide) Bond: This bond links the two glycine residues. While generally more stable than ester bonds, it can be susceptible to hydrolysis under harsh acidic or basic conditions.[1][2]
-
A Methyl Ester Group: This is the most reactive site for hydrolysis, which can be catalyzed by acid, base, or certain enzymes.[3][4][5]
-
A Primary Amine Hydrochloride Salt: The protonated amine group enhances the compound's solubility in aqueous solutions and can improve its stability compared to the free base form.[6][7]
Q2: What are the primary degradation pathways for this compound in solution?
There are three main degradation pathways to be aware of when working with this compound in solution:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to yield glycylglycine and methanol. This reaction is significantly influenced by pH.[3][4][5]
-
Amide Hydrolysis: The peptide bond can be cleaved to produce two molecules of glycine methyl ester. This process is generally slower than ester hydrolysis and typically requires more extreme pH conditions or elevated temperatures.[1][2][8]
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization can occur, where the N-terminal amine attacks the ester carbonyl, leading to the formation of cyclo(Gly-Gly) (a 2,5-diketopiperazine) and methanol. This is a common and often significant degradation pathway for dipeptide esters.[9][10][11][12][13]
Q3: How does pH affect the stability of this compound in aqueous solutions?
The pH of the solution is a critical factor governing the stability of this compound.
-
Acidic pH (pH < 4): In acidic conditions, both ester and amide hydrolysis can be accelerated. However, the protonated state of the N-terminal amine can reduce its nucleophilicity, thereby slowing down the rate of diketopiperazine formation.
-
Neutral to Slightly Acidic pH (pH 4-6): This is often the range of greatest stability for similar dipeptide esters, as both acid- and base-catalyzed hydrolysis are minimized.[14] For instance, the related dipeptide ester aspartame is most stable at pH 4.3.[14]
-
Neutral to Alkaline pH (pH > 7): In basic solutions, ester hydrolysis is significantly accelerated. The deprotonated N-terminal amine is a more potent nucleophile, which can lead to a rapid increase in the rate of diketopiperazine formation.[2][8]
Q4: What is the role of the hydrochloride salt in the stability of this compound?
The hydrochloride salt form offers several advantages over the free base:
-
Enhanced Stability: By protonating the primary amine, the hydrochloride salt reduces the nucleophilicity of the nitrogen atom. This can slow down degradation pathways that involve this amine, such as diketopiperazine formation.[6][7]
-
Improved Solubility: The salt form generally exhibits higher solubility in aqueous and polar protic solvents, which can be beneficial for formulation and experimental setup.[6]
-
Easier Handling: The crystalline salt is often easier to handle and weigh accurately compared to the free base, which may be hygroscopic or an oil.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid loss of parent compound in aqueous solution, even at neutral pH. | Diketopiperazine (DKP) formation. | The N-terminal amine is likely attacking the ester carbonyl. Action: Lower the pH of your solution to the 4-5 range to protonate the amine and reduce its nucleophilicity. Consider using a citrate or acetate buffer. |
| Appearance of multiple new peaks in HPLC analysis after storage in acidic buffer. | Ester and/or amide hydrolysis. | Acid-catalyzed hydrolysis is likely occurring. Action: Assess the stability of your compound across a pH range to find the optimal pH. If possible, minimize storage time in highly acidic conditions. Lyophilized storage is recommended for long-term stability.[15] |
| Inconsistent results between experimental runs. | Degradation during sample preparation or storage. | The compound may be degrading on the benchtop or in the autosampler. Action: Prepare solutions fresh for each experiment. If using an autosampler, ensure the vial compartment is temperature-controlled (e.g., 4°C). |
| Poor solubility in organic solvents. | The hydrochloride salt form has low solubility in non-polar organic solvents. | Action: If the reaction requires an organic solvent, the free base may be necessary. The hydrochloride salt can be neutralized (deprotonated) using a non-nucleophilic base.[16][17] However, be aware that the free base will be less stable. |
Experimental Protocols
Protocol 1: Basic Stability Assessment using HPLC
This protocol outlines a simple experiment to assess the stability of this compound in a given solvent system.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in the desired solvent (e.g., water, phosphate buffer pH 7.4, or 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system. A reversed-phase C18 column is a good starting point. The mobile phase could be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Incubation: Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC system using the same method.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the parent compound remaining at each time point.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[18][19][20]
-
Prepare Stock Solutions: Prepare separate solutions of the compound in:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% Hydrogen Peroxide (Oxidative degradation)
-
Water (Neutral hydrolysis)
-
-
Incubation:
-
For acid and base hydrolysis, incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).
-
For oxidative degradation, incubate at room temperature for 24 hours.
-
For neutral hydrolysis, incubate at 60°C for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by HPLC-UV and ideally by HPLC-MS to identify the masses of the degradation products.[21][22][23] This will help in elucidating the degradation pathways.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
-
Angelici, R. J., & Allison, J. W. (1973). Copper(II)-catalyzed hydrolysis of the methyl esters of glycylglycine and glycylsarcosine. Journal of the American Chemical Society, 95(10), 3170–3174. [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. [Link]
-
PubMed. (1973). Copper(II)-catalyzed hydrolysis of the methyl esters of glycylglycine and glycylsarcosine. [Link]
-
Fears, K. P., et al. (2018). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 286, 333-348. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the hydrolysis of the coordinated glycine methyl ester. [Link]
-
Sun, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development, 26(12), 3369–3381. [Link]
-
Sun, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47032–47043. [Link]
-
Al-Garawi, A. A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(11), 2328. [Link]
- Google Patents. (2022).
-
ResearchGate. (n.d.). DKP formation mechanism. [Link]
-
ACS Publications. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
Reddit. (2017). Amino Acid Freebase vs. HCl Salt. [Link]
-
LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]
-
Wikipedia. (n.d.). Aspartame. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. (n.d.). The structures of glycylglycine methyl ester (left) and the substituted GGMe scaffold (right). [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
-
ResearchGate. (n.d.). Hydrolysis of Glycylglycine in Subcritical Water Conditions. [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Royal Society of Chemistry. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. [Link]
-
ResearchGate. (n.d.). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. [Link]
-
PubMed. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. [Link]
-
CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
-
PubMed. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]
-
ACS Publications. (1988). Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal .alpha.-phenylglycine units. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
Biointerphases. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments. [Link]
-
ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]
-
National Center for Biotechnology Information. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
PubMed. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]
-
YouTube. (2024). How Does PH Affect Peptide Bonds? - Chemistry For Everyone. [Link]
Sources
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(II)-catalyzed hydrolysis of the methyl esters of glycylglycine and glycylsarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
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- 16. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Welcome to the technical support guide for the purification of Methyl 2-(2-aminoacetamido)acetate hydrochloride (Gly-Gly-OMe·HCl), a key intermediate in various synthetic applications, including peptide synthesis.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
I. Understanding the Molecule and Its Challenges
This compound is the methyl ester of the dipeptide glycylglycine, presented as its hydrochloride salt. Its structure, possessing both a free amine and an ester group, presents a unique set of purification challenges. The hydrochloride salt form enhances stability and crystallinity but also influences its solubility and reactivity.
Core Purification Challenges:
-
High Polarity and Solubility: The presence of the amino group and the hydrochloride salt makes the molecule highly soluble in polar solvents like water and methanol, which can complicate extraction and precipitation procedures.
-
Potential for Hydrolysis: The methyl ester is susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of the free acid (Gly-Gly-OH).
-
Hygroscopicity: Amine hydrochloride salts are often hygroscopic, readily absorbing moisture from the atmosphere. This can make obtaining and maintaining a dry, crystalline product challenging.[3]
-
Presence of Synthesis-Related Impurities: The crude product may contain unreacted starting materials, coupling reagents, and byproducts from side reactions.[4] Common impurities include starting amino acids, deletion sequences, and products with incomplete removal of protecting groups.[5][6]
-
Aggregation: Peptide sequences, even short ones, can be prone to aggregation, which can hinder purification processes.[7]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
FAQ 1: My product won't crystallize and remains an oil or a sticky solid. What should I do?
This is a frequent issue, often stemming from the presence of impurities or residual solvent.
Troubleshooting Steps:
-
Ensure Complete Removal of Solvents: Residual solvents like DMF or NMP, commonly used in peptide synthesis, can prevent crystallization.[8][9] Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
-
Solvent System for Recrystallization:
-
Methanol/Ether System: A common and effective method is to dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether or another non-polar solvent until turbidity is observed.[10] Cooling this mixture slowly should induce crystallization.
-
Ethanol/Water: For some amino acid hydrochlorides, a mixture of ethanol and water can be effective.[11]
-
-
Check for Hygroscopicity: If the product is hygroscopic, it may be absorbing atmospheric moisture.[3] Conduct the final stages of purification and handling in a dry atmosphere (e.g., under nitrogen or in a glove box).
-
Purity Check: Impurities can significantly inhibit crystallization. Consider a preliminary purification step, such as a quick silica gel plug, to remove major impurities before attempting recrystallization.
FAQ 2: My final product purity is low according to HPLC. What are the likely impurities and how can I remove them?
Low purity can result from several factors related to the synthesis and workup.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low product purity.
Common Impurities and Removal Strategies:
| Impurity | Identification Method | Recommended Purification Technique |
| Unreacted Glycine Methyl Ester HCl | LC-MS, NMR | Recrystallization. The difference in solubility between the dipeptide and the single amino acid ester is often sufficient for separation. |
| Glycylglycine (Free Acid) | LC-MS, pH titration | Careful recrystallization. The free acid has different solubility characteristics. Ensure the hydrochloride salt is maintained by using a slightly acidified solvent for recrystallization.[11] |
| Cyclic Dipeptide (Diketopiperazine) | LC-MS, NMR | Column chromatography (silica gel or reversed-phase) is often necessary as this impurity can be difficult to remove by crystallization alone.[12] |
| Residual Coupling Reagents/Byproducts | HPLC, TLC | Aqueous workup followed by recrystallization. Water-soluble byproducts (e.g., ureas) can often be removed by washing the organic layer during extraction.[13] |
FAQ 3: What are the best analytical techniques to assess the purity of my final product?
A combination of methods is recommended for a comprehensive purity assessment.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of peptides.[6][14][15] A reversed-phase C18 column with a water/acetonitrile gradient containing an acidic modifier like trifluoroacetic acid (TFA) is standard.[4][6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[6][16] Electrospray ionization (ESI) is a common technique for this type of molecule.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can help identify impurities if they are present in significant amounts.
-
Amino Acid Analysis: This quantitative method determines the net peptide content by hydrolyzing the peptide and quantifying the resulting amino acids.[6]
-
Karl Fischer Titration: Used to determine the water content, which is important for hygroscopic compounds.[16]
| Analytical Technique | Purpose | Typical Conditions/Parameters |
| RP-HPLC | Purity Assessment | Column: C18; Mobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA; Detection: UV at 215-220 nm[4][6] |
| LC-MS (ESI) | Identity Confirmation | Positive ion mode to observe [M+H]⁺ |
| ¹H NMR | Structural Verification | Solvent: D₂O or DMSO-d₆ |
| Karl Fischer Titration | Water Content | Volumetric or coulometric titration |
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
Objective: To purify the crude product by removing soluble impurities.
Materials:
-
Crude this compound
-
Anhydrous Methanol
-
Anhydrous Diethyl Ether
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in a clean, dry Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot methanol to dissolve the solid completely. The goal is to create a saturated solution.
-
While stirring, slowly add diethyl ether dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purity Analysis by RP-HPLC
Objective: To determine the purity of the final product.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Sample dissolved in Mobile Phase A
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Prepare a sample solution of the purified product at approximately 1 mg/mL in Mobile Phase A.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient, for example:
-
0-20 min: 5% to 50% Mobile Phase B
-
20-25 min: 50% to 95% Mobile Phase B
-
25-30 min: Hold at 95% Mobile Phase B
-
30-35 min: Return to 5% Mobile Phase B
-
-
Monitor the elution profile at 215 nm or 220 nm.[4]
-
Calculate the purity by integrating the peak areas. The purity is the area of the main product peak divided by the total area of all peaks.
IV. Concluding Remarks
The successful purification of this compound relies on a systematic approach to troubleshooting, careful selection of purification techniques, and robust analytical validation. Understanding the nature of potential impurities is key to developing an effective purification strategy. This guide provides a foundation for addressing common challenges, but researchers should always adapt these protocols to the specific requirements of their synthesis and desired product quality.
References
- Unknown. (2025, January 15).
- Unknown. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- MedChemExpress.
- Unknown. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
- Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., Smith, A. G., & Roschangar, F.
- Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., Smith, A. G., & Roschangar, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Unknown. (1995).
- Biosynth. Analytical methods and Quality Control for peptide products.
- Unknown. Method for producing amino acid ester hydrochloride.
- Biomatik. (2022, November 28).
- AltaBioscience.
- Unknown. Method of purifying glutamic acid by transition recrystallization.
- Unknown. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC.
- Unknown. 5 - Organic Syntheses Procedure.
- Pätzold, R., Theis, C., & Brückner, H. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. PubMed.
- Unknown.
- Unknown. methyl 2-{[(2-chlorophenyl)
- Unknown. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm (RSC Publishing).
- Gilson.
- Unknown. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?
-
BLDpharm. BD19351-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride - Bulk Product Details.
- Unknown. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed.
- Apollo Scientific. 2776-60-5 Cas No. | Methyl 2-(2-Aminoacetamido)
- PubChem. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)
- Polypeptide.
- Bachem.
- Sigma-Aldrich. Methyl 2-(2-aminoacetamido)
- 楚肽生物科技. Methyl 2-(2-aminoacetamido)
- PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)
- Sigma-Aldrich. Methyl 2-(3-aminophenyl)
- Unknown. (2025, March 8). (R)-Methyl 2-amino-2-(4-hydroxyphenyl)
- Unknown. Purification of methyl acetate.
- Thermo Fisher Scientific.
- Fisher Scientific. BLD Pharm 10GR Methyl 2-(2-aminoacetamido)
- Santa Cruz Biotechnology. methyl 2-{[(2-chlorophenyl)
- Unknown. Amino acid methyl ester hydrochloride preparation.
- Benchchem. Comparative Guide to Analytical Methods for Purity Validation of Methyl 2-(2-methoxyethoxy)
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Identification of impurities in Methyl 2-(2-aminoacetamido)acetate hydrochloride
Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division
Welcome to the technical support center for Methyl 2-(2-aminoacetamido)acetate hydrochloride (also known as Glycylglycine methyl ester hydrochloride, CAS No. 2776-60-5). This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and characterize impurities associated with this important peptide building block. Our approach is rooted in established analytical principles to ensure scientific integrity and reliable outcomes in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the analysis of this compound.
Q1: What are the most likely impurities I should expect to see in my sample?
Impurities can be broadly categorized into process-related and degradation-related substances. Understanding the synthesis route is key to predicting process-related impurities. A common synthesis involves the coupling of two glycine units followed by esterification, or the esterification of glycylglycine.
Process-Related Impurities:
-
Starting Materials: Unreacted Glycine or Glycine methyl ester hydrochloride (CAS 5680-79-5) may be present.[1][2]
-
Incomplete Reactions: The unesterified parent compound, Glycylglycine (also known as Diglycine), is a primary impurity resulting from incomplete esterification or hydrolysis of the final product.[3][4]
-
Side-Products:
-
Diketopiperazine (Glycine Anhydride): Cyclization of the dipeptide can form 2,5-Diketopiperazine (piperazine-2,5-dione), a common side-product in peptide synthesis.[4]
-
Higher Oligomers: Self-condensation can lead to triglycine, tetraglycine, and other longer peptide chains.
-
Iminodiacetic Acid (IDA): This can be an impurity in the glycine starting material, arising from certain industrial synthesis processes.[5]
-
Degradation-Related Impurities:
-
Hydrolysis Product: The primary degradation pathway is the hydrolysis of the methyl ester group, especially in the presence of moisture or non-anhydrous solvents, to form Glycylglycine.
-
Oxidative Degradation: While less common for glycine residues, exposure to oxidative conditions can potentially lead to minor degradation products.[6]
Q2: Which analytical techniques are best suited for identifying these impurities?
A multi-technique, or orthogonal, approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying impurities. A reversed-phase method with UV detection (at low wavelengths like 200-220 nm, where the peptide bond absorbs) is most common.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool for identifying unknown peaks. It provides the molecular weight of the impurities, which is critical for structural elucidation.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and for the definitive structural elucidation of isolated impurities. It is a powerful tool for identifying and quantifying impurities, sometimes without needing a reference standard (qNMR).
-
Gas Chromatography (GC): Used specifically for identifying and quantifying residual solvents from the synthesis process (e.g., methanol, ethanol, ethyl acetate).
Q3: I'm developing an HPLC method. Where should I start?
A good starting point is a reversed-phase method based on those used for similar polar compounds like glycine methyl ester. The following protocol is a robust starting point that can be optimized for your specific system and sample.
Experimental Protocol: Starter RP-HPLC Method for Impurity Profiling
This method is designed to separate the main this compound peak from its most common process-related and degradation impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Notes |
| Column | Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent C18 | A C18 column is a standard choice for reversed-phase. Primesep columns are designed for separating polar and charged compounds.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) or Formic Acid in Water | An acidic modifier is used to suppress the silanol activity on the column and ensure good peak shape for the amine-containing analytes. |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 40% B15-17 min: 40% to 95% B (Wash)17-18 min: 95% to 5% B (Re-equilibrate)18-25 min: 5% B (Re-equilibrate) | A shallow gradient is necessary to resolve closely eluting polar impurities from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. Adjust if using a different column dimension. |
| Detection | UV at 200 nm or 210 nm | The peptide bond has a strong absorbance at low UV wavelengths. A Photodiode Array (PDA) detector is recommended to assess peak purity.[9] |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and instrument sensitivity. |
| Sample Diluent | Mobile Phase A or Water | Ensure the sample is fully dissolved and compatible with the mobile phase to prevent peak distortion. |
2. Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
Q4: How do I proceed when I detect an unknown peak in my chromatogram?
A systematic approach is crucial for efficiently identifying an unknown impurity. The workflow below outlines the recommended steps, combining chromatographic and spectroscopic techniques.
Caption: Potential Sources of Impurities.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031246).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517966, Methyl 2-acetamidoacetate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Glycine Methyl Ester Hydrochloride.
- Google Patents. (2010). CN101747218A - Method for removing impurities in glycine synthetic process.
- Pharmaffiliates. (n.d.). CAS No: 556-50-3 | Product Name : Glycine - Impurity H.
- Google Patents. (2011).
- BenchChem. (2025). A Researcher's Guide to Purity Assessment of H-Gly-OBzl.
- SIELC Technologies. (n.d.). Glycine methyl ester hydrochloride HPLC Separation.
- MedChemExpress. (n.d.). Methyl 2-aminoacetate hydrochloride.
-
BLDpharm. (n.d.). BD19351-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from BLDpharm.
- Google Patents. (2010). CN101759767A - Method for synthesizing glycylglycine.
- Pharmaffiliates. (n.d.). Glycine-impurities.
- D'Aniello, A., et al. (n.d.).
- MDPI. (2023).
- Liu, M., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.
- Sigma-Aldrich. (n.d.). This compound.
- Chutai Bio-tech. (n.d.). Methyl 2-(2-aminoacetamido)
- Cayman Chemical. (n.d.). Methyl 2-phenyl-2-(pyrrolidin-1-yl)
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity occurrence and removal in crystalline products from process reactions. Organic Process Research & Development.
- Vignaduzzo, S. E., et al. (n.d.).
- Roy, P., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- National Institute of Standards and Technology. (n.d.). Acetamide. NIST WebBook.
- Sahu, P. K., et al. (2016).
- World Journal of Pharmaceutical Research. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66570694, (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.
- ResearchGate. (n.d.). A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- BLDpharm. (n.d.).
- BLDpharm. (n.d.). 1248051-45-7|Methyl 2-[(2-aminoethyl)(methyl)
- Mahmoud, M. A., et al. (2016). Photocatalytic degradation of methyl red dye.
- Subramanian, M., et al. (2023). Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. PubMed Central.
Sources
- 1. Glycine Methyl Ester Hydrochloride | 5680-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN101759767A - Method for synthesizing glycylglycine - Google Patents [patents.google.com]
- 5. CN101747218A - Method for removing impurities in glycine synthetic process - Google Patents [patents.google.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Overcoming poor solubility of Methyl 2-(2-aminoacetamido)acetate hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 2-(2-aminoacetamido)acetate hydrochloride (CAS: 2776-60-5). This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges encountered during experimental work. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to overcome these issues effectively.
Quick Reference Technical Data
Before troubleshooting, it's essential to understand the fundamental physicochemical properties of the compound. Since specific experimental data for this exact molecule is not widely published, we have included data from close structural analogs, such as Glycine methyl ester hydrochloride, to provide reliable estimates.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 2776-60-5 | [Sigma-Aldrich][1] |
| Molecular Weight | 182.61 g/mol | [Sigma-Aldrich][1] |
| Physical Form | White to yellow solid | [Sigma-Aldrich][1] |
| IUPAC Name | methyl [(aminoacetyl)amino]acetate hydrochloride | [Sigma-Aldrich][1] |
| Aqueous Solubility | Expected to be soluble. | The hydrochloride salt form enhances polarity. The structural analog Glycine methyl ester HCl is soluble in water at 20 mg/mL.[2][3] |
| Methanol Solubility | Expected to be soluble. | The analog Glycine methyl ester HCl is soluble in methanol at 50 mg/mL.[2] |
| Storage | Store in a cool, dry place in a tightly sealed container. The compound is likely hygroscopic. | Based on properties of similar amino acid hydrochlorides.[2] |
| Stability | The hydrochloride salt is stable for long-term storage. | The corresponding free amine form of amino acid esters can be unstable and prone to polymerization or cyclization.[4] |
Troubleshooting Guide: Overcoming Poor Solubility
This section is structured in a question-and-answer format to directly address the most common solubility issues.
Q1: My compound is not dissolving in water, even though it's a hydrochloride salt. What should I do first?
Answer: This is a common issue that can often be resolved with simple physical techniques before altering the solution's chemistry. The hydrochloride salt form is intended to confer aqueous solubility, but the dissolution rate can be slow or limited by concentration.
Root Cause Analysis: The energy barrier to break the crystal lattice of the solid and solvate the individual molecules can be significant. The process may be kinetically slow, or you may be near the compound's intrinsic solubility limit.
Initial Troubleshooting Steps:
-
Verify Concentration: Check your target concentration against the known solubility of its structural analog, Glycine methyl ester hydrochloride (approx. 20 mg/mL in water).[2] If you are attempting to prepare a much higher concentration, you may be exceeding the solubility limit.
-
Use Physical Agitation: Simple vortexing or stirring is often insufficient. We recommend using an ultrasonic bath. Sonication provides high-frequency energy that helps break apart solid aggregates and accelerates the dissolution process.[5]
-
Apply Gentle Warming: Gently warming the solution to 30-40°C can significantly increase the solubility of most solids by providing the necessary energy to overcome lattice forces.[5][6] Caution: Do not exceed 40°C, as this could risk degrading the compound.
-
Always Test a Small Amount First: Before committing your entire supply of the compound, perform a solubility test on a few milligrams to determine the best solvent and conditions.[6]
Refer to Protocol A for a detailed experimental workflow.
Q2: I've tried sonication and warming, but my aqueous solution remains cloudy or has a persistent precipitate. What is the underlying chemistry, and can I adjust the pH?
Answer: If physical methods fail, the issue is likely chemical in nature and related to the pH of the solution and the compound's zwitterionic properties. Adjusting the pH is a powerful technique to enhance solubility, but it must be done with a clear understanding of the molecule's structure.
Root Cause Analysis: Your compound is the hydrochloride salt of a dipeptide methyl ester. In this form, the terminal amine is protonated (R-NH₃⁺), making the molecule a cation and promoting solubility in water. However, as it dissolves, it can establish an equilibrium in solution. The molecule has its lowest aqueous solubility at its isoelectric point (pI) , the pH at which it has a net zero charge (existing as a zwitterion).[3][7] If the conditions of your solution bring the pH close to the pI, the compound will precipitate.
pH Adjustment Strategy:
-
To increase solubility in aqueous buffers, you need to move the pH away from the pI. Since you are starting with the acidic HCl salt, the amine is already protonated. Further lowering the pH (e.g., to pH 2-4 with dilute HCl) will ensure the amine remains fully protonated and may help overcome solubility issues if you are working in a weakly buffered system where the pH is unintentionally drifting upwards.
-
Avoid neutral pH (pH ~6.5-7.5) if you suspect this is near the pI. In this range, the molecule could lose its net positive charge, become zwitterionic, and precipitate.[8]
The diagram below illustrates the charge state of the molecule at different pH values.
Caption: Ionization states of the compound vs. pH.
Refer to Protocol B for a step-by-step guide to pH adjustment.
Q3: I need to use this compound in an organic solvent (like DCM, THF, or Ethyl Acetate) for a reaction, but it won't dissolve. How can I resolve this?
Answer: The hydrochloride salt form is highly polar and will not dissolve in non-polar or weakly polar organic solvents. To achieve solubility in these solvents, you must convert the salt to its neutral, "free amine" or "free base" form by deprotonating the terminal amine.
Root Cause Analysis: The principle of "like dissolves like" governs solubility.[9] The ionic nature of the R-NH₃⁺Cl⁻ salt makes it soluble in polar solvents (like water) but immiscible with non-polar organic solvents. By neutralizing the charge with a base, you create the R-NH₂ free amine, which is significantly less polar and thus more soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.
Strategy: This is a standard organic chemistry procedure. The compound is dissolved or suspended in an appropriate solvent, and a base is added to neutralize the hydrochloride. This generates the free amine in solution. It is critical to choose a base and workup procedure that removes the resulting salt by-product. A common method involves using an aqueous basic solution and extracting the free amine into an organic layer.[4][10]
Important Consideration: The free amine form of amino acid esters can be less stable than the hydrochloride salt.[4] It is recommended to generate the free amine in situ just before its use in a reaction rather than preparing a stock solution for long-term storage.
Refer to Protocol C for a detailed method to generate the free amine.
Detailed Experimental Protocols
Protocol A: Aqueous Dissolution using Physical Methods
-
Preparation: Add your desired volume of purified water or buffer to a sterile glass vial equipped with a magnetic stir bar.
-
Addition of Compound: While stirring, add the pre-weighed this compound slowly to the vortex of the liquid.
-
Sonication: Place the vial in an ultrasonic bath. Sonicate in 5-10 minute intervals. After each interval, visually inspect the solution for remaining solid particles.
-
Gentle Warming: If sonication is insufficient, place the vial on a stirrer hotplate and gently warm the solution to 30-40°C while stirring. Maintain this temperature until the solid is fully dissolved.
-
Final Check: Once dissolved, allow the solution to cool to room temperature. If the compound remains in solution, it is ready for use. If it precipitates upon cooling, the concentration is too high for the given conditions, and a pH adjustment or different solvent system may be necessary.
Protocol B: pH-Adjusted Aqueous Dissolution
-
Initial Suspension: Prepare a suspension of the compound in unbuffered purified water at your target concentration.
-
Monitor pH: Use a calibrated pH meter to measure the initial pH of the suspension. It should be acidic.
-
Acidification (If Necessary): To ensure the compound remains fully cationic, slowly add 0.1 M HCl dropwise until the pH is between 2.0 and 4.0. Stir continuously and monitor for dissolution. This is the recommended approach for enhancing aqueous solubility.
-
Verification: Once the compound is dissolved, confirm the final pH. If your experiment requires a different pH, you can carefully adjust it with a suitable buffer system, but be aware that approaching the pI may cause precipitation.
Protocol C: Preparation of the Free Amine for Organic Solvents
-
Setup: In a separatory funnel, suspend the this compound (1 equivalent) in Dichloromethane (DCM).
-
Neutralization: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the funnel. Use an amount sufficient to neutralize the HCl (at least 1.5-2 equivalents).
-
Extraction: Gently swirl the funnel (venting frequently to release CO₂ gas) until effervescence ceases. Then, shake vigorously. Allow the layers to separate. The organic (DCM) layer will contain your neutralized free amine.
-
Isolation: Drain the lower organic layer. Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Use: Filter off the drying agent. The resulting clear solution of the free amine in DCM is now ready for use in your reaction. Do not store this solution for extended periods.
Caption: Troubleshooting flowchart for solubility issues.
Frequently Asked Questions (FAQs)
Q: Why is my solid compound clumpy? Is it still usable? A: This compound, like many amine hydrochloride salts, is hygroscopic, meaning it can absorb moisture from the air.[2] This can cause it to become clumpy. This does not typically indicate degradation, and the compound is usually fine to use. To prevent this, always store it in a tightly sealed container in a desiccator or dry environment.
Q: Can I use a strong base like Sodium Hydroxide (NaOH) to generate the free amine? A: While NaOH will effectively neutralize the hydrochloride, it is a very strong base that can potentially hydrolyze the methyl ester group, especially if left for too long or at elevated temperatures. Using a milder base like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) is a safer and more common practice for this purpose.[4]
Q: I dissolved my compound in DMSO for my cell culture assay, but it crashed out when I added it to the media. Why? A: This is a classic solubility problem when using co-solvents. The compound may be highly soluble in 100% DMSO, but its solubility can drop dramatically when the DMSO stock is diluted into an aqueous buffer or cell culture media.[6] The final concentration of DMSO in your assay must be high enough to keep the compound in solution but low enough to not be toxic to the cells. Recommendation: Prepare a highly concentrated stock in DMSO, and then perform a serial dilution into your final aqueous media to find the highest concentration that remains soluble.
Q: How should I store a prepared aqueous stock solution? A: If you have successfully prepared an aqueous stock solution, it is best to store it at 4°C for short-term use (1-2 days) or in aliquots at -20°C for longer-term storage to prevent degradation.[5] Avoid repeated freeze-thaw cycles.
References
- BenchChem Technical Support. (n.d.). Troubleshooting Low Solubility of Synthetic Peptides.
-
Wikipedia. (2023). Glycine methyl ester hydrochloride. Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions? [Forum discussion]. Retrieved from [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Forum discussion]. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- StudySmarter. (n.d.). Factors affecting solubility.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Glycine methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 3. Methyl glycinate hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reddit.com [reddit.com]
- 7. Buy Glycylglycine methyl ester hci [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-(2-aminoacetamido)acetate hydrochloride (Gly-Gly-OMe·HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this dipeptide synthesis. We will delve into common issues, providing practical, field-tested solutions to ensure a robust, efficient, and safe process.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis, providing quick and actionable answers.
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method is the N-acylation of glycine methyl ester hydrochloride with chloroacetyl chloride under Schotten-Baumann conditions.[1][2] This reaction involves a biphasic system, typically an organic solvent and an aqueous base, to facilitate the reaction and neutralize the hydrochloric acid byproduct.[3]
Q2: Why is temperature control so critical during the addition of chloroacetyl chloride?
A2: The reaction between chloroacetyl chloride and an amine is highly exothermic.[4] Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure.[5][6] This not only poses a significant safety hazard but can also lead to the formation of unwanted side products, reducing the purity and yield of the desired product.[5][7]
Q3: What are the primary impurities I should expect in this synthesis?
A3: Common impurities include unreacted starting materials (glycine methyl ester and chloroacetyl chloride), the diacylated product (bis-acylation of the amine), and hydrolysis of chloroacetyl chloride to chloroacetic acid. In some cases, oligomerization of glycine methyl ester can occur, especially if the free base is not handled correctly.[8][]
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[10][11] An ion-pair HPLC method can be particularly effective for separating the starting materials, product, and any potential oligomeric impurities.[11]
Q5: What are the key safety precautions when handling chloroacetyl chloride?
A5: Chloroacetyl chloride is highly corrosive, toxic if inhaled, swallowed, or in contact with skin, and reacts violently with water.[12] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Ensure that all equipment is dry before use to prevent vigorous reactions with moisture.[4]
II. Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their causes, and solutions for scaling up the synthesis.
| Problem | Possible Causes | Solutions & Scientific Rationale |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, poor mixing, or low reactivity of the amine. 2. Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the reaction setup. 3. Product Loss During Workup: The product is water-soluble, leading to losses during aqueous washes. | 1. Optimize Reaction Conditions: Monitor the reaction by TLC or HPLC to ensure completion. Increase stirring speed to improve mass transfer in a biphasic system. If the amine reactivity is low, consider a more activating base like pyridine, which can form a more reactive acylating agent.[1] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[4] 3. Optimize Workup: Minimize the volume of aqueous washes. Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane) to recover dissolved product. Consider using a saturated brine solution for the final wash to reduce the solubility of the product in the aqueous phase. |
| Poor Product Purity (Multiple Spots on TLC/Peaks in HPLC) | 1. Formation of Diacylated Byproduct: Excess chloroacetyl chloride or highly reactive conditions. 2. Unreacted Starting Materials: Incomplete reaction (see "Low Yield"). 3. Formation of Chloroacetic Acid: Hydrolysis of chloroacetyl chloride. | 1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess of chloroacetyl chloride. Add the chloroacetyl chloride slowly and at a low temperature to control the reaction rate and minimize side reactions.[4] 2. Drive Reaction to Completion: See solutions for "Incomplete Reaction" under "Low Yield". 3. Maintain Anhydrous Conditions: See solutions for "Hydrolysis of Chloroacetyl Chloride" under "Low Yield". Chloroacetic acid can often be removed during the aqueous workup. |
| Runaway Reaction/Exotherm | 1. Rapid Addition of Chloroacetyl Chloride: The rate of heat generation exceeds the rate of heat removal.[6] 2. Inadequate Cooling: Insufficient cooling capacity for the scale of the reaction. 3. High Concentration of Reactants: More concentrated solutions lead to faster reaction rates and greater heat generation per unit volume. | 1. Controlled Addition: Add the chloroacetyl chloride dropwise or via a syringe pump at a rate that allows for effective temperature control.[5][7] 2. Efficient Cooling: Use a cooling bath with a large thermal mass (e.g., ice-water bath, cryocooler) and ensure efficient heat transfer through vigorous stirring.[7] 3. Dilution: Use a sufficient volume of solvent to moderate the reaction rate and help dissipate heat. |
| Difficult Product Isolation/Crystallization | 1. High Solubility in the Reaction Solvent: The product remains dissolved after the reaction is complete. 2. Presence of Oily Impurities: Impurities can inhibit crystallization. | 1. Solvent Selection for Precipitation: After the reaction, consider adding a less polar solvent in which the product is insoluble to induce precipitation. Diethyl ether or a mixture of ethyl acetate and hexanes can be effective.[13] 2. Purification Prior to Crystallization: If the crude product is an oil, purify it by column chromatography before attempting crystallization. Ensure all residual solvents are removed under vacuum. |
III. Experimental Protocols
A. Scale-Up Synthesis of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.
Materials:
-
Glycine methyl ester hydrochloride
-
Chloroacetyl chloride
-
Sodium carbonate (or another suitable base)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve glycine methyl ester hydrochloride (1.0 eq) and sodium carbonate (1.1 eq) in a mixture of water and DCM (a 1:1 ratio is a good starting point).
-
Cooling: Cool the biphasic mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).
-
Induce precipitation by the slow addition of a less polar solvent (e.g., diethyl ether).
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
B. Analytical Methods
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain.
-
-
High-Performance Liquid Chromatography (HPLC):
IV. Visualizations
A. Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
B. Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. References
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Wikipedia. (2023). Glycine methyl ester hydrochloride. [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
PubMed. (2018). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Springer. (2005). Chemistry of peptide synthesis. [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
ResearchGate. (2015). The large-scale purification of peptide by preparative HPLC. [Link]
-
ACS Omega. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. [Link]
-
PMC. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]
-
Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
Sources
- 1. byjus.com [byjus.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 10. Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Degradation Pathways of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
Welcome to the technical support center for Methyl 2-(2-aminoacetamido)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this dipeptide ester. Here, we will explore its potential degradation pathways, offer solutions to common experimental challenges, and provide validated analytical methodologies.
Introduction to the Stability of this compound
This compound is a dipeptide ester that, like similar compounds, is susceptible to specific degradation pathways. The primary routes of degradation are hydrolysis of the ester and amide linkages and intramolecular cyclization to form a diketopiperazine. The hydrochloride salt form enhances the stability of the compound compared to its free base, which is more prone to polymerization and cyclization.[1] Understanding these degradation pathways is critical for accurate experimental design, data interpretation, and the development of stable formulations.
This guide will address frequently encountered issues, providing both the theoretical background and practical, step-by-step protocols to identify and mitigate these degradation processes.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a loss of my parent compound over time in aqueous solution at neutral or basic pH. What is the likely cause?
Answer:
The most probable cause for the loss of this compound in neutral to basic aqueous solutions is intramolecular cyclization, leading to the formation of 2,5-diketopiperazine (specifically, cyclo(Gly-Gly)), and to a lesser extent, hydrolysis of the methyl ester.
Causality: The deprotonated N-terminal amine in its free base form acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This intramolecular reaction is often favored over intermolecular reactions and leads to the formation of a stable six-membered ring, the diketopiperazine, with the concurrent elimination of methanol. This process is accelerated at higher pH values where the N-terminal amine is deprotonated and thus more nucleophilic.
Troubleshooting Protocol: Investigating Cyclization
-
pH-Dependent Stability Study:
-
Prepare solutions of your compound in a series of buffers with varying pH (e.g., pH 5.0, 7.4, and 9.0).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Immediately quench any further reaction by acidifying the sample (e.g., with 0.1% formic acid) and cooling it.
-
Analyze the samples by HPLC (see FAQ 3 for a starting method).
-
Expected Outcome: You should observe a faster degradation rate at higher pH values, consistent with cyclization.
-
-
Identification of the Diketopiperazine:
-
Analyze the degraded samples using LC-MS.
-
The expected mass of the 2,5-diketopiperazine (cyclo(Gly-Gly)) is 114.04 g/mol .
-
Compare the retention time and mass spectrum with a commercially available standard of cyclo(Gly-Gly) if possible.
-
| pH | Expected Degradation Rate | Primary Degradation Product |
| Acidic (e.g., pH < 4) | Slow | Hydrolysis Products |
| Neutral (e.g., pH 7.4) | Moderate | Diketopiperazine & Hydrolysis Products |
| Basic (e.g., pH > 8) | Rapid | Diketopiperazine |
FAQ 2: My results from acidic conditions show new peaks in my chromatogram. What are these impurities?
Answer:
Under acidic conditions, the primary degradation pathway for this compound is hydrolysis of both the ester and the amide bonds.
Causality: In the presence of acid and water, the ester and amide bonds are susceptible to hydrolysis. The ester bond is generally more labile than the amide bond. The hydrolysis of the ester will yield 2-(2-aminoacetamido)acetic acid, while the hydrolysis of the amide bond will produce glycine and methyl 2-aminoacetate. Complete hydrolysis will result in two equivalents of glycine.
Troubleshooting Protocol: Investigating Hydrolysis
-
Forced Degradation Study (Acidic Conditions):
-
Dissolve the compound in a solution of 0.1 M hydrochloric acid.
-
Incubate at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Monitor the reaction over time (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralize the aliquots before HPLC analysis to prevent damage to the column.
-
Analyze the samples by HPLC and LC-MS.
-
-
Identification of Hydrolysis Products:
-
Use LC-MS to identify the degradation products based on their mass-to-charge ratio.
-
2-(2-aminoacetamido)acetic acid (Glycylglycine): 132.05 g/mol
-
Glycine: 75.03 g/mol
-
Methyl 2-aminoacetate: 89.05 g/mol
-
-
Confirm the identity of the peaks by comparing their retention times and mass spectra with authentic standards.
-
FAQ 3: I need to develop a stability-indicating HPLC method. Can you provide a starting point?
Answer:
A stability-indicating method must be able to resolve the parent compound from all its potential degradation products. A reversed-phase HPLC method is a good starting point. Based on methods for similar compounds like glycine and its methyl ester, the following conditions can be used and optimized.[2][3][4]
Experimental Protocol: HPLC Method Development
Starting HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Optimization and Validation:
-
Forced Degradation: Perform forced degradation studies to generate the degradation products.[5][6][7] Stress conditions should include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at room temperature
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80°C (solid state and in solution)
-
Photolytic: Expose to UV light (e.g., 254 nm)
-
-
Specificity: Inject the stressed samples to ensure that all degradation peaks are baseline resolved from the parent peak and from each other.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants.
-
Further Validation: Once specificity is established, proceed with the full validation of the method according to ICH guidelines, including linearity, accuracy, precision, and robustness.
By following these troubleshooting guides and protocols, researchers can effectively identify and manage the degradation of this compound, ensuring the integrity and accuracy of their experimental results.
References
-
Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of the coordinated glycine methyl ester at 25 o C and I=0.1 M NaNO 3 in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of the coordinated glycine methyl ester at 25 o C and I=0.1 M NaNO 3 in aqueous solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]
-
SIELC Technologies. (2018, October 26). Glycine methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the glycyl‐l‐proline 2,5‐diketopiperazine (S)‐6. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Glycine. Retrieved from [Link]
-
Baran Lab. (n.d.). Diketopiperazines. Retrieved from [Link]
-
Norwegian Research Information Repository. (n.d.). Analytical tools for monitoring glycol degradation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Hydrolysis of Glycylglycine in Subcritical Water Conditions. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of the mechanism of 2,5- diketopiperazine formation during pyrolysis of proline. Retrieved from [Link]
-
GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]
-
PubMed. (n.d.). Copper(II)-catalyzed hydrolysis of the methyl esters of glycylglycine and glycylsarcosine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of diketopiperazines with on‐resin N‐methylation and cyclative release. Retrieved from [Link]
-
PubMed Central. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
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- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 3. Glycine methyl ester | SIELC Technologies [sielc.com]
- 4. Glycine | SIELC Technologies [sielc.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-(2-aminoacetamido)acetate hydrochloride (also known as Glycylglycine methyl ester hydrochloride, CAS No. 2776-60-5)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we move beyond simple protocols to address the underlying chemistry, helping you troubleshoot issues and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The most common and industrially relevant pathway involves a three-step process: (1) Fischer esterification of glycine to produce glycine methyl ester hydrochloride, (2) N-chloroacetylation of the glycine methyl ester, and (3) ammonolysis to yield the final product.
Issue 1: Low or Inconsistent Overall Yield
A suboptimal yield is often traced back to a specific step in the sequence. A systematic evaluation is crucial.
-
Potential Cause A: Inefficient Fischer Esterification of Glycine
-
Symptom: TLC analysis of the reaction mixture shows a significant amount of remaining glycine starting material (a baseline spot when stained with ninhydrin)[3].
-
Root Cause & Solution:
-
Water Contamination: The Fischer esterification is a reversible equilibrium reaction. The presence of water, even in small amounts, will push the equilibrium back towards the starting materials. Ensure all glassware is oven-dried and use anhydrous methanol. Reagents like thionyl chloride or acetyl chloride react violently with water, so their primary role is to generate anhydrous HCl in situ, which acts as the catalyst[3][4].
-
Insufficient Catalyst: An inadequate amount of acid catalyst (HCl) will result in a slow or incomplete reaction. When using thionyl chloride (SOCl₂) or acetyl chloride, ensure a sufficient molar equivalent is added dropwise at low temperatures (0–5 °C) to control the exotherm before adding glycine[4].
-
Poor Glycine Solubility: Glycine has limited solubility in methanol, which can hinder the reaction rate[5]. The reaction is often run as a suspension that clarifies as the more soluble hydrochloride salt of the product forms. Ensure vigorous stirring and consider extending the reaction time (e.g., to 24 hours) or gently refluxing (60-70°C) to drive the reaction to completion[4][5].
-
-
-
Potential Cause B: Incomplete N-Chloroacetylation
-
Symptom: HPLC or TLC analysis shows unreacted glycine methyl ester after the acylation step.
-
Root Cause & Solution:
-
Inadequate HCl Scavenging: The N-chloroacetylation reaction with chloroacetyl chloride produces one equivalent of HCl. This acid will protonate the free amino group of the glycine methyl ester starting material, rendering it non-nucleophilic and halting the reaction. It is critical to include a non-nucleophilic base (e.g., triethylamine, N-methylmorpholine) to neutralize the generated HCl[6]. The reaction is often performed in a buffered system or with a stoichiometric amount of base to maintain a neutral to slightly basic pH.
-
Suboptimal Temperature: While the reaction is exothermic and requires initial cooling (e.g., -10 to 0 °C) during the addition of chloroacetyl chloride, allowing the reaction to slowly warm to room temperature can be necessary for it to go to completion[7].
-
-
-
Potential Cause C: Side Reactions During Ammonolysis
-
Symptom: The yield is low despite confirmation that the chloro-intermediate was fully consumed.
-
Root Cause & Solution:
-
Hydrolysis of the Ester: The use of aqueous ammonia, especially at elevated temperatures, can lead to the saponification (hydrolysis) of the methyl ester group, forming the corresponding carboxylic acid. If possible, use ammonia in an organic solvent like methanol or isopropanol to minimize water content.
-
Formation of Over-alkylation Byproducts: The desired product, a primary amine, is itself a nucleophile and can react with the starting material, methyl 2-(2-chloroacetamido)acetate, to form a secondary amine impurity. To suppress this, a large excess of ammonia (e.g., >10 equivalents) should be used to ensure the statistical probability favors the reaction of the chloro-intermediate with ammonia rather than with the product[8].
-
-
Issue 2: High Impurity Profile in Final Product
The purity of the final product is paramount. Identifying the source of impurities is key to their elimination.
-
Potential Cause A: Diketopiperazine Formation
-
Symptom: Presence of a persistent, less polar impurity, particularly if the glycine methyl ester intermediate was neutralized to its free base form and stored.
-
Root Cause & Solution: Glycine methyl ester (free base) is notoriously unstable and readily undergoes intermolecular condensation to form 2,5-diketopiperazine[9]. This is why it is almost always generated and used in situ or stored as its stable hydrochloride salt[9]. If you must isolate the free base, do so at low temperatures and use it immediately.
-
-
Potential Cause B: Unreacted Methyl 2-(2-chloroacetamido)acetate
-
Symptom: An impurity is detected by LC-MS corresponding to the mass of the chloro-intermediate.
-
Root Cause & Solution: The ammonolysis reaction was incomplete. This may be due to insufficient temperature, pressure, or reaction time. The C-Cl bond in a chloroacetamide is activated but may require heating in a sealed vessel to achieve full conversion[8]. Monitor the reaction by TLC or HPLC until the starting material is absent.
-
-
Potential Cause C: Over-alkylation Impurity
-
Symptom: An impurity with a mass corresponding to the coupling of one molecule of product with one molecule of the chloro-intermediate is observed.
-
Root Cause & Solution: As described in Issue 1C, this arises from the product competing with ammonia as the nucleophile. The primary solution is to use a large excess of ammonia. Purification via recrystallization can often separate the more polar product from this less polar, larger byproduct.
-
Logical Troubleshooting Flow
The following diagram provides a decision-making workflow for troubleshooting common synthesis issues.
Caption: Troubleshooting Decision Tree for Synthesis.
Part 2: Frequently Asked Questions (FAQs)
Reaction Pathway & In-Process Controls
Q1: What are the most critical in-process controls (IPCs) for the overall synthesis?
The success of this multi-step synthesis hinges on careful control at each stage. The following parameters are critical:
| Step | Critical Parameter | Control Method & Rationale |
| 1. Esterification | Moisture Content | Use anhydrous methanol and oven-dried glassware. Water inhibits the reaction equilibrium. |
| Temperature | Control exotherm during in situ HCl generation (e.g., from SOCl₂) with an ice bath (0-5°C) to prevent side reactions and ensure safety[4]. | |
| Reaction Completion | Monitor by TLC for the disappearance of glycine. An incomplete reaction here will carry unreacted starting material forward. | |
| 2. N-Chloroacetylation | pH / Acidity | Add a non-nucleophilic base (e.g., triethylamine) to neutralize HCl produced, preventing protonation of the amine starting material. |
| Temperature | Add chloroacetyl chloride at low temperature (-10 to 0°C) to control the highly exothermic reaction, then allow to warm for completion[7]. | |
| 3. Ammonolysis | Reagent Stoichiometry | Use a large excess of ammonia (>10 eq.) to minimize the formation of the secondary amine (over-alkylation) byproduct[8]. |
| Pressure & Temperature | Conduct in a sealed pressure vessel with heating to ensure the reaction proceeds to completion in a reasonable timeframe. |
Q2: How should I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): This is ideal for the esterification step. Use a polar solvent system (e.g., Dichloromethane:Methanol 9:1). Visualize spots with a ninhydrin stain, which reacts with the primary amino group of glycine and the product. The disappearance of the glycine spot (Rf ≈ 0) and the appearance of a new, higher spot for glycine methyl ester indicates progress[3].
-
High-Performance Liquid Chromatography (HPLC): HPLC is superior for monitoring the N-chloroacetylation and ammonolysis steps, as it can quantify the starting material, intermediate, product, and byproducts. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a good starting point.
Reagents & Characterization
Q3: Which method is best for the initial esterification of glycine?
There are several common methods, each with distinct advantages and disadvantages.
| Method | Advantages | Disadvantages | Best For |
| Thionyl Chloride (SOCl₂) in MeOH | High-yielding; generates anhydrous HCl in situ; volatile byproducts are easily removed. | SOCl₂ is highly corrosive and toxic; reaction is very exothermic. | Labs equipped with good fume hoods and experienced in handling reactive reagents. |
| Trimethylchlorosilane (TMSCl) in MeOH | Very mild conditions (room temp); convenient; good to excellent yields. | TMSCl is moisture-sensitive; may require longer reaction times for poorly soluble amino acids[5]. | General lab use, especially when avoiding harsh reagents is preferred. |
| HCl (gas) in MeOH | "Cleanest" method as no other reagents are added. | Requires a cylinder of corrosive HCl gas; can be difficult to control stoichiometry. | Large-scale synthesis where precise control and cost are critical. |
Q4: How do I confirm the structure and purity of the final product, this compound?
A combination of analytical techniques is required for full characterization:
-
¹H NMR: In a solvent like D₂O or DMSO-d₆, you should be able to identify all unique protons: the singlet for the methyl ester group (~3.7 ppm), the two methylene (CH₂) groups (~3.9 and ~4.1 ppm), and the amine/amide protons.
-
Mass Spectrometry (MS): ESI-MS should show the molecular ion for the free base (M+H)⁺ at m/z 147.1.
-
HPLC: As mentioned, HPLC is the best method for determining purity (e.g., >98%).
-
Melting Point: Compare the observed melting point with the literature value as a confirmation of identity and purity.
Product Stability & Handling
Q5: Why is the final product isolated as a hydrochloride salt?
The product is isolated as a hydrochloride salt for two primary reasons:
-
Stability: The free primary amine of the product is nucleophilic and can potentially lead to degradation or side reactions over time, similar to the instability of glycine methyl ester free base[9]. The protonated ammonium salt is significantly more stable and has a longer shelf life[10].
-
Physical Properties: The hydrochloride salt is typically a stable, crystalline solid that is easy to handle, weigh, and store. Free amines are often oils or low-melting solids that can be hygroscopic and difficult to manage.
Part 3: Reference Protocol
This protocol is a representative synthesis and should be adapted and optimized based on your specific laboratory conditions and scale.
Step 1: Synthesis of Glycine Methyl Ester Hydrochloride
-
To a 500 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 300 mL of anhydrous methanol.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 24 mL (~0.33 mol) of thionyl chloride (SOCl₂) via the dropping funnel over 30 minutes. Caution: The reaction is highly exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, stir the solution at 0 °C for another 30 minutes.
-
Add 20.0 g (0.266 mol) of glycine in one portion.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 5-7 hours, or until TLC shows complete consumption of glycine.
-
Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is triturated with 100 mL of cold diethyl ether, filtered, and dried under vacuum to yield glycine methyl ester hydrochloride.
Step 2: Synthesis of Methyl 2-(2-chloroacetamido)acetate
-
Suspend the glycine methyl ester hydrochloride from Step 1 in 250 mL of dichloromethane (DCM) in a flask and cool to 0 °C.
-
Add 74 mL (~0.53 mol, 2.0 eq.) of triethylamine (TEA) dropwise to neutralize the hydrochloride and form the free base in situ.
-
In a separate dropping funnel, dissolve 23 mL (~0.29 mol, 1.1 eq.) of chloroacetyl chloride in 50 mL of DCM.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Wash the reaction mixture sequentially with 1N HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-intermediate, which can be used directly in the next step.
Step 3: Synthesis of this compound
-
Dissolve the crude methyl 2-(2-chloroacetamido)acetate in 300 mL of methanol saturated with ammonia gas in a high-pressure reaction vessel.
-
Seal the vessel and heat to 50-60 °C for 24 hours. Caution: This reaction generates pressure. Use an appropriately rated vessel and a blast shield.
-
Cool the vessel to room temperature and carefully vent the excess ammonia in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of hot isopropanol.
-
Acidify the solution with concentrated HCl until the pH is ~1-2.
-
Cool the solution to 0-5 °C to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.
References
- Wikipedia. Glycine methyl ester hydrochloride. [URL: https://en.wikipedia.org/wiki/Glycine_methyl_ester_hydrochloride]
- Guidechem. How is Glycine Methyl Ester Hydrochloride Prepared and Its Applications?. [URL: https://www.guidechem.com/product-show/5680-79-5.html]
- Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride. [URL: https://patents.google.
- Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6245331/]
- ChemicalBook. Glycine methyl ester hydrochloride synthesis. [URL: https://www.chemicalbook.com/synthesis/5680-79-5.html]
- Beilstein Journals. Supporting Information File 1 The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-138-S1.pdf]
- Chutai Biotech. This compound. [URL: https://www.chutai-bio.com/product/show/id/484.html]
- MedChemExpress. Methyl 2-aminoacetate hydrochloride. [URL: https://www.medchemexpress.
- Organic Syntheses. (2Z)-2-AZIDO-3-(2-CHLOROPYRIDIN-3-YL)ACRYLATE. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0005]
- ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [URL: https://www.researchgate.
- Google Patents. Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. [URL: https://patents.google.
- Semantic Scholar. A Convenient Synthesis of Amino Acid Methyl Esters. [URL: https://www.semanticscholar.org/paper/A-Convenient-Synthesis-of-Amino-Acid-Methyl-Esters-Li-Sha/539a2d3989c938a164c062095f700438186107f9]
- EvitaChem. N-[3-(chloroacetylamino)benzoyl]glycine methyl ester. [URL: https://www.evitachem.com/product/evt-8436248]
- National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673413/]
- National Institutes of Health. In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7349141/]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/US/en/product/bld/3h1f1c9909]
- Molbase. N-chloroacetyl-N-methyl-glycine. [URL: https://www.molbase.com/en/name-N-chloroacetyl-N-methyl-glycine.html]
- Seedion. This compound. [URL: http://www.seedions.com/pro/M854752.html]
- BLDpharm. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. [URL: https://www.bldpharm.com/products/213018-92-9.html]
- BOC Sciences. Acetamide Impurities. [URL: https://www.bocsci.com/acetamide-impurities-list-230.html]
- Organic Syntheses. CHLOROACETAMIDE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0153]
- Google Patents. Process for preparing methyl phenidate hydrochloride. [URL: https://patents.google.
- Sigma-Aldrich. Methyl 2-(3-aminophenyl)acetate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/632194]
- Amanote Research. 2-(4-(2-Chloroacetamido)-1-Methyl-1h-Pyrrole-2-Carboxamido)ethyl Acetate. [URL: https://research.amanote.
- BenchChem. Troubleshooting the scale-up process of Methyl 2-aminoheptanoate synthesis. [URL: https://www.benchchem.com/pdf/B15270710_Scale-up-guide.pdf]
- LGC Standards. Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride. [URL: https://www.lgcstandards.com/US/en/Methyl-2-%7B%5B(2-methylphenyl)
- Organic Syntheses. SYNTHESIS OF (S)-2-METHYLPROLINE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv9p0602]
- Google Patents. Amino acid methyl ester hydrochloride preparation method. [URL: https://patents.google.
- Centers for Disease Control and Prevention. References for Biomonitoring Analytical Methods. [URL: https://www.cdc.gov/exposurereport/biomonitoring_methods.html]
- ScienceDirect. Current analytical methods to monitor type 2 diabetes medication in biological samples. [URL: https://www.sciencedirect.com/science/article/pii/S000326702200966X]
- ResearchGate. Analytical Methods for Methyl Bromide. [URL: https://www.researchgate.net/publication/343465113_Analytical_Methods_for_Methyl_Bromide]
- Asian Publication Corporation. Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. [URL: https://asianpubs.org/index.php/AJC/article/view/10630/6280]
- PubMed. Characterization of related impurities in megestrol acetate. [URL: https://pubmed.ncbi.nlm.nih.gov/16616448/]
- Google Patents. Process for the production of 02,2'-anhydro-1-(beta-D-arabinofuranosyl)thymine. [URL: https://patents.google.
- Google Patents. An improved regiospecific process for synthesis of acyclic nucleosides. [URL: https://patents.google.
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Technical Support Center: Managing Methyl 2-(2-aminoacetamido)acetate hydrochloride
Welcome to the technical support center for Methyl 2-(2-aminoacetamido)acetate hydrochloride (CAS No. 2776-60-5). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the quality of your results.
This compound is a white to yellow solid that requires careful handling due to its sensitivity to atmospheric moisture.[1] The presence of an amine hydrochloride, along with amide and ester functional groups, makes it susceptible to both moisture absorption and subsequent chemical degradation. This guide offers a comprehensive Q&A-style approach to troubleshoot common issues and establish best practices for managing this reagent.
Frequently Asked Questions (FAQs)
What is hygroscopicity and why is it a concern for this compound?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For this compound, this is a significant concern for several reasons:
-
Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in concentration calculations for solutions.
-
Physical Changes: Moisture can cause the powder to clump or cake, making it difficult to handle and dispense accurately.
-
Chemical Degradation: The presence of water can facilitate the hydrolysis of the ester and amide bonds within the molecule, leading to the formation of impurities and a decrease in the active compound's purity.[2][3][4][5] Amine hydrochloride salts, in general, can be susceptible to stability issues in the presence of moisture.[6][7]
How can I visually identify if my sample has absorbed moisture?
While subtle moisture absorption may not be visible, significant uptake can manifest as:
-
Change in Texture: The powder may change from a free-flowing solid to a clumpy, sticky, or even paste-like consistency.
-
Appearance of Droplets: In cases of severe hygroscopicity or deliquescence, visible liquid droplets may form on the solid.
-
Color Change: While not always indicative of moisture, any unexpected change from the typical white to yellow solid should be noted.
What are the ideal storage conditions for this compound?
To minimize moisture absorption, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store the compound in a tightly sealed container under an inert gas like nitrogen or argon.[1]
-
Desiccator: Place the sealed container inside a desiccator containing an active desiccant.[8]
-
Controlled Temperature: Room temperature storage is generally acceptable, but avoid large temperature fluctuations that can cause condensation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Moisture contamination of your this compound stock.
Troubleshooting Steps:
-
Verify Water Content: The most definitive way to check for moisture contamination is to measure the water content of your sample using Karl Fischer titration. This is a highly specific and accurate method for water determination in pharmaceutical substances.[9][10]
-
Inspect Physical State: Examine your stock of the compound for any signs of clumping or caking.
-
Implement Strict Handling Protocols: If moisture is suspected, immediately review and reinforce proper handling procedures with all lab personnel.
Experimental Protocols
Protocol 1: Weighing and Dispensing Hygroscopic Compounds
This protocol outlines the best practices for accurately weighing this compound while minimizing moisture exposure.
Methodology:
-
Preparation:
-
Ensure the balance is in a low-traffic area with minimal air currents.
-
If available, perform all weighing operations inside a glovebox with a controlled inert atmosphere.[11][12][13]
-
If a glovebox is not available, work quickly and efficiently. Have all necessary equipment (spatulas, weigh boats, vials) ready.
-
-
Procedure:
-
Allow the container of this compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
-
Quickly dispense the approximate amount of the compound onto a pre-tared weigh boat or into a vial.
-
Immediately and securely reseal the main container.
-
Record the mass promptly.
-
For the highest accuracy, use a "weighing by difference" method: tare the sealed vial, add the compound, reseal, and re-weigh. The difference is the mass of the compound.
-
-
Post-Weighing:
-
Return the main container to the desiccator.
-
Use the weighed sample immediately for your experiment.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content of this compound.
Methodology:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned to a low drift value.
-
-
Sample Preparation (Direct Titration):
-
In a controlled environment (low humidity or in a glovebox), accurately weigh a suitable amount of the compound. The required sample size will depend on the expected water content and the titrator's sensitivity.
-
Quickly transfer the weighed sample directly into the conditioned titration vessel.
-
-
Titration:
-
Start the titration immediately after adding the sample.
-
The instrument will automatically titrate the water present and calculate the water content.
-
-
Data Analysis and Reporting:
-
Report the water content as a percentage or in parts per million (ppm).
-
Perform multiple determinations to ensure the precision of the result.
-
Troubleshooting Karl Fischer Titration:
| Problem | Possible Cause | Solution |
| Fluctuating or non-reproducible results | Inconsistent sample handling leading to variable moisture absorption. | Strictly adhere to the weighing protocol in a controlled environment. |
| Improperly conditioned titration cell. | Ensure the cell is dry and the drift is stable and low before starting. | |
| Slow titration or endpoint drift | The sample is not dissolving completely or is releasing water slowly. | Consider using a co-solvent to improve solubility. Gentle heating of the titration cell (if compatible with the compound) can also help.[10] |
| Results are unexpectedly high | The sample has absorbed significant atmospheric moisture. | Re-evaluate storage and handling procedures. Use a fresh, unopened container if available for comparison. |
Visualization of Key Concepts
Workflow for Handling Hygroscopic Compounds
Caption: A logical workflow for the proper storage, handling, and analysis of hygroscopic compounds like this compound.
References
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists.
- BLD Pharmatech. (2024). Safety Data Sheet for Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- European Pharmacopoeia. (2024). Ph. Eur. 11.3.
- Flow Sciences, Inc. (2019).
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Jameel, F., & D'Souza, S. S. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- J-Stage. (2021). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts.
- MedChemExpress. (n.d.).
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- Murikipudi, V., Gupta, P., & Gupta, V. (2013). Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method.
- Nam-joon, K. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. NIH.
- Pharma Growth Hub. (2024).
- PubChem. (n.d.). 2-amino-N-methylacetamide hydrochloride.
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- Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?.
- ResearchGate. (2017).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 2-(2-aminoacetamido)
- Sorbent Technologies, Inc. (2023).
- Stream Peak. (2025).
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- Thermo Fisher Scientific. (2024).
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Validation & Comparative
A Comparative Guide to Dipeptide Building Blocks: Unprotected Esters vs. N-Protected Acids in Peptide Synthesis
Introduction: The Strategic Choice of Dipeptide Building Blocks in Modern Peptide Synthesis
To researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic campaign. While the stepwise addition of single amino acids remains a fundamental approach, the strategic incorporation of pre-formed dipeptide units has emerged as a powerful tool to navigate the challenges of "difficult sequences," mitigate aggregation, and suppress common side reactions.[1]
This guide provides an in-depth comparative analysis of Methyl 2-(2-aminoacetamido)acetate hydrochloride—an unprotected dipeptide methyl ester—and its N-terminally protected counterparts, Fmoc-Gly-Gly-OH and Boc-Gly-Gly-OH. We will objectively evaluate their performance based on key metrics, including coupling efficiency, racemization control, propensity for side reactions, and solubility. This analysis is supported by experimental insights and detailed protocols to empower you to make informed decisions for your specific synthetic needs.
Profiling the Dipeptide Building Blocks
The fundamental difference between these building blocks lies in the presence or absence of an N-terminal protecting group. This distinction dictates their reactivity, handling, and the synthetic strategies in which they can be employed.
| Property | This compound | Fmoc-Gly-Gly-OH | Boc-Gly-Gly-OH |
| Structure | H-Gly-Gly-OMe·HCl | Fmoc-Gly-Gly-OH | Boc-Gly-Gly-OH |
| Type | Unprotected Dipeptide Methyl Ester Hydrochloride | N-Protected Dipeptide Acid | N-Protected Dipeptide Acid |
| Molecular Weight | 182.60 g/mol | 354.35 g/mol | 232.23 g/mol [2] |
| Key Feature | Free N-terminal amine; activated C-terminal methyl ester | Base-labile Fmoc protecting group | Acid-labile Boc protecting group |
This compound (H-Gly-Gly-OMe·HCl)
This building block represents a more "atom-economical" approach, as it does not require a temporary N-terminal protecting group. The amine is present as a hydrochloride salt, which must be neutralized in situ for coupling. The C-terminus is a methyl ester, which provides a degree of activation for the subsequent coupling reaction. Its use is primarily in solution-phase peptide synthesis.
N-Protected Dipeptide Acids (Fmoc-Gly-Gly-OH and Boc-Gly-Gly-OH)
These are the workhorses of modern Solid-Phase Peptide Synthesis (SPPS). The N-terminal protecting group (Fmoc or Boc) prevents unwanted side reactions at the amine terminus, allowing for a controlled, stepwise elongation of the peptide chain.[1] The free carboxylic acid at the C-terminus is activated in situ using a variety of coupling reagents. The choice between Fmoc and Boc protection depends on the overall synthetic strategy and the desired orthogonality of protecting groups.[1]
Comparative Performance Analysis
The choice of a dipeptide building block has significant implications for several key aspects of peptide synthesis.
Coupling Efficiency and Yield
The efficiency of the coupling reaction is paramount to achieving a high overall yield of the desired peptide.
-
This compound: The free amine of this dipeptide ester can be coupled with an N-protected amino acid. While direct comparative studies are limited, reports on the use of unprotected amino acids in peptide synthesis have shown the potential for high yields, often exceeding 90%, under optimized conditions with specific coupling reagents.[3] For instance, the coupling of Bz-glycine with glycine methyl ester hydrochloride has been reported to yield the corresponding dipeptide in 80% yield in an ionic liquid medium.[4] However, the unprotected nature of the N-terminus can lead to side reactions, such as self-condensation, if not properly controlled.
-
Fmoc-Gly-Gly-OH and Boc-Gly-Gly-OH: The use of N-protected dipeptides in SPPS is a well-established method for achieving high coupling efficiencies, often greater than 99% per step.[5] This high efficiency is attributed to the prevention of N-terminal side reactions and the ability to use a molar excess of the building block and coupling reagents to drive the reaction to completion. The use of dipeptides can also circumvent the challenges associated with the repetitive coupling of single glycine residues, which can lead to incomplete reactions and the formation of deletion sequences.[5]
Performance Summary:
| Building Block | Typical Application | Expected Coupling Efficiency | Key Considerations |
| H-Gly-Gly-OMe·HCl | Solution-Phase Synthesis | Good to Excellent (with optimization) | Requires careful control of reaction conditions to avoid side reactions. |
| Fmoc/Boc-Gly-Gly-OH | Solid-Phase Peptide Synthesis | Excellent (>99%) | Standard, reliable method with a vast body of literature. |
Racemization Control
Preserving the stereochemical integrity of the amino acid residues is critical for the biological activity of the final peptide. Racemization is a significant risk during the activation of the C-terminal carboxyl group.
-
This compound: Since glycine is not a chiral amino acid, racemization is not a concern for this specific dipeptide. However, for dipeptide esters containing a chiral C-terminal amino acid, the risk of racemization during coupling is a significant consideration. The activation of the C-terminal ester for coupling to the next amino acid can lead to epimerization.
-
Fmoc-Gly-Gly-OH and Boc-Gly-Gly-OH: The urethane-based Fmoc and Boc protecting groups are known to suppress racemization of the N-terminal amino acid during coupling.[6] The primary risk of racemization occurs at the C-terminal residue of the dipeptide during its activation. This risk is mitigated by the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6] For dipeptides with a C-terminal glycine, such as those discussed here, this is not an issue.
Propensity for Side Reactions: The Case of Diketopiperazine Formation
Diketopiperazine (DKP) formation is a common side reaction that leads to the truncation of the peptide chain. It occurs via an intramolecular cyclization of a dipeptide, particularly when the N-terminal protecting group is removed.[3]
-
This compound: Dipeptide methyl esters are particularly prone to DKP formation, especially upon neutralization of the N-terminal amine.[1] The reaction is often catalyzed by the presence of a base. The propensity for DKP formation is sequence-dependent, with sequences containing proline or glycine being particularly susceptible.[3]
-
Fmoc-Gly-Gly-OH and Boc-Gly-Gly-OH: The use of pre-formed N-protected dipeptides is a key strategy to avoid DKP formation during the critical dipeptide stage on the solid support.[3] By introducing the first two amino acids as a single, protected unit, the intramolecular cyclization that leads to DKP is bypassed.
Caption: Mechanism of Diketopiperazine (DKP) formation.
Solubility
The solubility of building blocks in the reaction solvent is crucial for achieving efficient coupling. Poor solubility can lead to incomplete reactions and lower yields. The most common solvents in peptide synthesis are Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[7]
| Building Block | DMF | DMSO | Water |
| H-Gly-Gly-OMe·HCl | Soluble | Soluble (100 mg/mL)[8] | Soluble |
| Fmoc-Gly-Gly-OH | Soluble[9] | Soluble[1] | Insoluble[1] |
| Boc-Gly-Gly-OH | Soluble | Soluble (100 mg/mL)[2] | Soluble |
As indicated in the table, all three building blocks exhibit good solubility in the common polar aprotic solvents used for peptide synthesis. The hydrochloride salt form of the unprotected dipeptide ester enhances its solubility in polar solvents. The hydrophobic Fmoc group on Fmoc-Gly-Gly-OH renders it insoluble in water.
Experimental Protocols
To provide a practical comparison, the following are generalized protocols for the incorporation of each dipeptide building block into a model tripeptide sequence (e.g., Z-Ala-Gly-Gly-OMe) in a solution-phase synthesis.
Protocol 1: Coupling with this compound
This protocol outlines the coupling of an N-protected amino acid to the unprotected dipeptide ester.
Caption: Workflow for coupling with an unprotected dipeptide ester.
Methodology:
-
Neutralization: Dissolve this compound (1.0 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq.) and stir for 10-15 minutes at room temperature.
-
Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Z-Ala-OH, 1.05 eq.), HBTU (1.05 eq.), and HOBt (1.05 eq.) in DMF. Add DIPEA (2.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized dipeptide ester solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices: The pre-activation of the carboxylic acid is crucial to form a highly reactive species that will readily couple with the amine of the dipeptide ester. The neutralization of the hydrochloride salt is performed just before the coupling to minimize the time the free amine is available for potential side reactions like DKP formation.
Protocol 2: Coupling with N-Protected Dipeptide Acids (Fmoc-Gly-Gly-OH or Boc-Gly-Gly-OH)
This protocol describes the coupling of the protected dipeptide to an amino acid ester.
Caption: Workflow for coupling with an N-protected dipeptide acid.
Methodology:
-
Activation: Dissolve the N-protected dipeptide (Fmoc-Gly-Gly-OH or Boc-Gly-Gly-OH, 1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in DMF.
-
Coupling: Add the amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.1 eq.) to the mixture, followed by the addition of DIPEA (3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, perform an aqueous work-up as described in Protocol 1.
Causality Behind Experimental Choices: The use of an N-protected dipeptide simplifies the reaction by eliminating the risk of self-condensation. The coupling reagents and additives are chosen to ensure a high yield and minimize racemization of the C-terminal amino acid of the dipeptide (if it were chiral).
Discussion and Recommendations
The choice between an unprotected dipeptide ester like this compound and its N-protected counterparts is a strategic one, dictated by the specific requirements of the synthetic project.
-
This compound is a viable option for solution-phase synthesis , particularly when cost and atom economy are primary considerations. Its use necessitates careful optimization of reaction conditions to mitigate the risk of side reactions, most notably diketopiperazine formation. It is best suited for sequences that are less prone to this side reaction.
-
Fmoc-Gly-Gly-OH and Boc-Gly-Gly-OH are the building blocks of choice for Solid-Phase Peptide Synthesis and for syntheses where maximizing yield and purity while minimizing side reactions is paramount. The N-terminal protecting group provides a robust and reliable method for controlled peptide elongation. The use of these dipeptides is particularly advantageous for preventing DKP formation and for navigating the synthesis of glycine-rich sequences that are prone to aggregation.
References
- Shute, R. E., & Rich, D. H. (1987). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure.
- Google Patents. (n.d.). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
- Goolcharran, C., & Borchardt, R. T. (2001). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Journal of Pharmaceutical Sciences, 90(1), 71-82.
- Miranda, L. P., & Alewood, P. F. (1999). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 64(23), 8597–8603.
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.
- Raghav, N., Singh, P., & Kumar, V. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4867.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Singh, P., Kumar, V., & Kumar, A. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid [C4-DABCO][N(CN)2]. Journal of Chemical Sciences, 130(5), 53.
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTEC. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Hlebowicz, E., et al. (2020). Self‐Assembly of Unprotected Dipeptides into Hydrogels: Water‐Channels Make the Difference. Chemistry – A European Journal, 26(72), 17482-17488.
- Kemp, D. S., Bernstein, Z., & Rebeck, J., Jr. (1970). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 92(15), 4756–4757.
-
Uniprot. (n.d.). Coupling‐Reagent‐Free Synthesis of Dipeptides and Tripeptides Using Amino Acid Ionic Liquids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
- Miyazawa, T., Donkai, T., Yamada, T., & Kuwata, S. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods. International Journal of Peptide and Protein Research, 40(1), 49-53.
- Hattori, T., & Yamamoto, H. (2024). Peptide Bond Formation Between Unprotected Amino Acids: Convergent Synthesis of Oligopeptides. Journal of the American Chemical Society, 146(37), 25738–25744.
- El-Sawy, E. R., Smith, B. J., & Perera, S. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 335-343.
- Marchesan, S., et al. (2020). Supramolecular hydrogels from unprotected dipeptides: A comparative study on stereoisomers and structural isomers.
- El-Sawy, E. R., Smith, B. J., & Perera, S. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 335–343.
- Lott, R. S., & Chaguturu, M. K. (2000). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 54(6), 392-398.
-
deGruyter. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]
-
Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
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- 9. kilobio.com [kilobio.com]
A Comparative Guide to Coupling Reagent Efficacy for the Synthesis of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of peptide fragments and derivatives is a foundational element of their work. The efficiency and fidelity of peptide bond formation are paramount to achieving high yields and purity of the target molecule. This guide provides an in-depth, objective comparison of the performance of various common coupling reagents for the synthesis of Methyl 2-(2-aminoacetamido)acetate hydrochloride, a glycine dipeptide derivative. The selection of an appropriate coupling reagent is a critical decision that directly influences reaction kinetics, product yield, purity, and the suppression of undesirable side reactions, most notably racemization.[1][2] This guide will explore the mechanistic nuances of several classes of coupling reagents and present supporting data to inform your selection process.
The Critical Role of Coupling Reagents in Peptide Synthesis
The formation of an amide bond between two amino acids is not a spontaneous process. It requires the activation of the carboxylic acid group of one amino acid to facilitate a nucleophilic attack by the amino group of the second.[3] This is the primary function of a coupling reagent. An ideal reagent should facilitate rapid and complete coupling while minimizing side reactions.[2] For the synthesis of this compound, the key reaction is the coupling of an N-protected glycine residue with methyl 2-aminoacetate. While glycine itself is not chiral and therefore not at risk of racemization, understanding the potential for side reactions and the overall efficiency of the coupling reagent remains crucial for a successful synthesis.
Mechanism of Action: A Comparative Overview
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Different classes of reagents activate the carboxylic acid group through distinct intermediates, which in turn influences their reactivity and propensity for side reactions.
Uronium/Aminium Salts: HATU and HBTU
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents used in modern peptide synthesis.[4][5] They function by reacting with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine.
HATU is often considered the "gold standard" due to its high reactivity and ability to suppress racemization.[6][7] Its structure, containing a 7-azabenzotriazole moiety, is believed to contribute to its superior performance by minimizing epimerization.[6] HBTU is also a very efficient coupling reagent, often providing rapid reaction times.[4][8] However, both HATU and HBTU can react with the unprotected N-terminus of a peptide chain if used in excess, leading to a guanidinylation side reaction that terminates the chain.[4][9]
Carbodiimides: EDC/NHS
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), is a "zero-length" crosslinker that facilitates amide bond formation without becoming part of the final product.[10][11] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis.[10][11] The addition of NHS traps this intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine.[10][11] This two-step process improves the overall yield and reduces side reactions.[12] EDC is water-soluble, and its byproducts are also water-soluble, which can simplify purification.[4][10]
Phosphonium Salts: BOP and PyBOP
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was one of the first alternatives to carbodiimides and is known for minimal racemization and reduced asparagine and glutamine dehydration byproducts.[4] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[4][5] (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) was developed as a safer alternative to BOP and exhibits similar high coupling efficiency.[5][13]
Propanephosphonic Anhydride (T3P®)
Propanephosphonic anhydride (T3P) is a versatile and efficient coupling reagent that activates carboxylic acids under mild conditions.[14] It is known for its excellent reaction selectivity, high product purities, high yields, and very low epimerization.[15][16] A key advantage of T3P is that its byproducts are water-soluble, which simplifies the workup and purification process.[14][16][17] The combination of T3P with a mild base like pyridine has been shown to be particularly effective for racemization-prone substrates.[15][18]
Quantitative Comparison of Coupling Reagents
The selection of a coupling reagent should be based on a careful consideration of various performance metrics. The following table summarizes the key characteristics of the discussed reagents.
| Coupling Reagent | Typical Reaction Time | Relative Cost | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Very Fast (minutes to a few hours)[4] | High | Very Low[6] | High efficiency, excellent for hindered couplings, low racemization.[6][19] | High cost, potential for guanidinylation side reaction.[4] |
| HBTU | Fast (as little as 6 minutes)[4] | Moderate-High | Low (further reduced with HOBt)[4] | High efficiency, good solubility.[5][8] | Potential for guanidinylation, can be a skin sensitizer.[4][20] |
| EDC/NHS | Moderate (1-4 hours)[7] | Low-Moderate | Low | Water-soluble byproducts, good for bioconjugation.[3][10] | O-acylisourea intermediate is unstable to hydrolysis.[10][11] |
| T3P® | Fast to Moderate | Moderate | Very Low[14][16] | Water-soluble byproducts, low toxicity, high yields.[14][16][18] | May require a base for optimal performance.[17] |
| PyBOP | Fast to Moderate | High | Low | Safer alternative to BOP, high efficiency.[5] | Higher cost compared to carbodiimides. |
Experimental Protocols
To provide a practical framework for comparison, the following are generalized, step-by-step protocols for a typical coupling reaction to synthesize an N-protected glycine dipeptide ester using each class of reagent.
General Workflow for Peptide Coupling
Protocol 1: HATU Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected glycine (1.0 eq) and Methyl 2-aminoacetate hydrochloride (1.0 eq) in an appropriate solvent (e.g., DMF).
-
Base Addition: Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 5-10 minutes.
-
Coupling Reagent Addition: Add HATU (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/NHS Coupling
-
Activation: In a round-bottom flask, dissolve the N-protected glycine (1.0 eq) and NHS (1.1 eq) in a suitable solvent (e.g., DCM or DMF). Cool the mixture to 0 °C.
-
EDC Addition: Add EDC hydrochloride (1.1 eq) to the cooled solution and stir at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Amine Addition: In a separate flask, dissolve Methyl 2-aminoacetate hydrochloride (1.0 eq) in the reaction solvent and add DIPEA (1.0 eq). Add this solution to the activated ester mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: T3P® Coupling
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected glycine (1.0 eq) and Methyl 2-aminoacetate hydrochloride (1.0 eq) in an appropriate solvent (e.g., ethyl acetate or DMF).
-
Base Addition: Add a suitable base, such as pyridine or DIPEA (3.0 eq), to the mixture.
-
T3P® Addition: Add T3P® (typically as a 50% solution in a solvent like ethyl acetate) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Discussion and Recommendations
The choice of coupling reagent is a critical parameter in the synthesis of this compound and other peptides.
-
For maximum efficiency and speed , especially when dealing with potentially challenging or sterically hindered substrates in other syntheses, HATU is an excellent choice, albeit at a higher cost.[19] Its high reactivity often leads to cleaner reactions and higher yields in shorter timeframes.[6]
-
For a balance of cost-effectiveness and efficiency , HBTU presents a robust option.[4] It is a workhorse in many peptide synthesis labs for good reason.
-
When water-soluble byproducts and ease of purification are a primary concern, EDC/NHS and T3P® are superior choices.[10][14] T3P®, in particular, offers the added benefits of low toxicity and a very low risk of epimerization, making it an increasingly popular "green" chemistry option.[16][18]
-
Given that the target molecule involves the coupling of glycine, the risk of racemization at the activated residue is absent. Therefore, the decision can be more heavily weighted towards factors like cost, reaction time, yield, and ease of work-up. For a straightforward coupling such as this, a more economical option like EDC/NHS or the environmentally friendly T3P® may be highly suitable.
Ultimately, the optimal coupling reagent will depend on the specific priorities of the synthesis, including scale, budget, and desired purity. It is always recommended to perform small-scale trial reactions to determine the most effective reagent and conditions for your specific application.
References
-
Coupling Reagents - Aapptec Peptides. (URL: [Link])
-
Amine to Amide Mechanism - T3P - Common Organic Chemistry. (URL: [Link])
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. (URL: [Link])
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: [Link])
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications. (URL: [Link])
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HBTU - Wikipedia. (URL: [Link])
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WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. (URL: [Link])
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General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. (URL: [Link])
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (URL: [Link])
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Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])
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Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL: [Link])
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APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (URL: [Link])
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Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. (URL: [Link])
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Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (URL: [Link])
-
Optimizing Peptide Coupling: Key Techniques. (URL: [Link])
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Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (URL: [Link])
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Recent development of peptide coupling reagents in organic synthesis. (URL: [Link])
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Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])
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Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (URL: [Link])
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A Comparative Spectroscopic Guide to Methyl 2-(2-aminoacetamido)acetate Hydrochloride and Its Analogs
In the landscape of peptide chemistry and drug development, the precise characterization of small peptide derivatives is paramount. Methyl 2-(2-aminoacetamido)acetate hydrochloride, the methyl ester of the dipeptide glycylglycine in its hydrochloride form, serves as a fundamental building block. Understanding its spectroscopic signature in comparison to its analogs is crucial for researchers in synthesis, quality control, and structural biology. This guide provides an in-depth spectroscopic comparison of this compound with two key analogs: L-Alanylglycine methyl ester hydrochloride and L-Phenylalanylglycine methyl ester hydrochloride. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural nuances that differentiate these molecules.
Introduction to the Analogs
The selection of L-Alanylglycine methyl ester hydrochloride and L-Phenylalanylglycine methyl ester hydrochloride as analogs allows for a systematic evaluation of the influence of the N-terminal amino acid side chain on the spectroscopic properties of the dipeptide ester.
-
This compound (Gly-Gly-OMe·HCl): The simplest dipeptide ester, with a hydrogen atom as the side chain on the N-terminal glycine residue.
-
L-Alanylglycine methyl ester hydrochloride (Ala-Gly-OMe·HCl): Introduces a small, aliphatic methyl group as the side chain.
-
L-Phenylalanylglycine methyl ester hydrochloride (Phe-Gly-OMe·HCl): Features a bulky, aromatic benzyl group as the side chain.
This comparative analysis will demonstrate how subtle changes in molecular structure are reflected in their respective spectra, providing a foundational understanding for the characterization of more complex peptide structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For these peptide derivatives, ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks.
Experimental Protocol: NMR Spectroscopy
A standardized protocol is essential for reproducible results. The following is a general procedure for acquiring high-resolution NMR spectra of dipeptide methyl ester hydrochlorides.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dipeptide methyl ester hydrochloride sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O will exchange with labile protons (N-H and O-H), causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d₆, being aprotic, will allow for the observation of these labile protons.[1][2][3]
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS), for chemical shift referencing.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[4][5]
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Typically 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral width: Typically 0-200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Comparative ¹H NMR Data
The ¹H NMR spectra of these analogs are distinguished primarily by the signals corresponding to the N-terminal amino acid side chain. The protons of the glycine backbone and the methyl ester serve as common reference points.
| Compound | α-CH (Gly) | α-CH (N-term) | -OCH₃ | Side Chain (N-term) | NH/NH₂ | Solvent |
| Gly-Gly-OMe·HCl | ~4.0 ppm (s) | ~3.9 ppm (s) | ~3.7 ppm (s) | - | ~8.3 ppm (br s), ~8.7 ppm (t) | DMSO-d₆ |
| Ala-Gly-OMe·HCl | ~4.0 ppm (d) | ~4.1 ppm (q) | ~3.7 ppm (s) | ~1.4 ppm (d, 3H) | ~8.4 ppm (br s), ~8.8 ppm (t) | DMSO-d₆ |
| Phe-Gly-OMe·HCl | ~3.9 ppm (d) | ~4.2 ppm (dd) | ~3.6 ppm (s) | ~3.1-3.2 ppm (m, 2H), ~7.3 ppm (m, 5H) | ~8.7 ppm (br s), ~8.9 ppm (t) | DMSO-d₆ |
Note: Chemical shifts (δ) are approximate and can vary based on concentration and exact experimental conditions. Data for Gly-Gly-OMe·HCl and Ala-Gly-OMe·HCl are predicted based on analogous structures and fundamental principles of NMR spectroscopy, while data for Phe-Gly-OMe·HCl is based on available experimental data.[6]
Interpretation:
-
Gly-Gly-OMe·HCl: The spectrum is characterized by three singlets for the two α-CH₂ groups and the methyl ester. The two glycine α-CH₂ groups are chemically non-equivalent and thus appear as distinct signals.
-
Ala-Gly-OMe·HCl: The introduction of the alanine methyl group leads to a doublet for these protons and a quartet for the alanine α-CH proton due to spin-spin coupling.
-
Phe-Gly-OMe·HCl: The spectrum becomes more complex with the appearance of multiplets for the benzylic protons of the phenylalanine side chain and signals in the aromatic region (7-8 ppm).[6]
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide complementary information, with the carbon chemical shifts being sensitive to the electronic environment.
| Compound | C=O (Ester) | C=O (Amide) | α-C (Gly) | α-C (N-term) | -OCH₃ | Side Chain (N-term) | Solvent |
| Gly-Gly-OMe·HCl | ~170 ppm | ~168 ppm | ~42 ppm | ~41 ppm | ~52 ppm | - | DMSO-d₆ |
| Ala-Gly-OMe·HCl | ~171 ppm | ~172 ppm | ~42 ppm | ~49 ppm | ~52 ppm | ~17 ppm | DMSO-d₆ |
| Phe-Gly-OMe·HCl | ~169 ppm | ~171 ppm | ~42 ppm | ~53 ppm | ~52 ppm | ~36 ppm (β-C), ~127-135 ppm (Aromatic C's) | DMSO-d₆ |
Note: Chemical shifts (δ) are approximate. Data for Gly-Gly-OMe·HCl and Ala-Gly-OMe·HCl are predicted based on analogous structures and established ¹³C NMR chemical shift ranges, while data for Phe-Gly-OMe·HCl is based on available experimental data.[6][7][8]
Interpretation:
-
The carbonyl carbons of the ester and amide groups resonate at the downfield end of the spectrum (168-172 ppm).
-
The key differentiator is the chemical shift of the N-terminal α-carbon and the presence of signals corresponding to the side-chain carbons. The α-carbon of alanine is shifted downfield compared to glycine due to the inductive effect of the methyl group. This effect is even more pronounced for the α-carbon of phenylalanine.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. For these dipeptide derivatives, the key vibrational bands are associated with the N-H, C=O, and C-N bonds of the peptide backbone and the ester group.
Experimental Protocol: IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10]
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.
Instrumental Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Comparative IR Data
The IR spectra of these compounds are dominated by the characteristic absorptions of the amide and ester functional groups.
| Vibrational Mode | Gly-Gly-OMe·HCl | Ala-Gly-OMe·HCl | Phe-Gly-OMe·HCl |
| N-H Stretch (Ammonium) | ~3100-2800 cm⁻¹ (broad) | ~3100-2800 cm⁻¹ (broad) | ~3100-2800 cm⁻¹ (broad) |
| N-H Stretch (Amide) | ~3300-3200 cm⁻¹ | ~3300-3200 cm⁻¹ | ~3300-3200 cm⁻¹ |
| C=O Stretch (Ester) | ~1740 cm⁻¹ | ~1740 cm⁻¹ | ~1740 cm⁻¹ |
| Amide I (C=O Stretch) | ~1660 cm⁻¹ | ~1660 cm⁻¹ | ~1660 cm⁻¹ |
| Amide II (N-H Bend & C-N Stretch) | ~1550 cm⁻¹ | ~1550 cm⁻¹ | ~1550 cm⁻¹ |
| C-H Stretch (Aromatic) | - | - | ~3030 cm⁻¹ |
| C=C Stretch (Aromatic) | - | - | ~1600, 1495, 1455 cm⁻¹ |
Note: Wavenumbers are approximate. Data is based on typical values for peptide and amino acid ester hydrochlorides.[11][12]
Interpretation:
-
The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the protonated amine (ammonium) group.
-
The ester C=O stretch appears at a higher frequency (~1740 cm⁻¹) than the amide C=O stretch (Amide I band, ~1660 cm⁻¹).
-
The Amide II band, resulting from a combination of N-H bending and C-N stretching, is observed around 1550 cm⁻¹.
-
The spectrum of Phe-Gly-OMe·HCl is distinguished by the presence of weak C-H stretching absorptions above 3000 cm⁻¹ and characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of an acid like formic acid to promote protonation.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
Instrumental Parameters:
-
Mass Spectrometer: An ESI-quadrupole, ESI-time-of-flight (TOF), or ion trap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for these compounds to observe the protonated molecule [M+H]⁺.
-
MS Scan: Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
MS/MS (Tandem Mass Spectrometry): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[13]
Comparative Mass Spectrometry Data
The mass spectra will show the protonated molecular ion [M+H]⁺, which will differ based on the molecular weight of each analog. The fragmentation patterns in MS/MS experiments are particularly informative for sequence determination.
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Gly-Gly-OMe·HCl | C₅H₁₀N₂O₃ | 146.14 | 147.07 | b₁: 58.04, y₁: 90.05 |
| Ala-Gly-OMe·HCl | C₆H₁₂N₂O₃ | 160.17 | 161.09 | b₁: 72.06, y₁: 90.05 |
| Phe-Gly-OMe·HCl | C₁₂H₁₆N₂O₃ | 236.27 | 237.12 | b₁: 148.09, y₁: 90.05 |
Note: Molecular weights and m/z values are for the free base form. Fragment ion masses are for the most common fragments.
Interpretation of Fragmentation:
Peptide fragmentation in CID typically occurs at the amide bond, leading to the formation of b and y ions. The b ions contain the N-terminus, while the y ions contain the C-terminus.
-
The y₁ ion is common to all three analogs (m/z 90.05), corresponding to the protonated glycine methyl ester fragment. This confirms the C-terminal residue is glycine methyl ester in all cases.
-
The b₁ ion is diagnostic of the N-terminal amino acid.
-
For Gly-Gly-OMe, the b₁ ion (protonated amino-acetyl group) has an m/z of 58.04.
-
For Ala-Gly-OMe, the b₁ ion (protonated amino-propanoyl group) has an m/z of 72.06.
-
For Phe-Gly-OMe, the b₁ ion (protonated amino-3-phenylpropanoyl group) has an m/z of 148.09.
-
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach provides a comprehensive characterization of this compound and its analogs.
-
NMR spectroscopy offers detailed structural information, with chemical shifts and coupling patterns being highly sensitive to the nature of the amino acid side chains.
-
IR spectroscopy provides a rapid confirmation of the key functional groups, with the spectra of aromatic analogs showing distinctive features.
-
Mass spectrometry unequivocally determines the molecular weight and, through tandem MS, confirms the amino acid sequence via characteristic fragmentation patterns.
By understanding the principles behind these techniques and the expected spectral features, researchers can confidently identify and differentiate these and other peptide derivatives, ensuring the integrity and purity of their materials in drug discovery and development workflows.
References
- Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 8(10), 584-591.
- Zhang, G., et al. (2013). Table of Contents. The Royal Society of Chemistry.
- Kaspar, H. (2008). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 31(10), 1737-1746.
- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. Creative Proteomics.
- ChemicalBook. (n.d.). L-Alanylglycine methyl ester synthesis. ChemicalBook.
- SpectraBase. (n.d.). Glycine methyl ester hydrochloride. SpectraBase.
- Bio-protocol. (2020). 2.4. NMR Spectroscopy. Bio-protocol, 10(24).
- Thermo Fisher Scientific. (n.d.). L-Phenylalanine methyl ester hydrochloride, 98%. Thermo Fisher Scientific.
- FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI.
- ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC?. ResearchGate.
- ChemicalBook. (n.d.). GLYCYLGLYCINE METHYL ESTER HYDROCHLORIDE. ChemicalBook.
- ChemicalBook. (n.d.). Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). L-Alanine methyl ester hydrochloride(2491-20-5) 13C NMR spectrum. ChemicalBook.
- SpectraBase. (n.d.). Glycine methyl ester hydrochloride - Optional[MS (GC)] - Spectrum. SpectraBase.
- ChemicalBook. (n.d.). L-Alanine methyl ester hydrochloride(2491-20-5) 1H NMR spectrum. ChemicalBook.
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1745.
- Davies, S. G., et al. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Oxford.
- Di Tullio, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2743.
- Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Wikipedia.
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]
- SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). HMDB.
- SpectraBase. (n.d.). L-3-phenylalanine, methyl ester, hydrochloride - Optional[FTIR] - Spectrum. SpectraBase.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). HMDB.
- SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.
- PubMed. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
- NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- ZoBio. (n.d.). NMR sample preparation guidelines. ZoBio.
- PubChem. (n.d.). Alanine methyl ester hydrochloride. PubChem.
- PubMed. (2023). High-throughput infrared spectroscopy for quantification of peptides in drug discovery. PubMed.
- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.
- ResearchGate. (n.d.). How to prepare IR samples?. ResearchGate.
-
YouTube. (2014). How to prepare an IR sample. YouTube. Available at: [Link]
- ChemicalBook. (n.d.). Methyl L-phenylalaninate hydrochloride(7524-50-7) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (n.d.). L-Alanine methyl ester hydrochloride(2491-20-5)IR1. ChemicalBook.
- Chem-Impex. (n.d.). L-Phenylalanine methyl ester hydrochloride. Chem-Impex.
- PubChem. (n.d.). Alanylglycine. PubChem.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
- TCI AMERICA. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. TCI AMERICA.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest.
- SpectraBase. (n.d.). D,L-Alanine methyl ester hydrochloride - Optional[FTIR] - Spectrum. SpectraBase.
- ChemicalBook. (n.d.). Glycine methyl ester hydrochloride(5680-79-5) 1H NMR spectrum. ChemicalBook.
- SpectraBase. (n.d.). L-Alanine methyl ester HCl - Optional[ATR-IR] - Spectrum. SpectraBase.
- Compound Interest. (n.d.). 13-C NMR Chemical Shift Table.pdf. Compound Interest.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of poly(Ala), poly(Gly) and poly(Ala- co -. ResearchGate.
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Biological assay validation for compounds synthesized with Methyl 2-(2-aminoacetamido)acetate hydrochloride
This guide provides an in-depth technical comparison of biological assay validation strategies for novel compounds, with a focus on peptidomimetics synthesized from building blocks such as Methyl 2-(2-aminoacetamido)acetate hydrochloride. As researchers, scientists, and drug development professionals, our goal extends beyond mere synthesis; we must rigorously validate the biological activity of these novel chemical entities. This document offers a framework for designing and executing these critical validation studies, ensuring data integrity and regulatory compliance.
The Central Role of Assay Validation in Drug Discovery
The journey from a synthesized compound to a potential therapeutic is paved with data. The reliability of this data hinges on the validation of the biological assays used for screening and characterization. A well-validated assay provides confidence that the observed biological effects are real and reproducible. For peptidomimetics, which are designed to modulate specific biological pathways, robust assay validation is non-negotiable.[1][2]
This guide will compare three fundamental types of biological assays crucial for the evaluation of novel peptidomimetics:
-
Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell health.
-
Enzyme Inhibition Assays: To quantify the compound's ability to modulate a specific enzyme target.
-
Receptor Binding Assays: To measure the affinity of the compound for its target receptor.
We will explore these assays in the context of a hypothetical peptidomimetic synthesized using this compound, a dipeptide-like building block. Furthermore, we will draw comparisons with alternative synthetic strategies, such as the widely used Fmoc and Boc solid-phase peptide synthesis (SPPS) methodologies, to highlight how the synthetic route can influence the final compound and its subsequent biological evaluation.[3][][]
The Synthetic Landscape: A Brief Comparison
The choice of synthetic strategy impacts not only the efficiency of compound synthesis but also the purity and potential for side products, which can, in turn, affect biological assay results. This compound represents a class of dipeptide building blocks that can be incorporated into larger molecules. However, the dominant methods for peptide and peptidomimetic synthesis are SPPS using either Fmoc or Boc protecting groups.[3][][6]
| Feature | Fmoc-Based SPPS | Boc-Based SPPS |
| α-Amino Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Condition | Mild base (e.g., piperidine) | Strong acid (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu) | Strong acid-labile (e.g., Benzyl) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF) |
| Advantages | Milder conditions, easier automation, broader compatibility with sensitive residues.[][] | Robust for long/difficult sequences, can reduce aggregation.[3][7] |
| Disadvantages | Potential for diketopiperazine formation. | Harsh final cleavage requires specialized equipment. |
The choice between these methods will dictate the purification strategy and the nature of potential impurities, which must be considered when validating biological assays. For the purpose of this guide, we will assume our hypothetical peptidomimetic has been synthesized with high purity, allowing us to focus on the validation of its biological activity.
I. Cell Viability and Cytotoxicity Assays: The First Line of Inquiry
Assessing a compound's effect on cell viability is a critical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
The "Why" Behind the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT into a purple, insoluble formazan.[] The amount of formazan produced is directly proportional to the number of living cells. This assay is favored for its simplicity, high throughput, and cost-effectiveness.
Experimental Workflow: A Self-Validating System
The following diagram illustrates the workflow for a typical MTT assay, designed to be a self-validating system with appropriate controls.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2x concentrated serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][]
Validation Parameters for Cell-Based Assays
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity & Range | The range over which the assay is proportional to the number of viable cells. | R² > 0.98 for cell number vs. absorbance. |
| Precision | The closeness of agreement between a series of measurements. | Intra-assay CV < 15%, Inter-assay CV < 20%. |
| Accuracy | The closeness of the measured value to a known true value. | Recovery of a known concentration of viable cells within 80-120%. |
| Specificity | The ability to assess the analyte in the presence of interfering substances. | No significant interference from the vehicle or assay components. |
| Robustness | The capacity to remain unaffected by small variations in method parameters. | Consistent results with minor changes in incubation time or cell density. |
II. Enzyme Inhibition Assays: Targeting the Molecular Machinery
If the synthesized peptidomimetic is designed to inhibit a specific enzyme, a robust enzyme inhibition assay is required to determine its potency (IC50) and mechanism of action.
The "Why" Behind Enzyme Inhibition Assays
These assays are fundamental to understanding how a compound interacts with its molecular target. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor, we can quantify its inhibitory effect. This is crucial for structure-activity relationship (SAR) studies.[8][9]
Experimental Workflow: A Self-Validating System
Detailed Protocol: Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound dilutions, and enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the signal (e.g., absorbance or fluorescence) generated by the product formation at regular intervals for a set period.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[10][11]
Validation Parameters for Enzyme Inhibition Assays
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity | The reaction rate is linear with respect to time and enzyme concentration. | R² > 0.98 for product formation over time. |
| Precision | Repeatability of IC50 measurements. | Intra-assay CV < 15%, Inter-assay CV < 25%. |
| Z'-factor | A measure of assay quality and suitability for high-throughput screening. | Z' > 0.5. |
| Control Inhibitor Potency | The IC50 of a known inhibitor is consistent with literature values. | IC50 within a 3-fold range of the expected value. |
III. Receptor Binding Assays: Quantifying Target Engagement
For peptidomimetics designed to interact with a specific cell surface or nuclear receptor, radioligand binding assays are the gold standard for determining binding affinity (Ki).
The "Why" Behind Receptor Binding Assays
These assays directly measure the interaction between a compound and its target receptor. They are essential for confirming that a compound binds to the intended target and for quantifying the strength of that interaction. This information is critical for understanding the compound's mechanism of action and for optimizing its structure to improve potency.[12][13][14]
Experimental Workflow: A Self-Validating System
Detailed Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare cell membranes expressing the target receptor, a solution of a radioligand with known affinity for the receptor, and serial dilutions of the test compound.
-
Assay Setup: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with a saturating concentration of a known unlabeled ligand).
-
Incubation: Incubate the tubes at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[12][15]
Validation Parameters for Receptor Binding Assays
| Parameter | Description | Acceptance Criteria (Example) |
| Saturation Binding (Kd, Bmax) | Characterization of the radioligand's binding to the receptor. | Kd and Bmax values are reproducible and consistent with literature. |
| Specificity | The radioligand binds specifically to the target receptor. | >80% of total binding is specific at the Kd concentration of the radioligand. |
| Precision | Repeatability of Ki measurements. | Intra-assay CV < 20%, Inter-assay CV < 30%. |
| Control Compound Affinity | The Ki of a known ligand is consistent. | Ki within a 3-fold range of the expected value. |
Conclusion: A Unified Approach to Validation
The validation of biological assays is a cornerstone of drug discovery, providing the reliable data needed to advance promising compounds. While the synthesis of novel peptidomimetics, potentially using building blocks like this compound, is a feat of medicinal chemistry, it is the rigorous and systematic validation of their biological activity that truly determines their therapeutic potential. By employing self-validating experimental designs and adhering to established validation parameters for cell-based, enzyme, and receptor binding assays, researchers can ensure the integrity of their findings and make informed decisions on the path to developing new medicines.
References
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- BOC Sciences. (n.d.).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.).
- Danishefsky, S. J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- PeptaNova. (n.d.). Peptide Building Blocks.
- BenchChem. (2025). An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Protecting Groups.
- Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
- Marin Biologic Laboratories. (n.d.).
- Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Google Patents. (n.d.). US20130338337A1 - Boc and fmoc solid phase peptide synthesis.
- Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Sterling Pharma Solutions. (2024).
- Krzciuk-Gula, J., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 729-744.
- Wikipedia. (n.d.). Ligand binding assay.
- ResearchGate. (n.d.). Fmoc protected peptoid building blocks synthesized and used in this study.
- Liu, Y., et al. (2023). Evaluation of a Cell-Based Potency Assay for Detection of the Potency of TrenibotulinumtoxinE® (TrenibotE). Toxins, 15(3), 205.
- Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes.
- Dispendix. (2024).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- LGC Standards. (n.d.). Focus on FMOC chemistry.
- Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS.
- Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3875-3884.
- Revvity. (n.d.). Radiometric Ligand-Binding Assays.
- Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
- Stanford Libraries. (2013). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists.
- Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Google Patents. (n.d.).
- Sousa, S. F., et al. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Applied Sciences, 11(20), 9548.
- Google Patents. (n.d.).
- Patsnap Eureka. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Chida, N., et al. (1998). Total synthesis and development of bioactive natural products. Journal of the Brazilian Chemical Society, 9(4), 305-321.
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- Sakamoto, T., et al. (2016). Systematic evaluation of methyl ester bioisosteres in the context of developing alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV-1 chemotherapy. Bioorganic & Medicinal Chemistry, 24(14), 3218-3232.
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Purity assessment of Methyl 2-(2-aminoacetamido)acetate hydrochloride by different analytical techniques
A Comparative Guide to the Purity Assessment of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
In the landscape of pharmaceutical development and manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. This compound, a key building block in the synthesis of more complex molecules, is no exception. Its purity profile can significantly impact the downstream synthesis, potentially introducing impurities that could compromise the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of four orthogonal analytical techniques for the comprehensive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Potentiometric Titration.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to make informed decisions for their analytical strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable purity determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
HPLC is the quintessential technique for separating and quantifying components in a mixture, making it indispensable for identifying and measuring process-related impurities and degradation products.[1] For a polar, water-soluble compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP-HPLC) method with an appropriate ion-pairing agent can be employed for effective separation.
Causality in Method Development
The choice of a mixed-mode or HILIC column is predicated on the polar nature of the analyte. Traditional C18 columns often provide insufficient retention for such polar compounds. A mobile phase consisting of a high organic content with a small percentage of aqueous buffer allows for retention on a polar stationary phase. The inclusion of an acid like phosphoric or formic acid in the mobile phase serves to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. UV detection is suitable as the amide bond provides a chromophore, though at a low wavelength (around 200-210 nm).
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A mixed-mode or HILIC column, such as a Primesep 100, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient is often necessary to elute both the main component and any less polar impurities. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-17 min: Hold at 50% B
-
17-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of this compound in the mobile phase starting condition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment
Unlike chromatographic techniques that provide a relative purity based on peak area, qNMR is a primary analytical method capable of determining the absolute purity of a substance without the need for a reference standard of the analyte itself. The principle lies in the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.
Causality in Method Development
The choice of an internal standard is critical. It must be of high purity, stable, not reactive with the analyte, and have a simple spectrum with at least one signal that does not overlap with any analyte signals. Maleic acid is a suitable choice for this application. Deuterated water (D₂O) is an appropriate solvent as the hydrochloride salt is water-soluble. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred for better signal dispersion and sensitivity.
Experimental Protocol: ¹H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (≥ 400 MHz).
-
Internal Standard: Certified Maleic Acid.
-
Solvent: Deuterium Oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl ester protons) and a signal from the internal standard (the two olefinic protons of maleic acid).
-
-
Purity Calculation:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Workflow Diagram
Caption: qNMR Purity Analysis Workflow.
Mass Spectrometry (MS): For Impurity Identification
While HPLC can detect and quantify impurities, it does not inherently identify them. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of unknown impurities.[2] It provides mass-to-charge ratio (m/z) information, which can reveal the molecular weight of an impurity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, enabling the determination of the elemental composition.
Causality in Method Development
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like the target compound. Operating in positive ion mode is logical due to the presence of the amine group, which is readily protonated. The LC method can be similar to the one described for HPLC, but using a volatile mobile phase modifier like formic acid instead of phosphoric acid is essential for MS compatibility.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).
-
LC Conditions: Similar to the HPLC method, but with 0.1% formic acid in the mobile phase instead of phosphoric acid.
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS Acquisition:
-
Perform a full scan to detect all ions within a specified mass range (e.g., m/z 50-500).
-
For structural information, perform tandem MS (MS/MS) experiments. This involves isolating an impurity ion, fragmenting it, and analyzing the resulting fragment ions.
-
-
Data Analysis:
-
Extract the accurate mass of any detected impurities from the full scan data.
-
Use software to propose elemental compositions for the impurities.
-
Analyze the fragmentation patterns from MS/MS spectra to deduce the structure of the impurities.
-
Workflow Diagram
Caption: LC-MS Impurity Identification Workflow.
Potentiometric Titration: Assay of the Hydrochloride Salt
Potentiometric titration is a classic and robust method for determining the concentration of an acidic or basic substance. For this compound, this technique can be used to perform an assay of the hydrochloride salt content. The method involves titrating the acidic hydrochloride with a standardized strong base, such as sodium hydroxide, and monitoring the pH change with an electrode. The equivalence point, where the moles of base equal the moles of acid, is determined from the inflection point of the titration curve.
Causality in Method Development
This is an acid-base titration. The hydrochloride salt of the amine makes the molecule acidic in aqueous solution. Titrating with a strong base (NaOH) allows for a sharp and easily detectable inflection point in the pH curve. The use of a pH meter and electrode provides a more objective and precise determination of the endpoint compared to a colorimetric indicator. The procedure is based on well-established principles of acid-base chemistry.[3]
Experimental Protocol: Acid-Base Titration
-
Instrumentation: An autotitrator or a manual setup with a pH meter and a burette.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample (e.g., 100-150 mg) into a beaker.
-
Dissolve in a sufficient volume of deionized water (e.g., 50 mL).
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode in the sample solution.
-
Titrate the solution with the standardized 0.1 M NaOH, recording the pH value after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).
-
Calculate the purity (as the hydrochloride salt) based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
-
Workflow Diagram
Caption: Potentiometric Titration Workflow.
Comparative Summary of Analytical Techniques
The choice of analytical technique depends on the specific question being asked. For routine quality control, HPLC is often sufficient. For establishing a primary standard or for orthogonal purity confirmation, qNMR is unparalleled. For identifying unknown impurities, LC-MS is essential. Potentiometric titration offers a simple, cost-effective method for assaying the salt form.
| Parameter | HPLC-UV | qNMR | LC-MS | Potentiometric Titration |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Mass-to-Charge Ratio | Acid-Base Neutralization |
| Primary Use | Impurity Profiling & Quantification | Absolute Purity & Assay | Impurity Identification | Assay of Hydrochloride Salt |
| Selectivity | High (for separation) | High (structural) | Very High (mass & structure) | Low (titrates all acids) |
| Sensitivity | High (ppm levels) | Moderate (requires mg) | Very High (ppb levels) | Low (requires significant mass) |
| Quantification | Relative (% Area) or External Std. | Absolute (Primary Method) | Relative or with Isotope Std. | Absolute (Assay) |
| Throughput | Moderate | Low | Moderate | High |
| Cost (Instrument) | Moderate | High | Very High | Low |
| Regulatory Standing | Standard QC method[2] | Primary method, strong validation | Required for impurity ID[4] | Pharmacopoeial assay method |
Conclusion and Regulatory Context
A comprehensive purity assessment of this compound requires a multi-faceted approach. No single technique can provide all the necessary information. In a regulatory environment, such as when dealing with pharmaceutical starting materials, a combination of these techniques is often employed.
According to ICH Q3A(R2) guidelines, impurities in new drug substances must be reported, identified, and qualified based on established thresholds, which are often linked to the maximum daily dose of the final drug.[4][5][6] For instance, for a drug substance with a maximum daily dose of up to 2g, the identification threshold for an impurity is typically 0.10%.[5] This necessitates the use of a sensitive method like HPLC for detection and a specific method like LC-MS for identification if an unknown impurity exceeds this threshold.
The FDA also emphasizes the importance of controlling the quality and purity of starting materials to ensure the quality of the final API.[7][8][9] A robust analytical strategy, employing orthogonal techniques as described in this guide, provides a high degree of confidence in the material's quality. The combination of a high-selectivity separation technique (HPLC), an absolute quantification method (qNMR), a specific identification tool (MS), and a classic assay method (titration) constitutes a self-validating system that ensures the purity, safety, and consistency of this critical intermediate.
References
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SIELC Technologies. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Available from: [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]
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European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]
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ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Available from: [Link]
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SIELC Technologies. Separation of Glycine, N-methyl-, methyl ester, hydrochloride on Newcrom R1 HPLC column. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride. Available from: [Link]
-
YouTube. Impurities in new drug substance| ICH Q3A(R2). Available from: [Link]
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ResearchGate. Differential Electrolytic Potentiometric Determination of Some Amino Acids in Dosage Forms. Available from: [Link]
-
National Center for Biotechnology Information. Differential electrolytic potentiometric determination of some amino acids in dosage forms. Available from: [Link]
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U.S. Food and Drug Administration. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. Available from: [Link]
-
DSI InPharmatics. Regulatory Starting Materials and ICHQ Guidelines. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available from: [Link]
-
U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available from: [Link]
-
ComplianceOnline. Understanding the Current FDA Requirements for Raw Materials and Components. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031246). Available from: [Link]
-
ResearchGate. Glycine methyl ester hydrochloride. Available from: [Link]
-
Scribd. Laboratory 2 Potentiometric Titration of Amino Acids. Available from: [Link]
-
Pharmaceutical Technology. Drug Substance Starting Material Selection. Available from: [Link]
-
The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Available from: [Link]
-
ResearchGate. Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Available from: [Link]
-
PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Available from: [Link]
-
ResearchGate. A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B (Methyl[2-[(2, 6-dichlorophenyl)amino] phenyl]acetate) in Aceclofenac Bulk Drug. Available from: [Link]
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University of Regensburg. methyl acetate (NMR Spectrum). Available from: [Link]
-
U.S. Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methyl. Available from: [Link]
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A Head-to-Head Comparison of Synthetic Routes to Methyl 2-(2-aminoacetamido)acetate Hydrochloride
Introduction
Methyl 2-(2-aminoacetamido)acetate hydrochloride, also known as glycylglycine methyl ester hydrochloride, is a fundamental dipeptide ester with significant applications in biochemical research and pharmaceutical development. Its utility as a building block in more complex peptide synthesis and as a simple model for studying peptide structure and function necessitates efficient and reliable synthetic methodologies. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this compound: direct esterification of glycylglycine and stepwise peptide coupling. This analysis, grounded in established chemical principles and supported by experimental data from the literature, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.
Route 1: Direct Esterification of Glycylglycine
This approach is a straightforward, one-pot synthesis that involves the direct reaction of commercially available glycylglycine with methanol in the presence of an acid catalyst. The acid protonates the carboxylic acid group of glycylglycine, making it more susceptible to nucleophilic attack by methanol. The resulting product is the hydrochloride salt of the methyl ester.
Mechanism and Rationale
The core of this method lies in the Fischer-Speier esterification reaction. Anhydrous acidic conditions are crucial to protonate the carboxyl group, thereby activating it, and to prevent the hydrolysis of the ester product. The amine group of glycylglycine is protonated to form the ammonium salt, which protects it from participating in side reactions. Common reagents for generating anhydrous HCl in methanol include thionyl chloride (SOCl₂), acetyl chloride, and bubbling dry hydrogen chloride gas through the methanol. An alternative mild method involves the use of trimethylsilyl chloride (TMSCl).[1]
Key Experimental Considerations
The choice of acid catalyst is a critical determinant of the reaction's efficiency and safety. Thionyl chloride is highly effective but requires careful handling due to its corrosive nature and the evolution of sulfur dioxide and hydrogen chloride gases.[2] The use of dry HCl gas provides a clean source of acid but requires specialized equipment. Trimethylchlorosilane offers a milder alternative, reacting with methanol to generate HCl in situ under less harsh conditions.[1]
Potential Side Reactions
A potential side reaction in the direct esterification of dipeptides is the acid-catalyzed hydrolysis of the peptide bond, although under anhydrous conditions, this is generally minimized.[3] If the reaction is not carried out under strictly anhydrous conditions, the yield will be significantly reduced due to the equilibrium shifting back towards the reactants.
Route 2: Stepwise Peptide Coupling
This route is a more controlled, multi-step approach that is a cornerstone of traditional solution-phase peptide synthesis. It involves the protection of the amino group of the N-terminal glycine, activation of its carboxyl group, coupling with the methyl ester of the C-terminal glycine, and subsequent deprotection of the N-terminal amino group.
Mechanism and Rationale
This strategy offers greater control over the reaction and prevents the formation of polymeric byproducts. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the N-terminal glycine ensures that only the desired peptide bond is formed.[4] The carboxyl group of the Boc-protected glycine is then activated using a coupling agent, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[5] The activated Boc-glycine is then reacted with glycine methyl ester hydrochloride in the presence of a base to neutralize the hydrochloride salt and facilitate the coupling reaction. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.
Key Experimental Considerations
The choice of coupling agent and reaction conditions is crucial for achieving high yields and purity. DCC is a widely used and cost-effective coupling agent, but it produces a dicyclohexylurea (DCU) byproduct that can be challenging to remove completely.[5] Alternative coupling reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) can offer higher coupling efficiencies and easier purification, albeit at a higher cost.[6][7]
Potential Side Reactions
A primary concern in peptide coupling is racemization of the activated amino acid. For glycine, which is achiral, this is not an issue. However, the formation of N-acylurea as a byproduct of the reaction between the activated carboxylic acid and DCC can reduce the yield of the desired dipeptide.[8] Incomplete reactions and difficulties in removing the DCU byproduct are also common challenges.
Head-to-Head Comparison
| Feature | Route 1: Direct Esterification | Route 2: Stepwise Peptide Coupling |
| Number of Steps | One-pot synthesis | Multi-step (protection, coupling, deprotection) |
| Reagents | Glycylglycine, Methanol, Acid Catalyst (e.g., SOCl₂, TMSCl) | Boc-Glycine, Glycine Methyl Ester HCl, Coupling Agent (e.g., DCC), Base, Deprotection Agent (e.g., TFA/HCl) |
| Typical Yields | Generally high (often >90% for similar amino acid esterifications)[2][9] | Good to high, but can be lower due to multiple steps and purification losses. |
| Purity & Purification | Product is often crystalline and can be purified by recrystallization. | Purification can be more complex due to byproducts like DCU, requiring chromatography. |
| Scalability | Generally more straightforward to scale up due to fewer steps. | Can be scaled up, but requires careful management of each step and purification. |
| Cost-Effectiveness | Generally more cost-effective due to fewer reagents and steps. | Higher cost due to protecting groups, coupling agents, and multiple solvents. |
| Safety Considerations | Use of corrosive and hazardous reagents like thionyl chloride requires caution. | Handling of coupling agents and deprotection acids requires appropriate safety measures. |
| Versatility | Limited to the synthesis of esters from existing peptides. | Highly versatile and can be adapted for the synthesis of a wide range of peptides. |
Experimental Protocols
Protocol for Route 1: Direct Esterification using Thionyl Chloride
Materials:
-
Glycylglycine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Dry Diethyl Ether
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a calcium chloride drying tube, suspend glycylglycine (e.g., 13.2 g, 0.1 mol) in anhydrous methanol (150 mL).
-
Cool the suspension in an ice bath with stirring.
-
Slowly add thionyl chloride (e.g., 11 mL, 0.15 mol) dropwise to the stirred suspension over 30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Add dry diethyl ether to the resulting residue to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
Protocol for Route 2: Stepwise Peptide Coupling using Boc-Glycine and DCC
Materials:
-
Boc-Glycine
-
Glycine methyl ester hydrochloride[1]
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate
-
Anhydrous HCl in dioxane or trifluoroacetic acid (TFA) for deprotection
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure: Step 1: Coupling Reaction
-
Dissolve Boc-Glycine (e.g., 1.75 g, 10 mmol) and HOBt (1.53 g, 11 mmol) in anhydrous DCM (50 mL) in a round-bottom flask with a magnetic stir bar.
-
In a separate flask, suspend glycine methyl ester hydrochloride (1.26 g, 10 mmol) in anhydrous DCM (30 mL) and cool in an ice bath.
-
Add triethylamine (1.4 mL, 10 mmol) dropwise to the suspension of glycine methyl ester hydrochloride until the solid dissolves.
-
Add the neutralized glycine methyl ester solution to the Boc-Glycine solution.
-
Cool the combined solution in an ice bath and add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (20 mL) dropwise.
-
Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Boc-protected dipeptide ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-Gly-Gly-OMe in a minimal amount of a suitable solvent like ethyl acetate or dioxane.
-
Add a solution of anhydrous HCl in dioxane (e.g., 4 M) or a solution of TFA in DCM (e.g., 25-50% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Triturate the residue with dry diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion and Recommendations
Both direct esterification and stepwise peptide coupling are viable methods for the synthesis of this compound, each with its own set of advantages and disadvantages.
Route 1 (Direct Esterification) is the more atom-economical and cost-effective choice for large-scale production where simplicity and a reduced number of synthetic steps are paramount. Its one-pot nature makes it an attractive option for straightforward synthesis, provided that appropriate safety precautions are taken when handling corrosive acid catalysts.
Route 2 (Stepwise Peptide Coupling) offers superior control and is the preferred method when the highest purity is required, or when this synthesis is part of a larger project involving the synthesis of more complex peptides. While it is more labor-intensive and costly, the ability to purify intermediates and the wide range of available coupling reagents make it a more versatile and often more reliable method for achieving high-purity final products.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, purity specifications, available resources, and the context of the broader research objectives.
References
-
Organic Syntheses Procedure for glycine ethyl ester hydrochloride. Available at: [Link]
-
PrepChem. Synthesis of (a) Boc-Leu-Gly-OMe. Available at: [Link]
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Available at: [Link]
-
Patsnap. Continuous synthesis method of glycine methyl ester hydrochloride. Available at: [Link]
-
AAPPTEC. Side Reactions in - Peptide Synthesis. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-Boc-N-methyl Glycine Methyl Ester. Available at: [Link]
- Google Patents. A kind of preparation method of high-purity glycine ester hydrochloride.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ResearchGate. Comparison of coupling reagents for synthesis of ZGly-MPBrGOMe in... Available at: [Link]
-
AAPPTEC. Coupling Reagents. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
Scribd. Side Reactions in Peptide Synthesis. Available at: [Link]
-
ResearchGate. I. Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions. Available at: [Link]
-
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Available at: [Link]
-
PubMed. Methyl esterification assisted MALDI FTMS characterization of the orcokinin neuropeptide family. Available at: [Link]
- Google Patents. Preparation method of Boc-glycine.
-
Chu-肽生物科技. This compound. Available at: [Link]
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ResearchGate. Excess and deviation properties of {(glycylglycine + ZnCl 2) in aqueous methanol} mixtures. Available at: [Link]
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ResearchGate. Esterification of amino acids with methanol in the presence of TMSCl. Available at: [Link]
-
PubChem. (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Available at: [Link]
-
ElectronicsAndBooks. THE SUCCESSFUL SYNTHESIS OF GLYCYL-GLYCINE PEPTIDE BONDS VIA THE EXCESS MIXED. Available at: [Link]
-
ResearchGate. Thermochemistry of dissolution of glycine, glycylglycine, and diglycylglycine in a mixed solvent water-dimethyl sulfoxide at 298.15 K. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to Confirming the Stereochemistry of Methyl 2-(2-aminoacetamido)acetate Hydrochloride Derivatives
In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity.[1][2][3][4] For molecules such as Methyl 2-(2-aminoacetamido)acetate hydrochloride and its derivatives, which possess chiral centers, the unequivocal assignment of absolute configuration is a cornerstone of regulatory compliance and successful drug design.[5] This guide provides a comparative analysis of key analytical techniques for this purpose, offering insights into their underlying principles, practical applications, and the causality behind experimental choices.
The challenge in distinguishing enantiomers lies in their identical physical properties in a non-chiral environment.[1][6] Therefore, specialized chiral techniques are necessary to elucidate their distinct spatial arrangements.[5][7] Here, we will delve into three powerful and complementary methods: X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[8][9][10] The technique relies on the diffraction pattern produced when a single, well-ordered crystal is irradiated with X-rays.
Causality Behind the Choice: When an unambiguous, solid-state structure is required, X-ray crystallography is the method of choice. It provides a complete picture of the molecule's connectivity and spatial arrangement, leaving no doubt as to the relative and absolute configuration of all stereogenic centers.[8][10]
Experimental Protocol:
-
Crystal Growth: The primary and often most challenging step is growing a single crystal of the this compound derivative of suitable size and quality. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.
-
Determination of Absolute Configuration: To determine the absolute configuration, anomalous dispersion (or resonant scattering) is utilized.[6] This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is a critical value calculated during refinement that indicates the correctness of the assigned absolute configuration. A value close to 0 indicates the correct assignment, while a value near 1 suggests the inverted structure is correct.[11]
Data Presentation:
| Parameter | Description | Typical Value for Unambiguous Assignment |
| Crystal System | The symmetry of the crystal lattice. | Varies |
| Space Group | The specific symmetry elements of the crystal. | One of the 65 chiral (Sohncke) groups[6] |
| Flack Parameter | A value indicating the correctness of the absolute configuration. | < 0.1 for enantiopure compounds[11] |
| Resolution | The level of detail in the electron density map. | < 1.0 Å |
Visualization:
Caption: Workflow for determining absolute configuration using X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Enantiomeric Separation and Quantification
Chiral HPLC is a powerful technique for separating enantiomers, which is essential for determining enantiomeric purity and can be used to assign absolute configuration by comparison to a known standard.[12][13][14] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[12][15]
Causality Behind the Choice: When the primary goal is to determine the ratio of enantiomers (enantiomeric excess) or to isolate them for further analysis, chiral HPLC is the preferred method. It is a highly sensitive and reproducible technique that can be readily implemented in most analytical laboratories.[14][16]
Experimental Protocol:
-
Column Selection: The choice of CSP is critical and is based on the functional groups present in the analyte. For amino acid derivatives like Methyl 2-(2-aminoacetamido)acetate, polysaccharide-based (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are often effective.[3][12][13]
-
Mobile Phase Optimization: The mobile phase composition (a mixture of solvents like hexane and an alcohol) is optimized to achieve the best separation (resolution) of the enantiomeric peaks.
-
Sample Preparation: The this compound derivative is dissolved in a suitable solvent and injected into the HPLC system.
-
Data Analysis: The chromatogram will show two separate peaks if both enantiomers are present. The area under each peak is proportional to the concentration of that enantiomer. The absolute configuration can be assigned by injecting a pure sample of a known enantiomer and comparing its retention time.
Data Presentation:
| Parameter | Description | Ideal Value |
| Retention Time (tR) | The time it takes for each enantiomer to elute from the column. | Different for each enantiomer |
| Resolution (Rs) | A measure of the degree of separation between the two enantiomeric peaks. | > 1.5 (baseline separation)[12] |
| Selectivity (α) | The ratio of the retention factors of the two enantiomers. | > 1.1 |
| Enantiomeric Excess (ee%) | The percentage of one enantiomer in excess of the other. | Calculated from peak areas |
Visualization:
Caption: Workflow for enantiomeric separation using chiral HPLC.
NMR Spectroscopy: Probing the Chiral Environment in Solution
While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can create a diastereomeric environment, leading to distinct NMR signals for each enantiomer.[1][17][18] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used CDA for determining the absolute configuration of alcohols and amines.[19][20][21][22][23]
Causality Behind the Choice: NMR-based methods are particularly valuable when crystallization for X-ray analysis is not feasible. The Mosher's acid method, for instance, allows for the determination of absolute configuration in solution and requires only small amounts of sample.[21][23]
Experimental Protocol (Mosher's Amide Analysis):
-
Derivatization: The amino group of the Methyl 2-(2-aminoacetamido)acetate derivative is reacted separately with both (R)- and (S)-Mosher's acid chloride to form a pair of diastereomeric amides.[19][22]
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric products.
-
Data Analysis: The chemical shifts (δ) of the protons near the newly formed stereocenter are compared between the two spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced based on the established Mosher's model.[20][22]
Data Presentation:
| Proton Group | δ for (R)-Mosher's Amide (ppm) | δ for (S)-Mosher's Amide (ppm) | Δδ (δS - δR) |
| Protons on side A | ... | ... | Negative |
| Protons on side B | ... | ... | Positive |
Note: The signs of Δδ values are used to assign the absolute configuration based on the spatial arrangement of substituents around the stereocenter.
Visualization:
Sources
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- 2. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
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From Benchtop to Biology: A Comparative Guide to In Vitro and In Vivo Stability of Peptidomimetics Derived from Methyl 2-(2-aminoacetamido)acetate hydrochloride
Introduction: The Quest for Durable Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high specificity and potency.[1] However, their clinical utility is often hampered by inherent weaknesses, primarily their rapid degradation by proteases in the body, leading to short in vivo half-lives and poor bioavailability.[2][3][4] To overcome these limitations, medicinal chemists have turned to peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced stability and improved pharmacokinetic properties.[5][6][7]
This guide focuses on peptidomimetics derived from the versatile scaffold, Methyl 2-(2-aminoacetamido)acetate hydrochloride. We will provide an in-depth, objective comparison of the methodologies used to assess their stability in controlled laboratory settings (in vitro) versus within a living organism (in vivo). Understanding the correlation—and the frequent disparities—between these two assessment paradigms is critical for researchers, scientists, and drug development professionals aiming to design the next generation of robust and effective therapeutics.[8]
Part 1: The Rationale for Stability Testing — Why It Matters
The journey of a drug from administration to its target is fraught with metabolic challenges. For a peptidomimetic to be effective, it must resist degradation long enough to reach its site of action in sufficient concentration.[2] The primary threats are proteolytic enzymes—exopeptidases that cleave terminal amino acids and endopeptidases that cut within the sequence—which are abundant in the gastrointestinal tract, blood, and various tissues.[9][10]
Stability testing, therefore, is not merely a box-checking exercise; it is a fundamental component of the drug discovery process that informs critical decisions. Early-stage in vitro assays serve as a cost-effective, high-throughput method to rank and prioritize candidate molecules, while later-stage in vivo studies provide the definitive assessment of a compound's real-world performance.[11]
Part 2: In Vitro Stability Assessment — Simulating the Biological Milieu
In vitro stability assays provide the first glimpse into a peptidomimetic's resilience. These tests are designed to simulate specific biological compartments where the drug is likely to encounter metabolic enzymes. The causality behind selecting these assays is to isolate and evaluate susceptibility to the major pathways of degradation.
Key In Vitro Experimental Protocols
1. Plasma Stability Assay:
-
Rationale: This assay assesses a compound's stability in the bloodstream, where it is exposed to a host of circulating proteases.[10] It is a primary indicator of how long a drug will survive after systemic administration.
-
Methodology:
-
Preparation: Prepare a stock solution of the test peptidomimetic in a suitable solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to fresh plasma (human, rat, or mouse) to a final concentration of 1-10 µM. Incubate the mixture at 37°C with gentle agitation.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates plasma proteins.[12]
-
Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: The percentage of the compound remaining at each time point is plotted, and the half-life (t½) in plasma is calculated.
-
2. Liver Microsomal Stability Assay:
-
Rationale: The liver is the primary site of drug metabolism. This assay uses liver microsomes, which are vesicle-like artifacts rich in Cytochrome P450 (CYP) enzymes, to predict the rate of hepatic (liver) clearance.[11] While peptides are often cleared by proteolysis, modifications in peptidomimetics can sometimes render them susceptible to CYP-mediated metabolism.[11]
-
Methodology:
-
Preparation: A reaction mixture is prepared containing liver microsomes, a NADPH-regenerating system (cofactor for CYP enzymes), and phosphate buffer.
-
Incubation: The mixture is pre-warmed to 37°C before adding the test peptidomimetic. The incubation proceeds at 37°C.
-
Time Points & Quenching: Aliquots are taken and quenched at various time points, similar to the plasma stability assay.
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance is used to calculate the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for that specific compound.
-
3. Protease Challenge Assay:
-
Rationale: To understand susceptibility to specific key enzymes, peptidomimetics can be challenged directly with isolated proteases like trypsin or chymotrypsin, which are abundant in the digestive system.[13] This is particularly relevant for orally administered drug candidates.
-
Methodology:
-
Incubation: The test compound is incubated at 37°C in a buffered solution with a known concentration of a specific protease (e.g., trypsin).
-
Analysis: The reaction is monitored over time using LC-MS/MS to measure the disappearance of the parent compound and identify cleavage products.
-
Data Interpretation: The results indicate specific liabilities in the peptidomimetic's structure, guiding further chemical modifications to enhance stability.[14]
-
Caption: High-level workflow for in vitro stability assessment.
Hypothetical In Vitro Data Summary
To illustrate, consider three hypothetical peptidomimetics derived from the core scaffold.
| Compound ID | Plasma Stability (t½, min) | Microsomal Stability (CLint, µL/min/mg) | Trypsin Stability (% remaining @ 2h) |
| PM-001 | > 240 | 5 | 95% |
| PM-002 | 45 | 85 | 88% |
| PM-003 | 180 | 12 | 15% |
Part 3: In Vivo Stability Assessment — The Definitive Test
While in vitro assays are invaluable for screening, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs within a living organism.[2] In vivo studies, typically conducted in rodent models (e.g., mice or rats), are the gold standard for determining a drug's true pharmacokinetic (PK) profile.[15]
Key In Vivo Experimental Protocol
1. Rodent Pharmacokinetic (PK) Study:
-
Rationale: This experiment measures the concentration of the drug in the bloodstream over time after administration, providing key parameters like half-life, clearance, and bioavailability.
-
Methodology:
-
Dosing: Two groups of animals are typically used. One group receives the peptidomimetic intravenously (IV) to determine its properties once in circulation. The other receives it orally (PO) or subcutaneously (SC) to assess absorption and bioavailability.
-
Blood Sampling: Small blood samples are collected from each animal at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentration of the peptidomimetic in each plasma sample is quantified using a validated LC-MS/MS method. This validation is a self-validating system, ensuring the accuracy and precision of the data.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Caption: Standard workflow for a preclinical in vivo PK study.
Hypothetical In Vivo Data Summary
Following the same hypothetical compounds:
| Compound ID | Route | Half-Life (t½, h) | Clearance (CL, mL/min/kg) | Bioavailability (F%) |
| PM-001 | IV | 4.5 | 15 | N/A |
| PM-002 | IV | 0.8 | 95 | N/A |
| PM-003 | IV | 3.2 | 22 | N/A |
| PM-003 | PO | - | - | < 1% |
Part 4: The Comparison — Bridging the In Vitro-In Vivo Gap
The ultimate goal is to establish a robust In Vitro-In Vivo Correlation (IVIVC), where in vitro results can reliably predict in vivo performance.[16][17] Let's analyze our hypothetical data:
-
PM-001 (The Ideal Candidate): Showed excellent stability across all in vitro assays (>240 min in plasma, low microsomal clearance, high trypsin resistance). This translated well in vivo, with a long half-life of 4.5 hours and moderate clearance. This represents a strong IVIVC.
-
PM-002 (The Rapidly Cleared Compound): The poor in vitro stability (t½ of 45 min in plasma, high microsomal clearance) was a strong predictor of its in vivo fate. It was cleared very rapidly in vivo with a short half-life of 0.8 hours. This is another example of good correlation, where the in vitro screen successfully flagged a poor candidate.
-
PM-003 (The Discrepancy): This compound presents the most interesting case. It appeared stable in plasma and had low microsomal clearance, suggesting it should perform well in vivo. However, it was rapidly degraded by trypsin, a hint of a specific liability. While its IV half-life was reasonable (3.2 hours), its oral bioavailability was less than 1%. The in vitro trypsin assay correctly predicted that the compound would not survive the proteolytic environment of the gastrointestinal tract, a crucial insight that the plasma and microsomal assays missed.
Why Discrepancies Occur:
-
Metabolic Pathways: In vitro systems are simplified. A compound might be stable against CYPs in microsomes but be a substrate for other enzymes (e.g., esterases, other proteases) present in whole blood or tissues.[10][11]
-
Tissue Distribution & Excretion: In vivo clearance is not just metabolism; it also includes excretion through the kidneys and biliary system, factors not measured by in vitro metabolic assays.
-
Plasma Protein Binding: Extensive binding to plasma proteins like albumin can protect a peptide from degradation in vivo, potentially leading to a longer half-life than predicted by in vitro assays.[12]
Caption: Conceptual model of an In Vitro-In Vivo Correlation.
Conclusion and Strategic Outlook
The stability assessment of peptidomimetics is a multi-faceted process that requires a logical progression from simplified systems to the complexity of a whole organism.
-
In vitro assays are indispensable high-throughput tools for initial screening and rank-ordering of candidates. They provide crucial, mechanistic insights into specific metabolic liabilities.
-
In vivo studies are the definitive test of a drug's performance, integrating all ADME processes to reveal the true pharmacokinetic profile.[18]
For researchers developing peptidomimetics from scaffolds like this compound, the key is not to view these methods in isolation but as complementary parts of a whole. Discrepancies between in vitro and in vivo data are not failures but learning opportunities that deepen our understanding of a molecule's behavior and guide more intelligent and efficient drug design.
References
-
Beeley, N. (1994). Peptidomimetics and small-molecule drug design: towards improved bioavailability and in vivo stability. Trends in Biotechnology, 12(6), 213-6. [Link]
-
Bibi, S., et al. (2015). In vitro–in vivo correlation from lactide-co-glycolide polymeric dosage forms. Journal of Pharmaceutical Sciences. [Link]
-
Di, L. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]
-
Evers, A., et al. (2020). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. [Link]
-
Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
-
Hosseinzadeh, P., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
-
Jacobson, O., et al. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Polymers. [Link]
-
Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]
-
Linder, K., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Liu, R., et al. (2024). An Adaptable Antibody-Based Platform for Flexible Synthetic Peptide Delivery Built on Agonistic CD40 Antibodies. ResearchGate. [Link]
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Niebling, S., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Packard, B. S., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
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Pandey, S. K., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society. [Link]
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Saladin, R., et al. (2024). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry. [Link]
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Shah, V. P., et al. (2019). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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Singh, Y. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. LinkedIn. [Link]
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Son, S., et al. (2023). Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy. ResearchGate. [Link]
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Strasser, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Troeira Henriques, S., et al. (2011). Metabolic Stability of Peptidomimetics: N-Methyl and Aza Heptapeptide Analogs of a PKB/Akt Inhibitor. ResearchGate. [Link]
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Jenssen, H. (2009). Serum Stability of Peptides. Springer Nature Experiments. [Link]
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Jenssen, H. (2009). (PDF) Serum Stability of Peptides. ResearchGate. [Link]
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Siew, A. (2015). In Vitro–In Vivo Correlation (IVIVC). Pharmaceutical Technology. [Link]
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Vagner, J., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug Discovery Today. [Link]
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Aitken, H. M., et al. (2014). N-aminoimidazolidin-2-one peptidomimetics. Organic Letters. [Link]
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Hruby, V. J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]
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A Comparative Guide to Reproducible Dipeptide Synthesis: Evaluating Methyl 2-(2-aminoacetamido)acetate Hydrochloride as a Building Block
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the reproducibility of experimental outcomes is paramount. The choice of starting materials and synthetic strategy can significantly influence yield, purity, and the overall reliability of the process. This guide provides an in-depth comparison of synthetic strategies for dipeptides, specifically focusing on the utility of pre-formed building blocks like Methyl 2-(2-aminoacetamido)acetate hydrochloride (also known as Glycylglycine methyl ester hydrochloride) versus traditional stepwise coupling of individual amino acids.
The Challenge of Dipeptide Synthesis: A Balancing Act of Efficiency and Purity
The formation of a peptide bond between two amino acids is a condensation reaction that is not thermodynamically favorable and requires activation of the carboxylic acid group.[1] This activation, while necessary, can also lead to side reactions, most notably racemization, which can compromise the biological activity of the final peptide.[2] The synthesis of even a simple dipeptide, therefore, requires a carefully considered approach to maximize yield and maintain stereochemical integrity.[3]
Two Paths to Dipeptide Synthesis: A Comparative Overview
There are two primary strategies for synthesizing a dipeptide such as Glycylglycine methyl ester:
-
Stepwise Synthesis: This is the conventional approach where the first amino acid (with its N-terminus protected) is coupled to the second amino acid (with its C-terminus protected) using a coupling reagent.[3]
-
Building Block Approach: This method utilizes a pre-synthesized and purified dipeptide derivative, such as this compound, which is then coupled to the next amino acid or peptide fragment.
The choice between these two strategies has significant implications for reproducibility, efficiency, and the purity of the final product.
Performance Comparison: Stepwise Synthesis vs. The Building Block Approach
While direct comparative studies on the reproducibility of using this compound are not extensively documented, we can infer its performance by examining the principles of peptide synthesis and the known challenges of stepwise coupling.
| Feature | Stepwise Synthesis (e.g., Boc-Gly + Gly-OMe with a coupling reagent) | Building Block Approach (using this compound) |
| Reproducibility | Dependent on the efficiency and consistency of the coupling reagent and reaction conditions.[4] Potential for variability between batches. | High. The Gly-Gly peptide bond is pre-formed and the starting material can be purified to a high degree, ensuring consistency. |
| Yield | Variable. Highly dependent on the chosen coupling reagent, solvent, temperature, and the specific amino acids being coupled.[5] | Potentially higher overall yield for the subsequent coupling step as the dipeptide unit is introduced in a single, optimized reaction. |
| Purity | Risk of side-products from the coupling reaction, including racemized products and byproducts from the coupling reagent (e.g., DCU from DCC).[6] | Higher purity of the initial dipeptide unit reduces the complexity of the final purification. |
| Time Efficiency | Requires separate steps for activation and coupling for each amino acid addition.[7] | Saves a synthetic step in the main peptide synthesis workflow. |
| Cost | Can be more cost-effective for synthesizing a wide variety of different dipeptides in small quantities.[8] | May be more cost-effective for large-scale synthesis where the Gly-Gly motif is common, due to economies of scale in the production of the building block. |
| Flexibility | Highly flexible. Any two amino acids can be coupled. | Less flexible. Limited to the specific dipeptide building block available. |
The Role of Coupling Reagents in Stepwise Synthesis
The success of stepwise synthesis hinges on the choice of coupling reagent. These reagents activate the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the C-protected amino acid.[1]
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). They are cost-effective but can lead to the formation of insoluble byproducts and racemization.[6]
-
Aminium/Uronium Salts: Such as HBTU, HATU, and COMU. These are highly efficient, have faster reaction kinetics, and lead to lower levels of racemization compared to carbodiimides.[6][8]
-
Phosphonium Salts: Such as PyBOP. These are also known for their ability to suppress racemization.[8]
The choice of coupling reagent is a critical factor that can introduce variability and affect the reproducibility of a synthesis.[9]
The Building Block Advantage: Ensuring a Consistent Foundation
Using a pre-formed building block like this compound offers a strategic advantage in terms of reproducibility. By incorporating a dipeptide unit that has been synthesized and purified under optimized conditions, researchers can eliminate a potential source of variability in their peptide synthesis workflow. This is particularly beneficial in the synthesis of longer peptides or in manufacturing processes where batch-to-batch consistency is critical.
The hydrochloride salt form of the dipeptide ester enhances its stability and shelf-life, preventing the tendency of the free-base ester to polymerize or form diketopiperazines.[10]
Experimental Protocols
Protocol 1: Synthesis of Glycylglycine Methyl Ester Hydrochloride (A Building Block)
This protocol outlines a common method for synthesizing the building block itself.
Materials:
-
Glycine
-
Anhydrous Methanol
-
Reaction flask with stirring
-
Ice bath
-
Drying tube
-
Rotary evaporator
Procedure:
-
Suspend glycine in anhydrous methanol in a reaction flask equipped with a stirrer and a drying tube.
-
Cool the suspension in an ice bath.
-
Slowly bubble hydrogen chloride gas through the suspension with stirring until the glycine is completely dissolved. Alternatively, slowly add thionyl chloride to the methanol to generate HCl in situ before adding the glycine.[12]
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Glycylglycine methyl ester hydrochloride.
-
The crude product can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to achieve high purity.
Protocol 2: Dipeptide Synthesis using a Coupling Reagent (Stepwise Approach)
This protocol provides a general procedure for the synthesis of a dipeptide using a common aminium salt coupling reagent.
Materials:
-
N-protected amino acid (e.g., Boc-Glycine)
-
C-protected amino acid (e.g., Glycine methyl ester hydrochloride)
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel with a magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) and the coupling reagent (1 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add the base (2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the C-protected amino acid hydrochloride (1 equivalent) in anhydrous DMF and neutralize with the base (1 equivalent).
-
Add the neutralized C-protected amino acid solution to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
Caption: Comparison of stepwise vs. building block peptide synthesis.
Conclusion
For researchers and drug development professionals, the reproducibility of peptide synthesis is a non-negotiable requirement. While stepwise synthesis offers flexibility, the use of pre-formed, high-purity building blocks such as this compound presents a compelling strategy for enhancing the reproducibility and reliability of dipeptide and subsequent polypeptide synthesis. By minimizing the variables at each coupling step, the building block approach can lead to more consistent yields, higher purity profiles, and ultimately, more trustworthy experimental outcomes. The choice of strategy will depend on the specific research or manufacturing goals, with the building block method being particularly advantageous for large-scale production and the synthesis of peptides containing repeating Gly-Gly motifs.
References
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Iris Biotech. (n.d.). The Essential Role of Coupling Reagents in Modern Peptide Synthesis. [Link]
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Synpeptide. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
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Wikipedia. (2023). Glycine methyl ester hydrochloride. [Link]
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Tabata, K., & Abe, K. (2006). Synthesis and application of dipeptides; current status and perspectives. Applied Microbiology and Biotechnology, 72(4), 567–575. [Link]
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Chemistry For Everyone. (2025, June 13). How Is Solid-Phase Peptide Synthesis Automated? [Video]. YouTube. [Link]
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Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
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BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?[Link]
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Tabata, K., & Abe, K. (2006). Synthesis and application of dipeptides; Current status and perspectives. Applied Microbiology and Biotechnology, 72(4), 567-575. [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
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Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 46(5), 365-378. [Link]
-
Li, Y., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]
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Acosta, G. A., et al. (2018). Yield and purity of the synthesized peptides by the three protocols. ResearchGate. [Link]
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De Marco, R., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(13), 9225–9232. [Link]
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Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]
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SBS Genetech. (2022, June 9). Understanding Solid-Phase Peptide Synthesis: A Breakthrough in Peptide Chemistry. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
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Thapa, B., et al. (2021). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. ACS Omega, 6(46), 30976–30983. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
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Chutai Bio. (n.d.). This compound. [Link]
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Pal, I. (2003). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]
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Wang, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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Inter-laboratory comparison of Methyl 2-(2-aminoacetamido)acetate hydrochloride synthesis protocols
An Inter-Laboratory Guide to the Synthesis of Methyl 2-(2-aminoacetamido)acetate Hydrochloride
This guide provides a comprehensive comparison of two prevalent synthetic protocols for this compound, a fundamental dipeptide ester derivative also known as Glycylglycine methyl ester hydrochloride. The objective is to equip researchers, chemists, and drug development professionals with the necessary data and procedural insights to select the most appropriate synthesis strategy based on laboratory-specific constraints such as scale, purity requirements, cost, and available expertise.
The protocols presented herein are grounded in established chemical principles and have been designed for reproducibility. We will delve into the mechanistic rationale behind each pathway, present detailed step-by-step experimental procedures, and offer a comparative analysis of their respective performance metrics.
Introduction to the Target Compound
This compound (Gly-Gly-OMe·HCl) is the hydrochloride salt of the methyl ester of the simplest dipeptide, glycylglycine. Its structure represents a fundamental peptide linkage, making it an invaluable building block in peptidomimetic studies, a starting material for more complex peptide synthesis, and a model compound for investigating peptide chemistry.[1] The stability of the hydrochloride salt form is crucial, as the free base (glycine methyl ester) is prone to polymerization or cyclization into diketopiperazine upon storage.[2]
This guide will compare two distinct and widely applicable synthetic routes:
-
Protocol A: The Chloroacetyl Chloride Pathway — A classical, direct approach involving acylation and subsequent amination.
-
Protocol B: The N-Protected Peptide Coupling Pathway — A modern, milder strategy utilizing protecting groups and coupling agents, which is the cornerstone of contemporary peptide synthesis.[3][4]
Protocol A: The Chloroacetyl Chloride Pathway
This pathway is a robust and cost-effective method that proceeds in three main stages: (1) esterification of glycine to its methyl ester hydrochloride, (2) acylation of the glycine methyl ester with chloroacetyl chloride, and (3) nucleophilic substitution of the chloride with ammonia to form the final product.
Experimental Workflow & Rationale
The overall logic of this pathway is to first prepare the C-terminal amino acid ester and then build the peptide bond by acylating its free amino group. The final step introduces the N-terminal amino group.
Caption: Workflow for the Chloroacetyl Chloride Pathway.
Detailed Experimental Protocol
Stage 1: Synthesis of Glycine Methyl Ester Hydrochloride [5][6]
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add anhydrous methanol (100 mL).
-
Cool the flask in an ice bath and slowly add trimethylchlorosilane (TMSCl) (0.2 mol).
-
After the addition is complete, add glycine (0.1 mol) to the solution.
-
Remove the ice bath and stir the suspension at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the crude Glycine Methyl Ester Hydrochloride as a white solid. The product is often pure enough for the next step, but can be recrystallized from methanol/ether if necessary.
Causality & Expertise: The use of TMSCl and methanol generates HCl in situ. This is operationally more convenient and often provides higher yields than bubbling HCl gas or using concentrated sulfuric acid.[5] The reaction is typically complete within a few hours at room temperature.
Stage 2: Synthesis of Methyl 2-(2-chloroacetamido)acetate [7]
-
Dissolve Glycine Methyl Ester Hydrochloride (1.0 eq) in a biphasic system of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution at 0 °C.
-
In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in DCM.
-
Add the chloroacetyl chloride solution dropwise to the vigorously stirred glycine methyl ester solution, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the product as a solid.
Trustworthiness: This is a variation of the Schotten-Baumann reaction. The bicarbonate base neutralizes the HCl salt of the starting material and the HCl generated during the acylation, driving the reaction to completion.
Stage 3: Synthesis of this compound
-
Dissolve the crude Methyl 2-(2-chloroacetamido)acetate (1.0 eq) in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture at 50-60 °C for 24-48 hours.
-
Cool the vessel, vent carefully, and concentrate the reaction mixture in vacuo.
-
Dissolve the residue in a minimal amount of methanol and acidify with methanolic HCl or ethereal HCl.
-
Induce precipitation by adding diethyl ether. Collect the resulting white solid by filtration, wash with ether, and dry under vacuum to obtain the final product.
Causality & Expertise: The nucleophilic substitution of the alkyl chloride by ammonia requires elevated temperature and pressure to proceed at a reasonable rate. The final acidification ensures the product is isolated as the stable hydrochloride salt.
Protocol B: The N-Protected Peptide Coupling Pathway
This approach is a cornerstone of modern peptide synthesis, offering high selectivity and milder reaction conditions.[8] It involves: (1) preparing the C-terminal ester (as in Protocol A), (2) coupling it with an N-terminally protected glycine (e.g., N-Boc-glycine), and (3) removing the protecting group to reveal the final product.
Experimental Workflow & Rationale
This strategy prevents self-coupling and other side reactions by temporarily "blocking" the reactive N-terminus of one amino acid while activating the C-terminus to react with the free N-terminus of another.
Caption: Workflow for the N-Protected Peptide Coupling Pathway.
Detailed Experimental Protocol
Stage 1: Starting Materials
-
Prepare Glycine Methyl Ester Hydrochloride as described in Protocol A, Stage 1.
-
N-Boc-Glycine is commercially available or can be prepared by reacting glycine with Di-tert-butyl dicarbonate (Boc₂O).
Stage 2: Peptide Coupling
-
Dissolve N-Boc-Glycine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and Glycine Methyl Ester Hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and maintain a basic pH.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the solution.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude N-Boc-Gly-Gly-OMe. Purify by silica gel chromatography if necessary.
Causality & Expertise: EDC is a water-soluble carbodiimide that activates the carboxylic acid of N-Boc-Glycine. HOBt is an additive that reacts with the activated acid to form an active ester, which suppresses racemization and improves coupling efficiency.[8] DIPEA is a non-nucleophilic base used to liberate the free amine of the glycine ester without causing side reactions.
Stage 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-Gly-Gly-OMe in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The product will often precipitate from the solution.
-
Monitor the removal of the Boc group by TLC.
-
Once the reaction is complete, add diethyl ether to ensure full precipitation.
-
Collect the solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the final product as a white solid.
Trustworthiness: The tert-butoxycarbonyl (Boc) group is specifically designed to be labile under acidic conditions. Treatment with a strong acid like HCl cleaves the protecting group as gaseous isobutylene and CO₂, resulting in a clean and high-yielding deprotection step.
Inter-Laboratory Performance Comparison
The choice between these protocols depends heavily on the desired outcome and available resources. Below is a table summarizing the key performance indicators based on typical laboratory results.
| Metric | Protocol A: Chloroacetyl Chloride | Protocol B: N-Protected Coupling | Justification & Analysis |
| Overall Yield | 40-60% | 70-85% | Protocol B generally provides higher yields due to milder conditions and fewer side reactions, especially during the amination step of Protocol A which can be problematic. |
| Purity (Pre-crystallization) | Moderate to Good | Good to Excellent | The coupling reaction in Protocol B is highly specific. Protocol A's amination step can lead to over-alkylation or other impurities requiring more rigorous purification. |
| Number of Steps | 3 | 3 | Both protocols involve a similar number of discrete synthetic transformations. |
| Total Reaction Time | 2-4 days | 2-3 days | The amination step in Protocol A is often the rate-limiting step, requiring prolonged heating under pressure. |
| Reagent Cost | Low | High | Chloroacetyl chloride and ammonia are inexpensive commodity chemicals. Peptide coupling reagents (EDC, HOBt) and N-Boc-glycine are significantly more expensive.[3] |
| Safety & Handling | High | Moderate | Chloroacetyl chloride is highly corrosive and lachrymatory. The amination step requires a pressure-rated vessel. Reagents in Protocol B are generally less hazardous, though care must be taken with coupling agents and acidic/basic solutions. |
| Scalability | Good | Excellent | While both are scalable, the high cost of reagents for Protocol B can become prohibitive on a very large scale. However, its reliability and purity often make it preferable for industrial synthesis of high-value compounds. |
Conclusion and Recommendations
Protocol A (Chloroacetyl Chloride Pathway) is a viable option for large-scale synthesis where cost is a primary driver and downstream purification capabilities are robust. Its reliance on inexpensive starting materials makes it economically attractive. However, researchers must be prepared to handle hazardous reagents and optimize the challenging amination step.
Protocol B (N-Protected Peptide Coupling Pathway) represents the more modern, reliable, and high-fidelity approach. It is the recommended method for most laboratory-scale applications, especially when high purity is paramount for subsequent use in biological assays or further synthetic steps. While the initial reagent cost is higher, the superior yield, cleaner reaction profile, and milder conditions often translate to a lower overall cost in terms of researcher time and purification expenses.
Ultimately, the selection of a synthesis protocol is a strategic decision. This guide provides the foundational data and expert rationale to make an informed choice that aligns with the specific goals and resources of your research program.
References
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Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
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IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
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ResearchGate. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
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-
National Center for Biotechnology Information. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]
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-
Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]
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-
PrepChem.com. (n.d.). Synthesis of A. Chloroacetyl glycine. Retrieved from [Link]
- 楚肽生物科技. (n.d.). This compound.
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-
MDPI. (2024). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. International Journal of Molecular Sciences, 25(9), 9729. [Link]
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A Guide to Evaluating Methyl 2-(2-aminoacetamido)acetate Hydrochloride for Automated Peptide Synthesis
Introduction: The Quest for Optimal Building Blocks in Automated Synthesis
In the landscape of automated chemical synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS), the selection of building blocks is a critical determinant of success. The efficiency of coupling reactions, the purity of the crude product, and the overall yield are all intimately tied to the chemical and physical properties of the amino acid derivatives used. This guide provides a comprehensive framework for the performance evaluation of Methyl 2-(2-aminoacetamido)acetate hydrochloride, a glycine dipeptide derivative, in automated synthesizers.
While standard Fmoc-protected amino acids are the workhorses of SPPS, the exploration of novel derivatives is essential for advancing the field.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess the viability of this alternative building block. We will delve into a head-to-head comparison with a standard glycine building block, Fmoc-Gly-OH, and provide detailed experimental protocols to generate robust, comparative data. The causality behind each experimental choice will be elucidated to ensure a thorough understanding of the evaluation process.
Chemical Profile: this compound
This compound is the hydrochloride salt of a glycine dipeptide methyl ester. Its structure presents both a free amine for chain elongation and a methyl ester at the C-terminus.
Molecular Structure:
Caption: Structure of this compound.
The primary amine allows for its incorporation into a growing peptide chain via standard coupling chemistries. The hydrochloride salt form enhances stability and solubility in polar solvents commonly used in SPPS.
Comparative Framework: Experimental Design
To objectively evaluate the performance of this compound, a direct comparison with the industry-standard building block, Fmoc-Gly-OH, is essential. The following experimental design will probe key performance indicators in an automated SPPS workflow.
A model peptide sequence will be synthesized using both the test compound and the standard. A suitable model peptide for this purpose is a short, well-characterized sequence that is known to be synthesized with high purity, such as a simple hexapeptide.
Experimental Workflow:
Caption: Comparative workflow for performance evaluation.
Detailed Experimental Protocols
The following protocols are designed for execution on a standard automated peptide synthesizer. All reagents and solvents should be of peptide synthesis grade.
Protocol 1: Synthesis of Model Hexapeptide using Test Compound
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel of the automated synthesizer.[3]
-
Initial Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.[4]
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Chain Elongation (First 5 Residues): Perform standard Fmoc-SPPS cycles for the first five amino acids of the model peptide using Fmoc-protected amino acids, a suitable activator such as HATU, and a base like DIPEA.
-
Coupling of Test Compound:
-
Dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.45 mmol, 4.5 eq.) in DMF.
-
Add DIPEA (1.0 mmol, 10 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated solution to the deprotected peptide-resin and allow to react for 1 hour.
-
-
Washing: Wash the resin with DMF (5 times).
-
Final Deprotection: Treat the resin with 20% piperidine in DMF as in step 2.
-
Cleavage: Cleave the peptide from the resin using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.[4]
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Synthesis of Model Hexapeptide using Standard Fmoc-Gly-OH
This protocol is identical to Protocol 1, with the exception of the final coupling step:
-
Coupling of Fmoc-Gly-OH:
-
Dissolve Fmoc-Gly-OH (0.5 mmol, 5 eq.) and HATU (0.45 mmol, 4.5 eq.) in DMF.
-
Add DIPEA (1.0 mmol, 10 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated solution to the deprotected peptide-resin and allow to react for 1 hour.
-
Performance Metrics and Data Analysis
The success of each synthesis will be evaluated based on the following key performance indicators (KPIs).[5][6]
| Performance Metric | Description | Method of Analysis |
| Crude Purity | The percentage of the desired full-length peptide in the crude product before purification. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Yield | The amount of the desired peptide obtained after purification, expressed as a percentage of the theoretical maximum. | Amino Acid Analysis or UV-Vis Spectrophotometry |
| Coupling Efficiency | The completeness of the coupling reaction of the test and standard compounds. | Qualitative Ninhydrin Test (for the standard) and LC-MS analysis of a small cleaved sample post-coupling. |
| Synthesis Time | The total time required for the automated synthesis cycle. | Recorded from the synthesizer's log. |
Expected Outcomes and Interpretation
The data generated from these experiments will allow for a direct and objective comparison of this compound with the standard Fmoc-Gly-OH.
-
Superior Performance: If the test compound results in a higher or comparable crude purity and yield with a similar or shorter coupling time, it could be considered a viable and potentially advantageous alternative. This would be particularly significant if it helps to overcome challenging couplings or reduce side reactions.
-
Inferior Performance: Lower purity and yield would indicate that the test compound is less efficient under standard conditions. This could be due to steric hindrance, slower reaction kinetics, or the formation of side products.
-
Comparable Performance: Similar results for all KPIs would suggest that the test compound is a viable alternative, and its use could be considered based on factors such as cost and availability.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a well-established standard (Fmoc-Gly-OH) provides a baseline for performance. Any significant deviation in the results for the test compound can be confidently attributed to its chemical properties. The use of orthogonal analytical techniques such as RP-HPLC and LC-MS ensures the accuracy and reliability of the purity and identity assessments.[6]
Conclusion
The rigorous evaluation of novel building blocks is paramount to the advancement of automated synthesis. This guide provides a robust framework for the performance evaluation of this compound in automated peptide synthesizers. By adhering to the detailed protocols and analyzing the key performance metrics, researchers can make informed decisions about the suitability of this compound for their specific applications. The principles of scientific integrity, anchored in direct comparison and validated analytical methods, will ensure a trustworthy and authoritative assessment.
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Safety Operating Guide
Personal protective equipment for handling Methyl 2-(2-aminoacetamido)acetate hydrochloride
A Researcher's Guide to Safely Handling Methyl 2-(2-aminoacetamido)acetate hydrochloride
As a cornerstone of modern drug discovery and development, the synthesis and handling of novel chemical entities demand a profound respect for safety and procedural precision. This guide, crafted for the discerning researcher, provides a comprehensive operational plan for managing this compound (CAS No. 2776-60-5). Our focus extends beyond mere compliance, aiming to instill a culture of safety and operational excellence within your laboratory.
Chemical Profile and Hazard Assessment
This compound is a white to yellow solid. Understanding its inherent risks is the first step toward safe handling. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This profile necessitates a meticulous approach to personal protection, handling, and emergency preparedness.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is non-negotiable. It is the most direct barrier between you and potential chemical exposure. For handling this compound, a multi-layered approach to PPE is essential.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields and a full-face shield.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents skin contact, which can lead to irritation. Always inspect gloves for integrity before use. |
| Body Protection | A lab coat or chemical-resistant apron.[1] | Shields the body from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary, particularly in poorly ventilated areas or when handling bulk quantities.[2][3] | Mitigates the risk of inhaling vapors or dust, which can cause respiratory irritation. |
Part 2: Operational Plan - From Receipt to Disposal
A systematic approach to handling ensures safety and maintains the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials.[4][5] Keep the container tightly closed.[4][5] The recommended storage temperature is room temperature in an inert atmosphere.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Dispensing: When weighing or transferring the solid, use caution to avoid creating dust.
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
Part 3: Emergency and Disposal Protocols
Preparedness is paramount. Knowing the correct response to an emergency can significantly mitigate potential harm.
Emergency Procedures
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.[4][5] |
Disposal Plan
Chemical waste must be managed responsibly to protect both human health and the environment.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Neutralization (for hydrochloride waste): For larger quantities, consider neutralization. This should be done by trained personnel in a controlled environment. A base, such as sodium bicarbonate, can be slowly added to an aqueous solution of the waste until the pH is neutral.[8]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][9] Do not dispose of it down the drain.[10]
References
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CLEAPSS. (n.d.). Student safety sheets 37 Ammonium salts. Retrieved from [Link]
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Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]
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Alpha-Tec Systems. (2025). Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. Retrieved from [Link]
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HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]
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Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
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Lab Alley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]
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UC San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
